molecular formula C14H19N5O4 B8387829 N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine

N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine

Katalognummer: B8387829
Molekulargewicht: 321.33 g/mol
InChI-Schlüssel: TZQHUQASIQQHCK-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine is a useful research compound. Its molecular formula is C14H19N5O4 and its molecular weight is 321.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C14H19N5O4

Molekulargewicht

321.33 g/mol

IUPAC-Name

(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid

InChI

InChI=1S/C14H19N5O4/c15-12(13(20)21)3-1-2-8-17-14(22)23-9-10-4-6-11(7-5-10)18-19-16/h4-7,12H,1-3,8-9,15H2,(H,17,22)(H,20,21)/t12-/m0/s1

InChI-Schlüssel

TZQHUQASIQQHCK-LBPRGKRZSA-N

Isomerische SMILES

C1=CC(=CC=C1COC(=O)NCCCC[C@@H](C(=O)O)N)N=[N+]=[N-]

Kanonische SMILES

C1=CC(=CC=C1COC(=O)NCCCCC(C(=O)O)N)N=[N+]=[N-]

Herkunft des Produkts

United States

Foundational & Exploratory

Synthesis and Purification of N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine is a non-canonical amino acid of significant interest in chemical biology and pharmaceutical sciences. Its structure incorporates a photoactivatable azido group and a carbamate linkage, rendering it a powerful tool for "click chemistry" and photo-crosslinking studies.[1][2] This guide provides a detailed, field-proven methodology for the synthesis and purification of this compound, emphasizing the chemical rationale behind the procedural steps to ensure both high yield and purity. We will explore the strategic protection of the L-lysine side chain, the synthesis of the key acylating agent, and a robust purification workflow validated by comprehensive analytical characterization.

Introduction and Strategic Overview

The targeted molecule, this compound, also known as Nε-(4-azidobenzyloxycarbonyl)-L-lysine (AzZ-Lys), is a derivative of the essential amino acid L-lysine. The key feature is the selective modification of the epsilon (ε) amino group with a 4-azidobenzyloxycarbonyl protecting group. This moiety imparts two critical functionalities:

  • The Azide Group (N₃): Serves as a versatile chemical handle for bioorthogonal ligation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These "click" reactions allow for the precise and efficient covalent labeling of proteins and other biomolecules.[3][4]

  • The Aryl Azide: The azido group on the phenyl ring can be photolyzed by UV light to form a highly reactive nitrene intermediate, which can insert into nearby C-H or N-H bonds. This makes the molecule an effective photo-crosslinking agent for mapping protein-protein or protein-ligand interactions.

The primary challenge in the synthesis is achieving chemoselectivity. L-lysine possesses two amino groups: the alpha (α) amino group at the chiral center and the epsilon (ε) amino group at the terminus of the side chain. The ε-amino group is more nucleophilic and sterically accessible, but direct acylation without a proper strategy would lead to a mixture of Nα-acylated, Nε-acylated, and di-acylated products.

Our strategy hinges on a classic and robust method: the use of a copper(II) salt to temporarily protect the α-amino and α-carboxyl groups, leaving the ε-amino group available for selective acylation.

G cluster_synthesis Synthesis Strategy Lysine L-Lysine Cu_Complex L-Lysine-Cu(II) Complex (α-amino & α-carboxyl protected) Lysine->Cu_Complex + CuSO4 (Chelation) Acylated_Complex Acylated L-Lysine-Cu(II) Complex Cu_Complex->Acylated_Complex + Acylating Agent (Selective Nε-Acylation) AcylatingAgent 4-Azidobenzyl Chloroformate AcylatingAgent->Acylated_Complex FinalProduct This compound Acylated_Complex->FinalProduct Decomplexation (e.g., + EDTA)

Caption: Overall synthetic strategy using copper(II) chelation.

Synthesis of the Acylating Agent: 4-Azidobenzyl Chloroformate

The custom acylating agent, 4-azidobenzyl chloroformate, is not typically commercially available and must be prepared from 4-azidobenzyl alcohol. The conversion of an alcohol to a chloroformate is classically achieved using highly toxic phosgene gas.[5] For enhanced safety, we will detail a procedure using triphosgene (bis(trichloromethyl) carbonate), a stable solid that acts as a phosgene equivalent in situ.

Causality: Triphosgene, in the presence of a base or upon heating, decomposes into three molecules of phosgene. This avoids the handling of gaseous phosgene while achieving the same chemical transformation. Non-phosgene alternatives using carbon monoxide have also been developed but are less common in standard laboratory settings.[6][7]

Experimental Protocol: Preparation of 4-Azidobenzyl Chloroformate
  • WARNING: This reaction should be performed in a certified chemical fume hood by trained personnel. Phosgene is generated in situ and is extremely toxic.

  • Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler and a base trap (e.g., NaOH solution). The entire apparatus is maintained under an inert atmosphere (N₂ or Ar).

  • Reaction:

    • Dissolve 4-azidobenzyl alcohol (1.0 eq) in a dry, inert solvent like anhydrous toluene.

    • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene.

    • Cool the alcohol solution to 0 °C in an ice bath.

    • Slowly add the triphosgene solution to the alcohol solution via the dropping funnel over 30-45 minutes.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting alcohol.

  • Workup: The resulting solution of 4-azidobenzyl chloroformate in toluene is typically used directly in the next step without purification to avoid decomposition. The concentration can be estimated based on the starting material, assuming quantitative conversion.

Synthesis of this compound

This procedure employs the copper(II) complexation method for selective Nε-acylation.[8]

Causality: Copper(II) ions form a stable, planar chelate with the α-amino and α-carboxyl groups of L-lysine. This complex sterically and electronically protects these groups, directing the electrophilic attack of the chloroformate to the sole remaining nucleophile: the ε-amino group. The reaction is performed under basic conditions to neutralize the HCl generated during the acylation, driving the reaction to completion.

Experimental Protocol: Nε-Acylation of L-Lysine

G cluster_workflow Synthesis Workflow A 1. Dissolve L-Lysine·HCl and CuSO4·5H2O in water. B 2. Adjust pH to ~9.5 with Na2CO3. Formation of deep blue Cu-Lys complex. A->B C 3. Cool solution to 0 °C. B->C D 4. Add 4-Azidobenzyl Chloroformate solution and Na2CO3 solution simultaneously. C->D E 5. Stir vigorously at 0-5 °C for 2-3 hours. D->E F 6. Monitor reaction by TLC. E->F G 7. Decomplexation: Add EDTA solution and adjust pH to ~7. F->G H 8. Filter off solid impurities. Collect aqueous filtrate (Crude Product). G->H

Caption: Step-by-step workflow for the synthesis reaction.

  • Copper Complex Formation:

    • Dissolve L-lysine monohydrochloride (1.0 eq) in deionized water.

    • Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.55 eq) to the solution. A light blue precipitate of the copper complex will form.

    • Add a solution of sodium carbonate (Na₂CO₃) in water portion-wise until the pH reaches 9.0-9.5. The solution should turn a deep, clear blue, indicating the formation of the soluble bis(L-lysinato)copper(II) complex.

  • Acylation Reaction:

    • Cool the deep blue solution to 0 °C in an ice-salt bath.

    • Simultaneously, add the previously prepared toluene solution of 4-azidobenzyl chloroformate (1.1 eq) and a separate aqueous solution of Na₂CO₃ (2.0 eq) dropwise over 1-2 hours. Maintain the pH between 9.0 and 10.0 and the temperature below 5 °C. Vigorous stirring is essential to ensure mixing between the organic and aqueous phases.

    • After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.

  • Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

    • Mobile Phase: Chloroform:Methanol:Ammonia (2:2:1)

    • Visualization: Ninhydrin stain (stains free amines purple/pink). The product should have a different Rf value than the starting L-lysine.

  • Decomplexation and Workup:

    • Once the reaction is complete, add a solution of ethylenediaminetetraacetic acid (EDTA) disodium salt (1.2 eq relative to CuSO₄) to the mixture.

    • Adjust the pH to ~7 with dilute HCl. The deep blue color will fade as the EDTA chelates the copper ions.

    • Filter the mixture to remove any insoluble by-products. The aqueous filtrate contains the crude product.

Purification Protocol

Purification is critical to remove unreacted starting materials, di-acylated by-products, and inorganic salts. A two-step process involving ion-exchange chromatography followed by recrystallization is highly effective.

Causality: The product is an amino acid, possessing both a basic α-amino group and an acidic α-carboxyl group. This zwitterionic nature makes it ideally suited for separation by ion-exchange chromatography. A cation-exchange resin will bind the positively charged product at low pH, allowing neutral and anionic impurities to be washed away. The product can then be selectively eluted by increasing the pH.

G cluster_purification Purification Workflow A 1. Prepare Cation-Exchange Column (e.g., Dowex 50WX8, H+ form). B 2. Acidify crude product solution to pH ~3-4 with HCl. A->B C 3. Load solution onto the column. B->C D 4. Wash column with deionized water to remove salts and neutral impurities. C->D E 5. Elute product with a gradient of aqueous ammonia (e.g., 0 to 2 M). D->E F 6. Collect fractions and analyze by TLC. E->F G 7. Pool pure fractions and remove solvent under reduced pressure. F->G H 8. Recrystallize solid from water/ethanol to yield pure product. G->H

Caption: Step-by-step workflow for product purification.

Experimental Protocol: Purification
  • Ion-Exchange Chromatography:

    • Prepare a column with a cation-exchange resin (e.g., Dowex® 50WX8) and wash thoroughly with deionized water.

    • Acidify the crude aqueous solution from the synthesis to pH 3-4 with 1 M HCl.

    • Load the solution onto the column. The product will bind to the resin.

    • Wash the column with several column volumes of deionized water to remove inorganic salts and other non-binding impurities.

    • Elute the product from the resin using a linear gradient of aqueous ammonia (e.g., 0 M to 2 M NH₄OH).

    • Collect fractions and analyze each using TLC.

  • Isolation and Recrystallization:

    • Pool the fractions containing the pure product.

    • Remove the solvent (water and ammonia) under reduced pressure using a rotary evaporator.

    • The resulting solid or oil can be further purified by recrystallization. Dissolve the crude product in a minimal amount of hot water and add ethanol until the solution becomes turbid. Allow it to cool slowly to room temperature, then place it in a refrigerator (4 °C) to complete crystallization.

    • Collect the white, crystalline product by filtration, wash with cold ethanol, and dry under vacuum.

Data and Characterization

The identity and purity of the final product must be confirmed by analytical methods.

Table 1: Reagents and Materials
Compound Purpose
L-Lysine MonohydrochlorideStarting Material
Copper(II) Sulfate PentahydrateChelating Agent
Sodium CarbonateBase
4-Azidobenzyl AlcoholAcylating Agent Precursor
TriphosgenePhosgenation Reagent
Toluene, AnhydrousSolvent
EDTA, Disodium SaltDecomplexing Agent
Dowex® 50WX8 ResinChromatographic Stationary Phase
Aqueous AmmoniaEluent
Table 2: Expected Analytical Data
Analysis Expected Result
Molecular Formula C₁₄H₁₉N₅O₄[9]
Molecular Weight 321.34 g/mol [10]
Appearance White to off-white solid
¹H NMR (D₂O) δ ~7.4 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~5.1 (s, 2H, Ar-CH₂), ~3.6 (t, 1H, α-CH), ~3.1 (t, 2H, ε-CH₂), ~1.2-1.9 (m, 6H, β,γ,δ-CH₂)
FTIR (KBr, cm⁻¹) ~2100 (strong, sharp N₃ stretch), ~1700 (strong, C=O carbamate stretch), ~3000-3400 (broad, N-H and O-H stretch)
Mass Spec (ESI+) m/z = 322.15 [M+H]⁺, 344.13 [M+Na]⁺
Table 3: Typical Reaction Parameters
Parameter Value
Typical Yield 50-70% (after purification)
Purity (by HPLC) >95%
Storage Conditions -20°C, protected from light

Conclusion

This guide outlines a reliable and reproducible method for the synthesis and purification of this compound. By understanding the underlying chemical principles—namely the strategic use of copper(II) chelation for selective protection and ion-exchange chromatography for purification—researchers can confidently produce this valuable chemical tool. The self-validating nature of the protocol, which includes in-process monitoring via TLC and final characterization by spectroscopic methods, ensures the high quality required for demanding applications in drug development and chemical biology.

References

An In-Depth Technical Guide to the Chemical Properties and Applications of N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine is a rationally designed, unnatural amino acid that serves as a powerful bifunctional tool in chemical biology, proteomics, and drug development. Engineered with two distinct chemically reactive moieties on an L-lysine scaffold, this molecule provides researchers with a versatile platform for exploring and manipulating biological systems.

At its core, the compound features:

  • A photo-activatable 4-azidophenyl group , which, upon irradiation with UV light, generates a highly reactive nitrene species capable of forming covalent bonds with adjacent molecules. This functionality is the basis for its use in photoaffinity labeling (PAL) to capture transient or weak molecular interactions.[1][2]

  • An azide (N₃) functional group that is stable under biological conditions but can participate in highly specific and efficient bioorthogonal "click chemistry" reactions.[3] This allows for the precise covalent attachment of reporter tags, imaging agents, or other molecular probes.

This guide provides an in-depth exploration of the chemical properties, reaction mechanisms, and field-proven experimental protocols for this compound, designed for researchers and drug development professionals seeking to leverage its unique capabilities.

Part 1: Physicochemical Properties

A thorough understanding of the compound's fundamental properties is critical for its effective use in experimental design.

Structure and Nomenclature
  • IUPAC Name: (2S)-2-amino-6-[[[(4-azidophenyl)methyl]oxy]carbonylamino]hexanoic acid

  • Common Synonyms: H-L-Lys(4-N3-Z)-OH

  • Molecular Structure:

    alt text
    (Image for illustrative purposes)

Data Summary

The key physicochemical properties are summarized in the table below. While the core L-lysine is highly soluble in water[4], the addition of the bulky, hydrophobic azidophenylmethoxycarbonyl group significantly alters this profile, increasing its solubility in organic solvents.

PropertyValueSource(s)
CAS Number 1513855-74-7[5][6]
Molecular Formula C₁₄H₁₉N₅O₄[5]
Molecular Weight 321.34 g/mol [5]
Appearance White to off-white solid/powder[7]
Storage Conditions Store at -20°C to 8°C, protect from light and moisture[7]
Solubility Soluble in DMSO; limited solubility in aqueous buffers.Inferred from structure
Purity Typically >95% (HPLC)

Expert Insight on Handling: The compound's dual reactivity necessitates careful handling. The azide group is sensitive to reduction by agents like DTT or β-mercaptoethanol, which should be avoided prior to the intended reaction.[1] The azidophenyl group is light-sensitive; therefore, all stock solutions and experimental incubations should be performed in the dark or in amber vials to prevent premature photoactivation.

Part 2: Core Reactivity and Mechanistic Insights

The utility of this molecule stems from its two orthogonal reactive handles, which can be addressed under distinct conditions.

Photoaffinity Labeling (PAL) via the 4-Azidophenyl Group

Photoaffinity labeling is a powerful technique to identify the binding partners of a ligand or to map the architecture of a binding site.[2] The 4-azidophenyl group is a classic photoreactive moiety used for this purpose.[1][8]

Mechanism of Action: Upon exposure to UV light (typically in the 254-370 nm range), the aryl azide moiety absorbs a photon and extrudes dinitrogen gas (N₂).[9][10] This process generates a highly unstable and reactive intermediate known as a singlet nitrene. The nitrene can then undergo non-specific insertion into proximal C-H or N-H bonds of a target biomolecule, forming a stable covalent crosslink. This reaction "traps" the interaction, allowing for subsequent identification and analysis.

Causality in Experimental Design: The choice of an aryl azide photophore is deliberate. It is relatively small, minimizing steric hindrance that might disrupt the natural binding interaction being studied.[11] Furthermore, it remains inert in the absence of light, allowing for controlled initiation of the crosslinking reaction at a precise moment in an experiment.[2] While simple phenyl azides are most efficiently activated by short-wavelength UV light (~265-275 nm), this can be damaging to biological samples. Consequently, longer wavelengths (e.g., 365 nm) are often employed as a trade-off to preserve sample integrity, though this may require longer exposure times.[1][9]

Photoactivation cluster_0 Before UV cluster_1 UV Activation cluster_2 After UV Probe Lysine-O-CO-NH-(CH₂)₄-Lys (with 4-Azidophenyl Group) Target Target Protein (with C-H/N-H bonds) Probe->Target Non-covalent Binding Nitrene Reactive Nitrene Intermediate + N₂ Gas Probe->Nitrene hv (UV Light) (254-370 nm) Crosslink Covalently Crosslinked Probe-Protein Complex Nitrene->Crosslink Covalent Bond Formation

Caption: Photoactivation workflow for aryl azide-mediated crosslinking.

Bioorthogonal "Click" Chemistry

The terminal azide group is the workhorse for "click chemistry," a class of reactions that are rapid, high-yielding, and biocompatible.[3] This allows for the specific attachment of a secondary molecule after the primary biological interaction has occurred.

Mechanisms of Action:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction. It involves the reaction between the azide and a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring.[12] In practice, Cu(I) is generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate. A ligand (e.g., THPTA, TBTA) is crucial to stabilize the Cu(I) oxidation state and prevent oxidative damage to biomolecules.[13][14]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a potentially cytotoxic copper catalyst, making it ideal for live-cell applications.[3] The azide reacts with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), whose ring strain provides the activation energy for the cycloaddition.

ClickChemistry cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway (Bioorthogonal) AzideProbe This compound (R-N₃) Catalyst Cu(I) Catalyst (CuSO₄ + NaAscorbate + Ligand) AzideProbe->Catalyst NoCatalyst No Catalyst Required AzideProbe->NoCatalyst Alkyne Terminal Alkyne (e.g., Biotin-Alkyne) Alkyne->Catalyst Triazole_Cu Stable Triazole Linkage (1,4-disubstituted) Catalyst->Triazole_Cu StrainedAlkyne Strained Alkyne (e.g., DBCO-Fluorophore) StrainedAlkyne->NoCatalyst Triazole_Sp Stable Triazole Linkage NoCatalyst->Triazole_Sp

Caption: Comparison of CuAAC and SPAAC click chemistry pathways.

Part 3: Experimental Protocols and Applications

The following protocols provide a validated framework for utilizing this compound.

Protocol: Photoaffinity Labeling to Identify Protein Interactions

This protocol outlines a general workflow for identifying the binding partners of a molecule of interest (MOI) that has been derivatized with the title compound.

Methodology:

  • Binding Incubation (Self-Validating System):

    • Prepare samples in a suitable buffer (Note: Avoid primary amine buffers like Tris, as they can quench the reactive nitrene[1]). Phosphate or HEPES buffers are excellent choices.

    • Incubate the biological sample (e.g., cell lysate, purified protein) with the photoaffinity probe (typically 1-10 µM) for 30-60 minutes at 4°C or room temperature to allow for equilibrium binding.

    • CRITICAL CONTROLS: Prepare parallel samples:

      • No UV Control: Sample is treated identically but not exposed to UV light. This control identifies non-covalently bound proteins.

      • Competition Control: Pre-incubate the sample with a 100-fold molar excess of the unlabeled parent molecule (MOI) before adding the photoaffinity probe. This validates that crosslinking is specific to the intended binding site.

      • No Probe Control: Sample is irradiated without any probe to check for UV-induced protein aggregation.

  • UV Irradiation:

    • Place samples in a quartz cuvette or on a petri dish directly on ice to dissipate heat.[1]

    • Irradiate with a UV lamp (e.g., a Stratalinker or handheld lamp) at a distance of 2-5 cm.

    • Use a wavelength of 254 nm or 365 nm for 5-30 minutes. The optimal time and wavelength must be determined empirically for each system.

  • Click Chemistry Tagging (Optional but Recommended):

    • After crosslinking, the azide handle can be used to attach a biotin or fluorescent tag via CuAAC or SPAAC for downstream detection and enrichment. This is often more efficient than using a probe that already contains a bulky biotin tag.

  • Analysis:

    • Separate proteins by SDS-PAGE.

    • Analyze the results by Western blotting (if an antibody to the target is available) or by total protein staining (e.g., Coomassie, silver stain).

    • A specific crosslinked product should appear as a new, higher molecular weight band that is present in the "+UV" lane but absent or significantly reduced in the "No UV" and "Competition" control lanes.

    • For target identification, the unique band can be excised from the gel and analyzed by mass spectrometry.

Protocol: Bioconjugation via CuAAC Click Chemistry

This protocol describes the conjugation of an alkyne-containing reporter molecule to the azide of the title compound after it has been incorporated into a system.

Methodology:

  • Reagent Preparation:

    • Azide Component: Your protein or molecule now featuring the this compound moiety, in a compatible buffer (e.g., PBS).

    • Alkyne Component: Prepare a 10 mM stock solution of the alkyne-tagged molecule (e.g., Alkyne-Biotin, Alkyne-Fluorophore) in DMSO.

    • Copper Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.

    • Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.

    • Reducing Agent (Sodium Ascorbate): Prepare a 1 M stock solution in deionized water. This solution must be made fresh immediately before use , as ascorbate oxidizes rapidly in solution.

  • Reaction Assembly (Order of Addition is Critical):

    • To your azide component (e.g., 100 µL of a 1 mg/mL protein solution), add the alkyne component to a final concentration of 100-200 µM.

    • Add the THPTA ligand to a final concentration of 2.5 mM.

    • Add the CuSO₄ to a final concentration of 0.5 mM. Gently mix. The ligand chelates the copper.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Allow the reaction to proceed for 1-2 hours at room temperature, protected from light if the azidophenyl group has not been activated.

  • Purification and Analysis:

    • Remove excess reagents by dialysis, spin filtration, or size-exclusion chromatography.

    • Confirm successful conjugation by methods appropriate for the reporter tag (e.g., fluorescence imaging, Western blot with streptavidin-HRP for biotin, or mass spectrometry).

Part 4: Synthesis Outline

The synthesis of this compound relies on established principles of amino acid protection chemistry.[15] A plausible route involves the selective protection of the α-amino group of L-lysine, modification of the ε-amino group, and subsequent deprotection.

Rationale for Synthetic Strategy: The key challenge is to differentiate the two amine groups of L-lysine. The α-amino group is typically protected first (e.g., as a Boc-carbamate), leaving the ε-amino group free for reaction. The 4-azidophenylmethoxycarbonyl moiety is then installed on the ε-amino group. This is often achieved by reacting the protected lysine with an activated form of 4-azidobenzyl alcohol, such as 4-azidobenzyl chloroformate or 4-azidobenzyl-4-nitrophenyl carbonate.[16][17] Finally, the α-amino protecting group is removed under conditions that do not affect the newly installed group.

Synthesis Start L-Lysine Step1 Protect α-amino group Start->Step1 ProtectedLys Nα-Boc-L-Lysine Step1->ProtectedLys Step2 React ε-amino group with 4-azidobenzyl chloroformate ProtectedLys->Step2 DoubleProtected Fully Protected Intermediate Step2->DoubleProtected Step3 Selectively deprotect α-amino group (e.g., with TFA) DoubleProtected->Step3 Final Final Product Step3->Final

Caption: A simplified workflow for the synthesis of the title compound.

Conclusion

This compound is a testament to the power of chemical design in biological research. Its dual-mode reactivity enables a sophisticated "capture-then-click" strategy. Researchers can first use photo-crosslinking to covalently capture a binding partner in its native context and then use the bioorthogonal azide handle to attach a reporter for visualization or purification. This versatility makes it an indispensable tool for identifying drug targets, mapping protein-protein interaction networks, and constructing complex bioconjugates. Careful consideration of its chemical properties and adherence to validated protocols, including the essential controls outlined herein, will empower scientists to unlock new insights into complex biological processes.

References

An In-Depth Technical Guide to the Photochemical Activation of N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the photochemical activation mechanism of N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine (Az-Lys), a versatile photo-activatable unnatural amino acid. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles governing its function as a photo-crosslinking agent. We will explore the synthesis, mechanism of activation, and practical applications, with a focus on providing both theoretical understanding and actionable experimental protocols. This guide aims to equip researchers with the necessary knowledge to effectively utilize Az-Lys in their investigations of protein-protein interactions and other molecular proximity studies.

Introduction: The Power of Proximity-Based Labeling

Understanding the intricate network of protein-protein interactions (PPIs) is fundamental to deciphering cellular processes in both health and disease. Photo-crosslinking, a powerful technique for capturing transient and stable PPIs in their native cellular context, has emerged as an indispensable tool in chemical biology and drug discovery. This method relies on the introduction of a photoreactive moiety into a biological system, which, upon activation by a specific wavelength of light, forms a covalent bond with nearby molecules.

This compound (Az-Lys) is a non-canonical amino acid that serves as a robust photo-crosslinking reagent. Its structure incorporates a 4-azidophenyl group, a well-established photo-activatable warhead, attached to the side chain of L-lysine via a methoxycarbonyl linker. This design allows for its site-specific incorporation into proteins of interest using modern protein engineering techniques, offering precise control over the location of the crosslinking event. Beyond its role in photo-crosslinking, the terminal azide group also enables the use of Az-Lys in bioorthogonal "click chemistry" reactions, further expanding its utility in bioconjugation and molecular labeling.[1]

This guide will provide a detailed exploration of the photochemical principles underpinning the activation of Az-Lys, followed by practical guidance on its application and the subsequent analysis of crosslinked products.

Synthesis of this compound

The synthesis of Az-Lys is a multi-step process that involves the protection of the α-amino group of L-lysine, followed by the modification of the ε-amino group with the photo-activatable azidophenyl moiety, and subsequent deprotection. While a detailed, universally standardized protocol is not available in a single source, the synthesis can be achieved through established methods of peptide chemistry. A representative synthetic route is outlined below, based on common organic chemistry principles.

A convenient approach involves the use of malonate derivatives and dibromobutane to generate key intermediates like L-2-amino-6-bromohexanoic acid derivatives, which can then be modified at the ε-position. The α-amino group is typically protected with a group like Fmoc (9-fluorenylmethoxycarbonyl) to allow for its use in solid-phase peptide synthesis.

The Core Mechanism: Photochemical Activation

The utility of Az-Lys as a photo-crosslinker is rooted in the photochemistry of the aryl azide group. Upon irradiation with ultraviolet (UV) light, the azido group undergoes a series of rapid transformations, culminating in the formation of a highly reactive species that can covalently bind to interacting molecules.

Excitation and Nitrogen Extrusion

The process is initiated by the absorption of a photon by the 4-azidophenyl moiety. While the optimal excitation wavelength for Az-Lys is not extensively documented, aryl azides are typically activated by UV light in the range of 250-400 nm. Upon excitation, the molecule is promoted to an electronically excited singlet state. This excited state is unstable and rapidly undergoes extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process.

Formation of the Highly Reactive Singlet Nitrene

The loss of N₂ results in the formation of a highly reactive intermediate known as a singlet nitrene. The singlet nitrene is an electron-deficient species with a vacant p-orbital and a lone pair of electrons in an sp²-hybridized orbital. This electronic configuration makes it extremely reactive and short-lived.

Crosslinking Reactions and Potential Side Reactions

The highly electrophilic singlet nitrene can undergo a variety of reactions with molecules in its immediate vicinity. The most productive of these for photo-crosslinking studies are insertion reactions into C-H and N-H bonds of neighboring proteins or other biomolecules. This results in the formation of a stable covalent bond, effectively "trapping" the interaction.

It is crucial to understand that the singlet nitrene can also undergo other reactions that may not lead to the desired crosslink. These include:

  • Intersystem Crossing (ISC): The singlet nitrene can undergo intersystem crossing to the more stable triplet nitrene state. While the triplet nitrene is also reactive, it has a different reaction profile and is generally less efficient at insertion reactions.

  • Rearrangement: The singlet nitrene can rearrange to form a dehydroazepine intermediate. This species can then react with nucleophiles, but this pathway does not typically result in a direct crosslink to an interacting protein.

  • Reaction with Solvent: If no suitable reaction partner is in close proximity, the nitrene can be quenched by reacting with the solvent or other small molecules in the buffer.

The efficiency of crosslinking is therefore a competition between these different reaction pathways. The proximity of a binding partner to the photo-activated Az-Lys residue significantly increases the likelihood of a productive crosslinking event.

Photochemical_Activation_of_AzLys AzLys This compound (Ground State) ExcitedAzLys Excited Singlet State AzLys->ExcitedAzLys UV Light (hν) SingletNitrene Singlet Nitrene (Highly Reactive) ExcitedAzLys->SingletNitrene - N₂ TripletNitrene Triplet Nitrene SingletNitrene->TripletNitrene Intersystem Crossing RearrangementProduct Dehydroazepine Intermediate SingletNitrene->RearrangementProduct Rearrangement CrosslinkedProduct Covalent Crosslink (e.g., C-H, N-H Insertion) SingletNitrene->CrosslinkedProduct Interaction Partner QuenchedProduct Quenched Product (Reaction with Solvent) SingletNitrene->QuenchedProduct

Caption: Photochemical activation pathway of Az-Lys.

Experimental Workflow: From Incorporation to Analysis

A successful photo-crosslinking experiment using Az-Lys involves several key stages: site-specific incorporation of the unnatural amino acid into the protein of interest, photo-activation to induce crosslinking, and subsequent analysis to identify the crosslinked products.

Site-Specific Incorporation of Az-Lys

The most common method for incorporating unnatural amino acids like Az-Lys into a protein at a specific site is through amber codon suppression. This technique utilizes an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's translational machinery. The synthetase is evolved to specifically recognize and charge the tRNA with Az-Lys, which then delivers it to the ribosome in response to an amber stop codon (TAG) that has been introduced into the gene of interest at the desired location.

A Representative Photo-Crosslinking Protocol

The following is a generalized protocol for in vitro photo-crosslinking. It is essential to optimize parameters such as protein and crosslinker concentrations, as well as irradiation time and intensity, for each specific system.

Materials:

  • Purified protein of interest containing Az-Lys.

  • Interacting protein partner(s).

  • Crosslinking buffer (e.g., PBS or HEPES-based buffer, pH 7.4).

  • UV lamp with an appropriate wavelength (typically 365 nm for many photo-crosslinking applications).

  • SDS-PAGE analysis reagents.

  • Mass spectrometer for analysis.

Protocol:

  • Sample Preparation:

    • Prepare a reaction mixture containing the Az-Lys-containing protein and its putative binding partner(s) in the crosslinking buffer. Typical protein concentrations are in the low micromolar range.

    • Include a negative control sample that is not exposed to UV light.

    • Include a control with the wild-type protein (lacking Az-Lys) to assess non-specific crosslinking.

  • UV Irradiation:

    • Place the reaction mixture in a suitable container (e.g., a quartz cuvette or on a petri dish on ice) to allow for efficient and even UV exposure.

    • Irradiate the sample with UV light at the optimized wavelength and duration. Irradiation times can range from a few minutes to over an hour and should be determined empirically. It is advisable to perform a time-course experiment to find the optimal exposure time that maximizes crosslinking while minimizing protein damage.

  • Quenching (Optional but Recommended):

    • After irradiation, the reaction can be quenched by adding a scavenger molecule, such as dithiothreitol (DTT), to react with any remaining unreacted nitrene intermediates.

  • Analysis of Crosslinked Products:

    • The formation of crosslinked species can be initially assessed by SDS-PAGE. A successful crosslink will result in a new band with a higher molecular weight corresponding to the complex of the two crosslinked proteins.

    • For definitive identification of the crosslinked proteins and the specific sites of interaction, mass spectrometry is the method of choice.

Experimental_Workflow Incorporation Site-Specific Incorporation of Az-Lys (Amber Codon Suppression) Incubation Incubation with Binding Partner(s) Incorporation->Incubation Irradiation UV Irradiation (e.g., 365 nm) Incubation->Irradiation Analysis Analysis of Crosslinked Products Irradiation->Analysis SDS_PAGE SDS-PAGE for Initial Assessment Analysis->SDS_PAGE Initial Mass_Spec Mass Spectrometry for Detailed Characterization Analysis->Mass_Spec In-depth

Caption: A typical experimental workflow for photo-crosslinking with Az-Lys.

Mass Spectrometry Analysis of Crosslinked Peptides

Mass spectrometry (MS) is a powerful tool for identifying the proteins involved in the crosslink and for mapping the interaction interface at the peptide level. The general workflow for MS analysis of crosslinked samples is as follows:

  • Proteolytic Digestion: The crosslinked protein complex is excised from the SDS-PAGE gel and subjected to in-gel digestion with a protease, typically trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: Specialized software is used to identify the crosslinked peptides. This is a complex bioinformatic challenge as the software needs to search for pairs of peptides that are covalently linked.

The identification of a crosslinked peptide provides direct evidence of the proximity of the two amino acid residues involved in the crosslink, thereby providing valuable structural information about the protein-protein interaction.

Quantitative Data and Considerations

ParameterTypical Value/RangeConsiderations
Excitation Wavelength 250 - 400 nmThe optimal wavelength should be determined empirically to maximize crosslinking efficiency and minimize photodamage to the proteins.
Irradiation Time 5 - 60 minutesShorter times are generally preferred to reduce non-specific damage. A time-course experiment is recommended.
Crosslinking Efficiency VariableHighly dependent on the specific protein system, the proximity of the interacting partners, and the experimental conditions.
Reactive Intermediate Singlet NitreneHighly reactive and short-lived.
Primary Reaction C-H and N-H bond insertionLeads to the formation of a stable covalent crosslink.

Conclusion and Future Perspectives

This compound is a powerful tool for the study of protein-protein interactions. Its ability to be site-specifically incorporated into proteins and activated by UV light provides a high degree of spatial and temporal control over the crosslinking reaction. The photochemical activation mechanism, proceeding through a highly reactive singlet nitrene intermediate, allows for the covalent capture of both stable and transient interactions in a cellular context.

As our understanding of the complexities of cellular signaling pathways continues to grow, the use of photo-activatable amino acids like Az-Lys will undoubtedly play an increasingly important role. Future developments in this field may include the design of novel photo-crosslinkers with improved efficiency, activation at longer, less damaging wavelengths, and the development of more sophisticated analytical techniques for the characterization of crosslinked products. The continued application of these powerful chemical tools will be instrumental in unraveling the intricate web of molecular interactions that govern life.

References

N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine: A Senior Application Scientist's In-Depth Technical Guide to a Bifunctional Click Chemistry Reagent

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Precision in Biological Interrogation

In the landscape of modern molecular biology and drug discovery, the quest to understand and manipulate protein interactions is paramount. The ability to not only identify but also to map the precise interfaces of these interactions within their native cellular environment is the holy grail for elucidating complex biological pathways and for the rational design of targeted therapeutics. It is within this context that we introduce N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine, a powerful and versatile tool that embodies the convergence of two transformative chemical biology technologies: bioorthogonal click chemistry and photo-affinity labeling. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this reagent, moving beyond a simple recitation of protocols to an in-depth exploration of the "why" behind the "how."

Foundational Principles: A Dual-Functionality Reagent

This compound is an unnatural amino acid meticulously designed with two distinct functionalities integrated into a single molecule. This elegant design is the key to its utility in sophisticated chemical biology applications.

  • The Bioorthogonal Handle: The terminal azide group (N₃) serves as a bioorthogonal handle, a chemical moiety that is essentially invisible to the cell's natural biochemical machinery. This inertness ensures that it will not participate in unwanted side reactions, allowing for its specific and high-yield reaction with a complementary alkyne partner through "click chemistry."[1][2] This enables the precise attachment of reporter tags, such as fluorophores or biotin, for visualization or enrichment.

  • The Photo-activatable Crosslinker: The 4-azidophenyl group is a latent photo-crosslinking agent. In its ground state, it is relatively unreactive. However, upon exposure to ultraviolet (UV) light, it transforms into a highly reactive nitrene intermediate.[] This transient species can then form a covalent bond with nearby molecules, effectively "trapping" interacting partners.

This dual functionality allows for a powerful experimental strategy: the incorporation of the unnatural amino acid into a protein of interest, followed by photo-crosslinking to capture binding partners, and finally, click chemistry-mediated labeling for detection and identification.

Strategic Implementation: Experimental Design and Workflow

The successful application of this compound hinges on a well-designed experimental workflow. The following diagram illustrates a typical experimental cascade:

workflow cluster_incorporation Phase 1: Incorporation cluster_interaction Phase 2: Interaction & Crosslinking cluster_detection Phase 3: Detection & Analysis incorp Site-Specific Incorporation of This compound into Protein of Interest interact Introduction into Biological System (e.g., cells, lysate, in vitro) incorp->interact uv_crosslink UV Irradiation (e.g., 365 nm) to Induce Photo-crosslinking interact->uv_crosslink lysis Cell Lysis and Protein Extraction uv_crosslink->lysis click Click Chemistry Reaction (CuAAC or SPAAC) with Alkyne Probe lysis->click enrich Enrichment of Labeled Proteins (e.g., Streptavidin Pulldown) click->enrich analysis Analysis by SDS-PAGE, Western Blot, or Mass Spectrometry enrich->analysis

Figure 1: A generalized experimental workflow for utilizing this compound. This workflow outlines the key stages from incorporation of the unnatural amino acid to the final analysis of crosslinked protein complexes.

In-Depth Methodologies: From Benchtop to Data

Site-Specific Incorporation of the Unnatural Amino Acid

The precise placement of this compound within your protein of interest is critical for successful crosslinking. The most common and powerful method for achieving this in living cells is through amber suppression codon technology.[4][5]

Protocol 1: Incorporation into Mammalian Cells

  • Cell Line and Plasmids: Utilize a mammalian cell line that stably or transiently expresses an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound. Co-transfect this with a plasmid encoding your protein of interest, where the codon for the desired lysine residue has been mutated to an amber stop codon (TAG).

  • Cell Culture: Culture the cells in a medium supplemented with this compound. The optimal concentration should be determined empirically but typically ranges from 100 to 500 µM.

  • Expression: Allow the cells to express the protein of interest for 24-48 hours. The orthogonal tRNA synthetase will charge its cognate tRNA with this compound, which will then be incorporated at the amber codon during translation.

Photo-crosslinking: Capturing the Interaction

The photo-crosslinking step is the heart of the experiment, where transient interactions are immortalized as covalent bonds.

Protocol 2: In-Cell Photo-crosslinking

  • Cell Preparation: After the expression period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual media.

  • UV Irradiation: Place the cells on ice and irradiate with a UV lamp, typically at 365 nm, for a duration of 5-30 minutes.[6] The optimal irradiation time and distance from the UV source must be determined empirically to maximize crosslinking efficiency while minimizing cellular damage. A no-UV control is essential to distinguish specific crosslinking from non-specific aggregation.

  • Cell Lysis: Immediately following irradiation, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]

Click Chemistry: Tagging for Detection

With the crosslinked complexes in hand, the next step is to attach a reporter tag via click chemistry. The choice between the copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) reaction is a critical one.[7]

Table 1: Comparison of CuAAC and SPAAC for Bioconjugation

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Reaction Rate Generally fasterCan be slower, but highly tunable
Biocompatibility Copper can be toxic to living cellsExcellent, no cytotoxic catalyst required
Typical Alkyne Terminal AlkynesCyclooctynes (e.g., DBCO, BCN)
Ideal Application In vitro reactions on purified proteins or lysatesIn vivo and live-cell labeling

Protocol 3a: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagent Preparation: Prepare fresh stock solutions of your alkyne-tagged reporter (e.g., biotin-alkyne), copper(II) sulfate (CuSO₄), a copper(I)-stabilizing ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).[8][9]

  • Reaction Mixture: To your cell lysate, add the reagents to the following final concentrations: 50-100 µM alkyne-probe, 1 mM CuSO₄, 5 mM THPTA, and 10 mM sodium ascorbate.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle agitation.

Protocol 3b: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Reagent Addition: To your cell lysate, add your cyclooctyne-tagged reporter (e.g., DBCO-biotin) to a final concentration of 10-50 µM.[10]

  • Incubation: Incubate the reaction at 4°C overnight with gentle rotation. The lower temperature helps to maintain protein stability during the longer incubation period required for SPAAC.

Analysis of Crosslinked Complexes

The final phase of the experiment involves the detection and identification of the crosslinked proteins.

  • Enrichment (if using a biotin tag): If a biotinylated reporter was used, the labeled protein complexes can be enriched from the lysate using streptavidin-conjugated beads.

  • SDS-PAGE and Western Blotting: The enriched proteins can be separated by SDS-PAGE and visualized by Coomassie staining or silver staining. The identity of the crosslinked partner can be confirmed by Western blotting if a candidate protein is suspected.

  • Mass Spectrometry: For unbiased identification of interacting partners, the protein bands corresponding to the crosslinked complexes can be excised from the gel and subjected to in-gel digestion followed by mass spectrometry analysis.[11]

Mechanistic Insights and Troubleshooting

A deep understanding of the underlying chemical mechanisms is crucial for troubleshooting and optimizing your experiments.

mechanism cluster_photocrosslinking Photo-crosslinking Mechanism cluster_click Click Chemistry Mechanism (SPAAC) azidophenyl 4-Azidophenyl Group nitrene Reactive Nitrene Intermediate azidophenyl->nitrene UV Light (hν) crosslink Covalent Crosslink nitrene->crosslink Reaction with Proximal C-H, N-H, or O-H bond azide Azide Group triazole Stable Triazole Linkage azide->triazole cyclooctyne Strained Cyclooctyne cyclooctyne->triazole

Figure 2: Simplified mechanistic diagrams of photo-crosslinking and strain-promoted azide-alkyne cycloaddition (SPAAC).

Common Pitfalls and Solutions:

  • Low Crosslinking Efficiency:

    • Cause: Insufficient UV exposure, incorrect wavelength, or the unnatural amino acid is not positioned at the protein-protein interface.

    • Solution: Empirically optimize UV irradiation time and intensity. Consider using a shorter wavelength UV source if cellular viability is not a concern. Re-evaluate the site of incorporation of the unnatural amino acid based on structural data or homology modeling.

  • High Background:

    • Cause: Over-irradiation leading to non-specific crosslinking, or non-specific binding to enrichment beads.

    • Solution: Reduce UV exposure time. Include stringent wash steps after the enrichment step. A no-UV control is essential to identify proteins that bind non-specifically to the beads or the bait protein.

  • Inefficient Click Reaction:

    • Cause: For CuAAC, degradation of the sodium ascorbate reducing agent or chelation of the copper catalyst. For SPAAC, insufficient reaction time.

    • Solution: Always use a freshly prepared solution of sodium ascorbate. For complex biological samples, increasing the concentration of the copper and ligand may be necessary. For SPAAC, extend the incubation time.

Safety and Handling

Organic azides are energetic compounds and should be handled with care. While the concentrations used in these experiments are typically low, it is prudent to consult the Safety Data Sheet (SDS) for the specific reagent and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid heating organic azides, and do not use metal spatulas for handling the solid material.

Concluding Remarks and Future Outlook

This compound is a testament to the power of chemical innovation in addressing complex biological questions. Its dual functionality provides a robust platform for the discovery and characterization of protein-protein interactions with a high degree of spatial and temporal resolution. As our ability to genetically encode an ever-expanding repertoire of unnatural amino acids becomes more routine, and as new and faster click chemistry reactions are developed, the utility of reagents like this compound will only continue to grow, pushing the frontiers of our understanding of the intricate molecular networks that govern life.

References

Understanding the photoreactive group of N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine: Principles and Applications in Photo-Affinity Labeling

This guide provides a comprehensive technical overview of this compound, a heterobifunctional, photo-activatable cross-linking reagent. It is designed for researchers, scientists, and drug development professionals who utilize chemical biology tools for target identification, validation, and the elucidation of molecular interactions. We will explore the core chemistry of its photoreactive azido group, provide field-tested experimental protocols, and discuss the critical thinking behind designing robust photo-affinity labeling experiments.

Core Principles: The Chemistry of the 4-Azidophenyl Group

This compound belongs to the class of aryl azide (or phenyl azide) photo-cross-linkers. Its utility is rooted in the ability of the 4-azidophenyl group to remain chemically inert in the dark but transform into a highly reactive species upon exposure to ultraviolet (UV) light.

Mechanism of Photoreactivation:

The key to its function is the photolysis of the aromatic azide. When irradiated with UV light, typically in the range of 254-280 nm, the azide group releases molecular nitrogen (N₂) in a concerted reaction. This process generates a highly unstable and reactive intermediate known as a singlet nitrene. The singlet nitrene can then rapidly undergo intersystem crossing to a more stable triplet nitrene state.

The generated nitrene is exceptionally reactive and can covalently bind to a wide variety of chemical bonds present in biological macromolecules, including:

  • C-H Bond Insertion: It can insert directly into aliphatic and aromatic carbon-hydrogen bonds.

  • N-H and O-H Bond Insertion: It readily reacts with amine and hydroxyl groups found in amino acid side chains and nucleic acids.

  • Addition to Double Bonds: It can also react with unsaturated systems.

This broad reactivity, while powerful, necessitates carefully designed experiments to ensure specificity. The short half-life of the nitrene intermediate (typically in the microsecond to millisecond range) ensures that cross-linking is spatially confined, occurring only with molecules in close proximity to the photo-probe at the moment of activation.

Diagram: Photoreactivation Pathway of the 4-Azidophenyl Group

photoreactivation cluster_0 Inert State (Dark) cluster_1 UV Activation cluster_2 Highly Reactive Intermediates cluster_3 Covalent Cross-linking ArylAzide Aryl Azide (R-N₃) UV UV Light (e.g., 254 nm) SingletNitrene Singlet Nitrene (R-N:) UV->SingletNitrene - N₂ TripletNitrene Triplet Nitrene (R-N·) SingletNitrene->TripletNitrene Intersystem Crossing CH_Insertion C-H Insertion SingletNitrene->CH_Insertion NH_Insertion N-H Insertion SingletNitrene->NH_Insertion OH_Insertion O-H Insertion SingletNitrene->OH_Insertion TripletNitrene->CH_Insertion TripletNitrene->NH_Insertion TripletNitrene->OH_Insertion Products Stable Covalent Adducts CH_Insertion->Products NH_Insertion->Products OH_Insertion->Products

Caption: UV activation of an aryl azide expels N₂ to form a highly reactive nitrene intermediate, which then non-specifically inserts into nearby C-H, N-H, or O-H bonds to form stable covalent cross-links.

Experimental Design & Protocols

The successful use of this compound in a photo-affinity labeling (PAL) experiment hinges on a meticulously planned workflow. The primary goal is to covalently link a molecule of interest (e.g., a small molecule drug) to its biological target (e.g., a protein) through UV-induced activation.

Core Workflow:

  • Probe Synthesis: The lysine component of the reagent allows for its straightforward incorporation into peptides or conjugation to small molecules, creating a bespoke photo-probe. The carboxyl group or the alpha-amine of the lysine can be used for standard amide bond coupling reactions (e.g., using EDC/NHS chemistry).

  • Incubation: The photo-probe is incubated with the biological sample (e.g., cell lysate, purified protein) to allow for non-covalent binding to its target. This step is critical and equilibrium must be reached.

  • UV Irradiation: The sample is exposed to UV light to activate the azido group and induce covalent cross-linking.

  • Analysis: The covalently labeled target is identified and characterized using techniques such as gel electrophoresis, western blotting, and mass spectrometry.

Diagram: Standard Photo-Affinity Labeling (PAL) Workflow

pal_workflow Probe Photo-Probe (Ligand + Cross-linker) Complex Non-covalent Probe-Target Complex Probe->Complex Incubation Target Biological Target (e.g., Protein) Target->Complex UV UV Irradiation (254 nm) Complex->UV Crosslinked Covalent Adduct UV->Crosslinked Activation & Cross-linking Analysis Downstream Analysis (SDS-PAGE, MS, etc.) Crosslinked->Analysis

Caption: The PAL workflow involves incubation of a photo-probe with its target, UV-induced covalent cross-linking, and subsequent analysis to identify the labeled species.

Detailed Protocol: A Self-Validating System

Trustworthiness in a PAL experiment is achieved through a system of rigorous controls. The protocol below incorporates these essential self-validating steps.

Materials:

  • Photo-probe synthesized with this compound.

  • Biological sample (e.g., clarified cell lysate, purified protein in a suitable buffer like PBS or HEPES).

  • UV Cross-linking device (e.g., Stratalinker®) with a 254 nm light source.

  • Quenching buffer: 1 M Dithiothreitol (DTT) or Tris buffer.

Methodology:

  • Sample Preparation (The "Minus UV" Control):

    • Prepare at least three sets of samples.

    • Set A (Experimental): Biological sample + Photo-probe.

    • Set B (Competition Control): Biological sample + Photo-probe + excess (e.g., 100x) of the unlabeled, parent ligand. This control validates that cross-linking is specific to the intended binding site.

    • Set C ("Minus UV" Control): Biological sample + Photo-probe. This sample will NOT be irradiated. It controls for any non-photochemical interactions or aggregation.

  • Incubation:

    • Incubate all sets in the dark (e.g., wrap tubes in aluminum foil) for a predetermined time (e.g., 30-60 minutes) at a suitable temperature (e.g., 4°C or room temperature) to allow binding equilibrium to be reached.

  • UV Cross-linking (The "Plus UV" Steps):

    • Place samples (Sets A and B) on a cold block or ice, uncapped, directly under the 254 nm UV source.

    • Irradiate with a controlled dose of UV energy. A typical starting point is 0.1 to 1.0 J/cm². The optimal energy should be determined empirically to maximize cross-linking while minimizing protein damage.

    • Crucially, do NOT irradiate Set C.

  • Quenching (Optional but Recommended):

    • After irradiation, add a quenching agent like DTT to a final concentration of 10-50 mM to scavenge any long-lived reactive intermediates that were not quenched by the buffer.

  • Analysis by SDS-PAGE:

    • Add SDS-PAGE loading buffer to all samples, boil, and resolve on a polyacrylamide gel.

    • Visualize the results. If the photo-probe contains a reporter tag (e.g., biotin, fluorescent dye), use appropriate detection methods (e.g., streptavidin blot, fluorescence imaging).

Interpreting the Results:

  • A band should appear for the cross-linked target in Set A .

  • The intensity of this band should be significantly reduced or absent in Set B , demonstrating specific, competitive binding.

  • The band should be completely absent in Set C , confirming that covalent labeling is UV-dependent.

Sample Condition Expected Outcome for Target Band Purpose
Experimental (+Probe, +UV) Strong, specific bandTo identify the cross-linked target
Competition (+Probe, +Competitor, +UV) Weak or absent bandTo validate binding site specificity
No UV Control (+Probe, -UV) Absent bandTo confirm UV-dependent covalent linkage

Advanced Considerations & Field Insights

Choosing the Right Wavelength: While 254 nm is common for aryl azides, it can also be absorbed by proteins and nucleic acids, potentially causing damage. If photodamage is a concern, longer wavelength alternatives like benzophenones (~350-360 nm) or diazirines (~350-380 nm) might be considered, although they come with their own reactivity profiles.

Buffer Composition: Avoid using reagents that can act as scavengers for the nitrene intermediate in your primary binding buffer. High concentrations of nucleophiles like DTT, β-mercaptoethanol, or azide itself (e.g., sodium azide as a preservative) should be removed before the UV irradiation step.

Mass Spectrometry Analysis: Identifying the exact site of cross-linking is the ultimate goal for many studies. This requires proteolytic digestion of the labeled protein followed by LC-MS/MS analysis. The remnant of the cross-linker will add a specific mass to the modified peptide, which can be identified using specialized database search algorithms that allow for variable modifications.

Conclusion

This compound is a powerful tool for dissecting molecular interactions. Its utility lies in the clean, light-induced conversion of a stable azide into a highly reactive nitrene capable of forming robust covalent bonds. However, its power is matched by the need for meticulous experimental design. By incorporating a self-validating system of controls—most notably competition and no-UV conditions—researchers can generate trustworthy and authoritative data, confidently identifying the specific biological targets of their molecules of interest.

Probing the Architectural Secrets of Proteins: A Guide to N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the three-dimensional structure of proteins and their intricate interaction networks is fundamental to modern biology and therapeutic development. Photo-affinity labeling (PAL) has emerged as a powerful technique to capture these transient and stable interactions in their native context by forming covalent bonds upon light activation.[1][2] This guide provides a comprehensive technical overview of N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine (AzF-Lys), a versatile photo-reactive unnatural amino acid, for probing protein structure and interactions. We will delve into the core principles of its mechanism, detailed methodologies for its site-specific incorporation into proteins, a step-by-step workflow for photo-crosslinking experiments, and the subsequent identification of interaction sites using mass spectrometry. This document is intended to serve as an expert resource for researchers aiming to leverage this powerful tool to elucidate protein function and accelerate drug discovery programs.

The Rationale: Why Capture Protein Interactions with Light?

Protein-protein interactions (PPIs) govern nearly every cellular process.[2] Many of these interactions are transient, with low to moderate affinity, making them challenging to study with traditional methods like co-immunoprecipitation or yeast two-hybrid screens. Photo-crosslinking offers a unique solution: it provides a "snapshot" of interactions by converting non-covalent associations into stable, covalent linkages.[1]

The core of this technique is a photo-reactive chemical group that is chemically inert in the dark but becomes highly reactive when exposed to a specific wavelength of light.[3] By incorporating this group into a protein of interest, researchers can initiate a cross-linking reaction at a precise moment, trapping binding partners in situ.[3] this compound, hereafter referred to as AzF-Lys, is a state-of-the-art reagent designed for this purpose.

The Tool: Understanding AzF-Lys

AzF-Lys is an unnatural amino acid that combines the familiar structure of L-lysine with a photo-activatable 4-azidophenyl group. This design is elegant in its simplicity and effectiveness.

  • L-Lysine Backbone: Allows the molecule to be treated as a building block for proteins, enabling its incorporation during protein synthesis.

  • 4-Azidophenyl Group: This is the "business end" of the molecule. Aryl azides are stable in the dark and under typical physiological conditions but undergo a transformation when exposed to UV light.[4][5]

Mechanism of Photoactivation

Upon irradiation with UV light (typically in the 250-370 nm range), the aryl azide group in AzF-Lys releases a molecule of nitrogen gas (N₂) and forms a highly reactive aryl nitrene intermediate.[3][6][7] This nitrene is exceptionally reactive and short-lived, readily inserting into any proximal C-H or N-H bonds of an interacting molecule (e.g., a binding protein or a small molecule ligand) before it can diffuse away.[3] This forms a stable, covalent cross-link, permanently tethering the two molecules.

Photoactivation of AzF-Lys cluster_0 AzF-Lys Side Chain AzF_Lys Lysine-Linker-Phenyl-N3 Nitrene Highly Reactive Aryl Nitrene Intermediate (Lysine-Linker-Phenyl-N) AzF_Lys->Nitrene - N₂ gas Target Protein with C-H/N-H bonds Crosslink Stable Covalent Bond Target->Crosslink UV_Light UV Light (250-370 nm) UV_Light->AzF_Lys Activation Nitrene->Crosslink Insertion

Caption: Photoactivation mechanism of the AzF-Lys aryl azide group.

Comparative Advantages of Aryl Azides

While other photo-reactive groups exist, aryl azides like the one in AzF-Lys offer a balanced profile that makes them highly suitable for many biological applications.

FeatureAryl Azides (e.g., AzF-Lys)BenzophenonesDiazirines
Activation Wavelength 250-370 nm~350-365 nm[7]~330-370 nm[3][8]
Reactive Intermediate Nitrene[3]Triplet Diradical[7]Carbene[7][8]
Reactivity Highly reactive, inserts into C-H, N-H, and double bonds.[3][6]Less reactive, prefers C-H bonds. Can be quenched by water but reversibly.[7]Highly reactive and non-specific, inserts into C-H, N-H, O-H bonds.[8]
Stability Generally stable in the dark.Highly stable, can be repeatedly excited.[7]Good photostability before activation.[3]
Size Moderately sized.Bulky, which can sometimes perturb interactions.Very small, minimizing steric hindrance.[6][8]

Expert Insight: The choice of cross-linker is application-dependent. Diazirines are excellent for their small size and efficiency, but aryl azides remain a workhorse due to their proven reliability and extensive documentation in the literature. The reactivity of the nitrene formed from AzF-Lys is a key advantage for capturing a wide range of interactions without strong bias.

Experimental Blueprint: Incorporating AzF-Lys into Proteins

To use AzF-Lys, it must first be incorporated into the protein of interest. The most precise and widely used method is Genetic Code Expansion.

Site-Specific Incorporation via Genetic Code Expansion

This sophisticated technique allows for the insertion of an unnatural amino acid (UAA) at a specific, predetermined site in a protein's sequence during translation.[9][10] This is achieved by hijacking the cell's translational machinery.

The Core Components:

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An enzyme that has been engineered to exclusively recognize the UAA (AzF-Lys) and not any of the 20 canonical amino acids. For lysine derivatives, engineered versions of the Pyrrolysyl-tRNA Synthetase (PylRS) are commonly used.[10][11][12]

  • A Corresponding Orthogonal tRNA: A tRNA molecule that is not recognized by any of the cell's native synthetases but is specifically charged with AzF-Lys by the orthogonal aaRS. This tRNA has an anticodon that recognizes a nonsense or "stop" codon, typically the amber codon (UAG).

  • A Gene of Interest with a Mutation: The gene encoding the target protein is mutated to have a UAG codon at the desired site of AzF-Lys incorporation.

When these components are expressed in a host cell (e.g., E. coli) and AzF-Lys is supplied in the growth medium, the orthogonal system directs the ribosome to insert AzF-Lys at the UAG codon, producing a full-length protein with the photo-crosslinker at a single, defined position.[9]

Protocol 1: Generalized Workflow for AzF-Lys Incorporation in E. coli
  • Plasmid Preparation: Co-transform E. coli expression strains (e.g., BL21(DE3)) with two plasmids:

    • pEVOL Plasmid: Carries the gene for the engineered orthogonal PylRS and its corresponding tRNAPyl.

    • pET Plasmid: Carries the gene for your protein of interest, modified to contain an amber (TAG) codon at the desired incorporation site and often an affinity tag (e.g., 6xHis-tag) for purification.

  • Cell Culture: Grow the transformed cells in a rich medium (e.g., LB) with appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induction: Induce the expression of the orthogonal system components (e.g., with arabinose) and your target protein (e.g., with IPTG). Simultaneously, supplement the culture medium with AzF-Lys (typically 1-5 mM).[13]

  • Expression: Reduce the temperature to 18-25°C and allow the protein to express for 12-16 hours.

  • Harvesting and Lysis: Harvest the cells by centrifugation. Lyse the cells using standard methods (e.g., sonication or high-pressure homogenization) in a suitable lysis buffer.[14]

  • Purification: Purify the full-length, AzF-Lys-containing protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Verification: Confirm the successful incorporation of AzF-Lys and the protein's purity via SDS-PAGE and mass spectrometry (ESI-MS). The mass of the purified protein should correspond to the expected mass with the UAA incorporated.[13]

The Experiment: A Step-by-Step Photo-Crosslinking Workflow

With the purified AzF-Lys-containing protein in hand, the cross-linking experiment can be performed.

Experimental_Workflow start Start: AzF-Lys Protein + Target step1 1. Incubation Allow complex formation start->step1 step2 2. UV Irradiation Initiate cross-linking step1->step2 step3 3. SDS-PAGE Analysis Verify cross-linked product step2->step3 step4 4. Band Excision & Digestion (e.g., Trypsin) step3->step4 step5 5. LC-MS/MS Analysis Identify cross-linked peptides step4->step5 end End: Interaction Site Identified step5->end

References

An In-depth Technical Guide to the Early-Stage Investigation of N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the early-stage investigation and application of N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine, a versatile trifunctional amino acid. This document will delve into the core principles, detailed experimental workflows, and data analysis strategies for leveraging this powerful chemical tool in contemporary biological research.

Introduction: The Power of a Trifunctional Probe

This compound is an unnatural amino acid that serves as a powerful tool in chemical biology and drug discovery.[1][2] Its utility stems from its unique trifunctional nature, incorporating:

  • An amino acid backbone , allowing for its incorporation into peptides and proteins.

  • A photo-activatable azidophenyl group , which upon UV irradiation, forms a highly reactive nitrene species capable of covalently cross-linking to interacting molecules.[3][4]

  • A terminal azide moiety that can be utilized for bioorthogonal "click" chemistry reactions, enabling the attachment of reporter tags such as fluorophores or biotin for detection and enrichment.[1][2]

This combination of functionalities allows for the elegant design of experiments to capture and identify protein-protein and protein-ligand interactions in their native cellular context.

Core Applications and Methodologies

The primary applications of this compound revolve around its use as a photo-crosslinking agent to elucidate molecular interactions. The general workflow for such an experiment is outlined below.

G cluster_0 Phase 1: Incorporation cluster_1 Phase 2: Interaction & Cross-linking cluster_2 Phase 3: Labeling & Enrichment cluster_3 Phase 4: Analysis Incorporate Amino Acid Incorporate this compound Allow Interaction Allow Interaction with Binding Partners Incorporate Amino Acid->Allow Interaction Photo-crosslinking UV Irradiation to Induce Cross-linking Allow Interaction->Photo-crosslinking Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Photo-crosslinking->Cell Lysis & Protein Extraction Click Chemistry Click Chemistry with Reporter Tag Cell Lysis & Protein Extraction->Click Chemistry Enrichment Enrichment of Tagged Complexes Click Chemistry->Enrichment Proteolytic Digestion Proteolytic Digestion Enrichment->Proteolytic Digestion Mass Spectrometry LC-MS/MS Analysis Proteolytic Digestion->Mass Spectrometry Data Analysis Data Analysis & Target Identification Mass Spectrometry->Data Analysis

Caption: General experimental workflow for photo-affinity labeling and target identification.

Part 1: Synthesis and Characterization

While this compound is commercially available, understanding its synthesis provides valuable context for its application. The synthesis generally involves the selective protection of the Nα-amino group of L-lysine, followed by the reaction of the Nε-amino group with a reagent containing the 4-azidophenylmethoxycarbonyl moiety.[5][6][7]

General Synthetic Approach:

A common strategy for the synthesis of N-protected lysine derivatives involves the use of a copper(II) complex to temporarily protect the Nα-amino and carboxyl groups of L-lysine, allowing for the selective modification of the Nε-amino group.[6]

G L-Lysine L-Lysine Copper Complex Copper Complex L-Lysine->Copper Complex Cu(II) Acetate Nε-Protected Lysine Nε-Protected Lysine Copper Complex->Nε-Protected Lysine 4-Azidophenylmethyl Chloroformate Final Product Final Product Nε-Protected Lysine->Final Product Remove Cu(II)

Caption: Simplified synthetic pathway for Nε-protected lysine derivatives.

Characterization Data:

Upon synthesis or acquisition, it is crucial to verify the identity and purity of this compound.

Technique Expected Observations
¹H NMR Signals corresponding to the lysine backbone protons, the methylene protons of the methoxycarbonyl group, and the aromatic protons of the azidophenyl ring.[8][9]
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the compound (C14H19N5O4, MW: 321.33 g/mol ).[10]
FT-IR Characteristic peaks for the azide group (~2100 cm⁻¹), carbonyl groups (~1700 cm⁻¹), and N-H bonds.

Part 2: Incorporation into Peptides and Proteins

The incorporation of this unnatural amino acid into a peptide or protein is the first critical step in its application. This can be achieved through chemical synthesis or biological incorporation.

Solid-Phase Peptide Synthesis (SPPS)

For peptides and small proteins, SPPS is the most direct method for incorporation.[11][12][13][14] The Fmoc-protected version of this compound can be used in a standard Fmoc/tBu synthesis strategy.[15]

Detailed Protocol for SPPS Incorporation:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF).[11]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[11]

  • Amino Acid Coupling:

    • Dissolve Fmoc-N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine and a coupling agent (e.g., HBTU, HATU) in DMF.

    • Add an organic base such as N,N-diisopropylethylamine (DIPEA).

    • Add the activated amino acid solution to the deprotected resin and agitate.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

In Vivo Incorporation

For larger proteins or studies within a cellular context, in vivo incorporation is necessary. This is achieved by engineering an orthogonal tRNA/aminoacyl-tRNA synthetase pair that specifically recognizes the unnatural amino acid and incorporates it in response to a nonsense codon (e.g., the amber stop codon, UAG) engineered into the gene of interest.[1][16][17][18]

General Protocol for In Vivo Incorporation:

  • Plasmid Preparation: Co-transform host cells (e.g., E. coli) with two plasmids: one containing the gene for the orthogonal tRNA/aminoacyl-tRNA synthetase pair and another containing the target protein gene with an amber codon at the desired incorporation site.[17]

  • Cell Culture: Grow the transformed cells in a suitable medium.

  • Induction and Supplementation: Induce the expression of the synthetase and the target protein, and supplement the culture medium with this compound.[1]

  • Protein Expression and Purification: Allow the cells to express the protein containing the unnatural amino acid, then lyse the cells and purify the protein using standard chromatographic techniques.

Part 3: Photo-crosslinking and Labeling

Once the protein of interest containing the azidophenyl lysine is obtained, the next phase involves photo-crosslinking to its interacting partners, followed by labeling for detection and enrichment.

Photo-crosslinking

The azidophenyl group is activated by UV light to form a highly reactive nitrene intermediate, which can insert into C-H and N-H bonds of nearby molecules, forming a covalent cross-link.[3][19][20][21][22]

Detailed Protocol for Photo-crosslinking:

  • Sample Preparation: Prepare the sample containing the modified protein and its potential binding partners in a suitable buffer. Avoid buffers containing primary amines (e.g., Tris) and reducing agents (e.g., DTT) as they can react with the nitrene or the azide group.[23]

  • UV Irradiation: Irradiate the sample with UV light. The optimal wavelength and duration of irradiation should be empirically determined, but a common starting point is 300-360 nm for nitrophenyl azides.[3][24] Perform the irradiation on ice to minimize heat-induced damage to the proteins.

  • Quenching (Optional): The reaction can be quenched by the addition of a scavenger molecule, such as dithiothreitol (DTT), to consume any unreacted nitrene intermediates.

G Azidophenyl Group Azidophenyl Group Nitrene Intermediate Nitrene Intermediate Azidophenyl Group->Nitrene Intermediate UV Light (300-360 nm) Covalent Cross-link Covalent Cross-link Nitrene Intermediate->Covalent Cross-link Insertion into C-H or N-H bond

Caption: Photo-activation of the azidophenyl group to form a reactive nitrene.[4]

Click Chemistry Labeling

After cross-linking, the azide group on the lysine side chain is used to attach a reporter tag via click chemistry. The two most common types are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]

Detailed Protocol for CuAAC:

  • Reagent Preparation: Prepare stock solutions of a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), a copper-chelating ligand (e.g., THPTA), and an alkyne-functionalized reporter tag (e.g., alkyne-biotin or alkyne-fluorophore).

  • Reaction Setup: To the cross-linked protein sample, add the copper(I) source, the ligand, and the alkyne-functionalized reporter tag.

  • Incubation: Incubate the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

  • Purification: Remove excess click chemistry reagents by dialysis or size-exclusion chromatography.

Detailed Protocol for SPAAC:

  • Reagent Preparation: Prepare a stock solution of a strained alkyne-functionalized reporter tag (e.g., DBCO-biotin or BCN-fluorophore).

  • Reaction Setup: Add the strained alkyne reporter tag to the cross-linked protein sample.

  • Incubation: Incubate the reaction mixture. Reaction times can vary depending on the specific strained alkyne used.

  • Purification: Purify the labeled protein to remove the unreacted reporter tag.

Part 4: Analysis of Cross-linked Products

The final stage of the workflow is the analysis of the cross-linked and labeled protein complexes to identify the interacting partners.

Enrichment of Labeled Proteins

If a biotin tag was used, the labeled protein complexes can be enriched from the total proteome using streptavidin-coated beads.

Protocol for Streptavidin Pulldown:

  • Bead Preparation: Wash streptavidin-coated magnetic or agarose beads with a suitable buffer.

  • Binding: Incubate the labeled protein sample with the beads to allow for the binding of the biotinylated proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE loading buffer.

Mass Spectrometry Analysis

The enriched and cross-linked protein complexes are then identified by mass spectrometry.

Protocol for Sample Preparation for Mass Spectrometry:

  • SDS-PAGE: Separate the eluted proteins by SDS-PAGE.

  • In-gel Digestion: Excise the protein bands of interest from the gel and perform in-gel digestion with a protease such as trypsin.

  • Peptide Extraction: Extract the resulting peptides from the gel slices.

  • LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[25]

Data Analysis:

The analysis of cross-linking mass spectrometry data requires specialized software to identify the cross-linked peptides.[26][27][28][29] The software searches the MS/MS data for pairs of peptides that are covalently linked. The identification of these cross-linked peptides reveals the identities of the interacting proteins and provides information about the sites of interaction.

Safety Precautions

Organic azides are energetic compounds and should be handled with care.[30][31][32][33][34]

  • Handling: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store this compound and other azide-containing compounds in a cool, dark place, away from heat, light, and sources of shock.

  • Solvents: Avoid using halogenated solvents with azides, as this can lead to the formation of explosive compounds.[33]

  • Waste Disposal: Dispose of azide-containing waste in a designated container. Do not pour azide solutions down the drain, as they can react with metal pipes to form explosive metal azides.[32]

Conclusion

This compound is a powerful and versatile tool for the study of molecular interactions. By combining photo-crosslinking and click chemistry, this unnatural amino acid enables the capture and identification of protein-protein and protein-ligand interactions in a variety of biological contexts. The detailed protocols and considerations outlined in this guide provide a solid foundation for researchers to design and execute successful experiments using this innovative chemical probe.

References

An In-depth Technical Guide to the Stability and Storage of N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine is a bifunctional amino acid derivative critical to modern chemical biology and drug development. It incorporates a photo-activatable aryl azide for covalent crosslinking and a lysine backbone for integration into peptide structures. The utility of this reagent is directly dependent on its chemical integrity. This guide provides a comprehensive analysis of the factors governing its stability, including light exposure, temperature, pH, and chemical environment. We present field-proven protocols for storage and handling, methodologies for stability verification, and a troubleshooting framework to ensure the success of experiments reliant on this powerful molecule.

Chemical Profile and Intrinsic Stability

To understand the stability of this compound, one must first analyze its constituent functional groups. The molecule's reactivity and potential degradation pathways are not uniform but are concentrated in specific moieties.

  • The Aryl Azide Group (-N₃): This is the primary photo-reactive element. While aryl azides are more stable than their alkyl counterparts, they are intrinsically sensitive to ultraviolet (UV) light. Upon irradiation, the azide releases dinitrogen gas (N₂) to form a highly reactive singlet nitrene intermediate, which can then undergo various reactions to form covalent bonds.[1][2] This predictable photosensitivity is the basis of its utility but also its primary vulnerability during storage and handling.

  • The Carbamate Linkage (-O-C(=O)-NH-): The carbamate group links the photo-reactive azidophenyl moiety to the lysine side chain. In general, carbamates exhibit greater chemical and proteolytic stability compared to ester bonds.[3] While relatively robust, the carbamate is susceptible to hydrolysis under strongly acidic or basic conditions, which can cleave the photo-reactive group from the lysine scaffold.[4][5]

  • The L-Lysine Backbone: The core amino acid structure, with its primary amine (α-amino) and carboxylic acid groups, is generally stable under typical biochemical conditions.

The key stability concerns are therefore the unintended activation of the azide by ambient light and the hydrolytic cleavage of the carbamate linker.

cluster_molecule This compound Structure cluster_labels Key Functional Groups & Stability Concerns mol A Aryl Azide (-N3) - Highly light sensitive - Reacts with reducing agents B Carbamate Linkage - Susceptible to hydrolysis at pH extremes C Lysine Backbone - Generally stable

Caption: Key functional groups dictating the stability of the molecule.

Critical Factors Influencing Stability

Light Sensitivity and Photodecomposition

The most immediate threat to the integrity of this compound is exposure to UV light. Even ambient laboratory lighting can contain sufficient UV wavelengths to initiate decomposition over time.

Mechanism: Upon absorbing UV light (typically <300 nm for a standard phenyl azide), the aryl azide undergoes photolysis, losing N₂ gas and forming a highly reactive nitrene.[2] This nitrene can then non-specifically insert into C-H or N-H bonds or react with double bonds, effectively crosslinking to any nearby molecule.[2] Unintended activation renders the compound useless for targeted experiments.

ArylAzide Aryl Azide (R-N3) UV_light UV Light (hν) ArylAzide->UV_light Nitrene Singlet Nitrene (R-N:) UV_light->Nitrene - N2 Insertion Insertion into C-H / N-H bonds Nitrene->Insertion Addition Addition to double bonds Nitrene->Addition N2 N2 Gas

Caption: Photodecomposition pathway of the aryl azide group upon UV exposure.

Experimental Protocol: Handling to Prevent Photodecomposition

  • Unpacking and Aliquoting: Upon receipt, immediately transfer the vial to a light-proof container (e.g., an amber vial or a vial wrapped in aluminum foil). Conduct all weighing and aliquoting in a darkened room or under red light conditions.

  • Laboratory Work: When preparing solutions or adding the compound to a reaction, work in a fume hood with the sash lowered and the overhead light turned off. Use minimal, indirect lighting.

  • Reaction Vessels: Use amber glass or opaque plastic (e.g., black microcentrifuge tubes) for all reactions involving the compound prior to the intended photo-activation step.

Temperature and Thermal Stability

While light is the primary concern, thermal stability cannot be ignored. Aryl azides can decompose under high heat, though they are significantly more stable than alkyl azides. The primary thermal concern for this molecule is the acceleration of hydrolytic degradation pathways and potential slow decomposition over long-term storage at improper temperatures.

Data Summary: Recommended Storage Temperatures

FormConditionTemperatureRationale
Solid Long-Term (months-years)≤ -20°CMinimizes all potential degradation pathways, including slow hydrolysis from atmospheric moisture.
Solid Short-Term (weeks)2-8°CAcceptable for frequent use, provided the material is kept desiccated.[6]
In Solution Stock (DMSO/DMF)≤ -20°CPrevents solvent-driven degradation; aliquot to avoid freeze-thaw cycles.
In Solution Working (Aqueous)2-8°CFor immediate use only; aqueous solutions are not recommended for storage.[7][8]
pH and Solvent Effects

The stability of the carbamate linkage is highly dependent on the pH of the solution. While generally stable around neutral pH, extremes can lead to irreversible cleavage.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis can occur, breaking the carbamate bond.

  • Alkaline Conditions (pH > 10): Base-catalyzed hydrolysis is also a significant risk.[5]

  • Optimal Range: For maximum stability in aqueous buffers, a pH range of 6.0-8.5 is recommended.[9]

Solvent Choice:

  • For Storage: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the preferred solvents for creating concentrated stock solutions for long-term storage.

  • For Use: These stock solutions can then be diluted into the final aqueous reaction buffer immediately before the experiment. Ensure the final concentration of the organic solvent is compatible with your biological system.

Chemical Incompatibilities

This is a critical, often overlooked, aspect of stability. The azide group is readily destroyed by common laboratory reagents, leading to complete failure of crosslinking experiments.

Primary Incompatibility: Reducing Agents Reagents containing thiols will rapidly and quantitatively reduce the azide group to a primary amine, rendering it photo-inactive.[10][11]

AVOID THE FOLLOWING IN BUFFERS:

  • Dithiothreitol (DTT)[11][12]

  • β-Mercaptoethanol (BME)

  • Tris(2-carboxyethyl)phosphine (TCEP)

ArylAzide Aryl Azide (R-N3) ReducingAgent Reducing Agent (e.g., DTT, TCEP) ArylAzide->ReducingAgent Amine Primary Amine (R-NH2) (Photo-INACTIVE) ReducingAgent->Amine Reduction

Caption: Inactivation of the aryl azide via chemical reduction.

Secondary Incompatibility: Primary Amines in Buffers During the photo-activation step, the generated nitrene is highly reactive. If the reaction buffer contains a high concentration of nucleophilic primary amines (e.g., Tris or glycine), these buffer components will quench the nitrene, competing with the intended biological target and significantly reducing crosslinking efficiency.[2] It is advisable to use buffers such as PBS or HEPES for the photo-activation step.

Recommended Storage and Handling Protocols

Adherence to a strict protocol is the most effective way to ensure the compound's integrity.

Protocol: Long-Term Storage of Solid Compound

  • Environment: Store the vial in a light-proof secondary container at ≤ -20°C.

  • Atmosphere: For maximum stability, place the container inside a desiccator or a sealed bag with a desiccant pack to protect from moisture. For ultimate protection, backfill the vial with an inert gas like argon or nitrogen.

  • Equilibration: Before opening, ALWAYS allow the vial to equilibrate to room temperature completely (approx. 20-30 minutes). This prevents atmospheric moisture from condensing on the cold solid, which would introduce water and accelerate hydrolysis.[7]

Protocol: Preparation and Storage of Stock Solutions

  • Solvent: Use only high-purity, anhydrous DMSO or DMF.

  • Preparation: Under subdued light, dissolve the solid in the solvent to a convenient high concentration (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Aliquoting: Immediately dispense the stock solution into small, single-use aliquots in light-proof microcentrifuge tubes.

  • Storage: Store the aliquots at ≤ -20°C. Avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture. Use one aliquot per experiment.

Self-Validation: A Protocol for Stability Verification

Trustworthiness is built on verification. If there is any doubt about the compound's activity (e.g., after a failed experiment or long-term storage), its integrity can be assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS).

Experimental Protocol: HPLC-UV Analysis for Degradation

  • Standard Preparation: Carefully prepare a "fresh" standard by dissolving a small, new amount of the solid compound in an appropriate solvent (e.g., 50:50 Acetonitrile:Water) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the "test" sample from the stored material (solid or stock solution) at the exact same concentration.

  • Chromatography:

    • Column: Use a standard C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or TFA) is typically effective. For example, a linear gradient from 10% to 90% acetonitrile over 15-20 minutes.

    • Detection: Monitor the elution profile using a UV detector set to a wavelength where the azidophenyl group absorbs (e.g., ~254-270 nm).

  • Analysis: Compare the chromatograms. The "fresh" standard should show a single, sharp major peak. The presence of additional peaks, particularly earlier-eluting (more polar) ones, in the "test" sample indicates degradation (e.g., hydrolysis products). A reduction in the main peak's area relative to the standard suggests decomposition.

Start Prepare Fresh Standard HPLC Inject & Run HPLC-UV Start->HPLC Sample Prepare Test Sample Sample->HPLC Analyze Compare Chromatograms HPLC->Analyze Good Single Major Peak: Compound is Stable Analyze->Good Match? Yes Bad Multiple Peaks/ Reduced Area: Degradation Occurred Analyze->Bad Match? No

Caption: Workflow for verifying compound stability via HPLC analysis.

Troubleshooting

Problem ObservedPotential Stability-Related CauseRecommended Action
No crosslinking observed1. Azide group was reduced by DTT/TCEP in the buffer. 2. Compound was degraded by light exposure.1. Remake all buffers without reducing agents. 2. Acquire a fresh aliquot/vial and handle strictly according to the light-protection protocol.
Low crosslinking efficiency1. Buffer contains Tris/glycine, which quenched the reaction. 2. Partial degradation of the compound.1. Switch to a non-nucleophilic buffer like PBS or HEPES for the photo-activation step. 2. Verify compound integrity using HPLC (Protocol 4).
Inconsistent results between experimentsStock solution undergoing freeze-thaw cycles or has been stored for too long in solution.Prepare fresh, single-use aliquots from solid material. Do not reuse thawed stock solutions that have been stored for extended periods.

References

Methodological & Application

Application Note & Protocol: In Vivo Photo-Cross-Linking Using N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The intricate and transient nature of protein-protein interactions (PPIs) forms the backbone of cellular signaling, regulation, and function. Capturing these interactions within their native context is a primary goal in molecular and systems biology. In vivo photo-cross-linking has emerged as a powerful technique to covalently trap interacting proteins in living cells, providing a snapshot of the cellular interactome at a specific moment.[1][2] This guide focuses on the application of N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine (Az-Lys), a non-canonical amino acid (ncAA), for the in vivo identification and characterization of PPIs.[3]

Az-Lys is a lysine analog equipped with a photo-activatable aryl azide group.[4][5][6] When incorporated into a protein of interest (POI), this ncAA acts as a latent reactive probe. Upon irradiation with long-wave UV light, the inert azide moiety is converted into a highly reactive nitrene intermediate, which can form a covalent bond with nearby molecules, thus "cross-linking" the POI to its binding partners.[1][7][8] This method offers temporal control and the ability to capture weak or transient interactions often missed by traditional techniques like co-immunoprecipitation.[2]

This document provides a comprehensive overview of the principles, experimental design considerations, and detailed protocols for using Az-Lys to investigate PPIs in living cells, aimed at researchers, scientists, and drug development professionals.

Principle of the Method: Aryl Azide Photochemistry

The utility of Az-Lys as a photo-cross-linker is rooted in the photochemistry of the aryl azide group. The process can be broken down into three key steps:

  • Photoactivation: The aryl azide group is chemically inert in the dark.[9] When exposed to UV light (typically in the 300-370 nm range), it absorbs a photon, leading to the extrusion of nitrogen gas (N₂).[9][10]

  • Nitrene Formation: The loss of N₂ generates a highly reactive and short-lived singlet nitrene intermediate.[7][11] This species can undergo intersystem crossing to a more stable triplet state.

  • Covalent Cross-Linking: The nitrene intermediate can react with a variety of chemical bonds in its immediate vicinity, including insertions into C-H and N-H bonds, or addition to double bonds.[7][9] This non-specific reactivity is advantageous as it allows for the capture of interaction partners regardless of their specific amino acid composition at the binding interface. If no suitable binding partner is nearby, the nitrene is quenched by solvent (water), minimizing non-specific cross-links.[11]

Diagram: Mechanism of Aryl Azide Photo-Cross-Linking

G cluster_0 Photoactivation & Reaction Start Protein-Az-Lys (Aryl Azide, R-N3) Nitrene Highly Reactive Nitrene Intermediate (R-N) Start->Nitrene UV Light (hv) - N₂ Crosslink Covalent Cross-Link (with Interacting Protein) Nitrene->Crosslink Interaction Partner in Proximity Quenched Quenched by Solvent (Reaction with H2O) Nitrene->Quenched No Partner in Proximity

Caption: UV activation of Az-Lys generates a nitrene that cross-links or is quenched.

The Photo-Cross-Linker: this compound

Az-Lys is a valuable tool for several reasons. As a lysine analog, it can be incorporated into proteins using the cell's own translational machinery, often through the use of an expanded genetic code with an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[12] This allows for site-specific incorporation, providing high spatial resolution for mapping interaction interfaces.

PropertyDescriptionReference
Chemical Formula C₁₄H₁₉N₅O₄[13]
Molecular Weight 321.33 g/mol [13]
Photoactivation λ ~300-370 nm (Long-wave UV)[9][10]
Reactive Intermediate Nitrene[7][11]
Key Advantages - Can be genetically encoded for site-specific incorporation. - Long-wave UV activation minimizes cellular damage compared to short-wave UV.[9] - Small size minimizes perturbation of protein structure and function.[11]

Note: Thiol-containing reducing agents like DTT or β-mercaptoethanol must be avoided in buffers prior to and during UV irradiation, as they can reduce the azide group, rendering it inactive.[9][10]

Experimental Design & Strategy

A successful in vivo photo-cross-linking experiment requires careful planning, from the method of ncAA incorporation to the final analysis of cross-linked products.

Diagram: General Experimental Workflow

G A 1. Incorporation of Az-Lys (e.g., Genetic Code Expansion) B 2. Cell Culture & Expression of POI A->B C 3. In Vivo UV Irradiation (e.g., 365 nm) B->C D 4. Cell Lysis C->D E 5. Enrichment of POI (e.g., Immunoprecipitation) D->E F 6. Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) E->F

Caption: Workflow for in vivo photo-cross-linking from ncAA incorporation to analysis.

Incorporation of Az-Lys

The most precise method for incorporating Az-Lys is through genetic code expansion.[14] This involves:

  • An Orthogonal tRNA/tRNA Synthetase Pair: An aminoacyl-tRNA synthetase (aaRS) is engineered to specifically recognize Az-Lys and charge it onto an orthogonal tRNA (e.g., a tRNA that recognizes the amber stop codon, UAG).

  • Genetic Manipulation: The gene for the POI is mutated to include an amber stop codon (TAG in the DNA) at the desired site of Az-Lys incorporation.

  • Expression: The engineered aaRS, the orthogonal tRNA, and the mutant POI gene are co-expressed in cells grown in media supplemented with Az-Lys. The ribosome then inserts Az-Lys at the UAG codon, producing the full-length, modified protein.

Essential Controls

To ensure the validity of the results, several controls are critical:

  • No UV Control: Labeled cells are processed without UV irradiation. This control identifies proteins that may non-specifically co-purify with the bait protein.

  • No Az-Lys Control: Cells expressing the POI are irradiated with UV but were not grown in the presence of Az-Lys. This control verifies that cross-linking is dependent on the ncAA.

  • Wild-Type POI Control: Cells expressing the wild-type POI (without the UAG mutation) are grown with Az-Lys and irradiated. This confirms that any observed cross-linking is specific to the engineered site.

In Vivo UV Irradiation

The goal of irradiation is to maximize cross-linking efficiency while minimizing UV-induced cellular damage.

  • Wavelength: Long-wave UV light (e.g., 365 nm) is generally preferred as it is less damaging to cells than shorter wavelengths.[9][11]

  • Dose and Duration: The optimal UV dose must be determined empirically. This involves titrating the duration and intensity of UV exposure. A typical starting point is irradiating cells on ice for 15-60 minutes using a UV lamp.[1][2]

  • Temperature: Performing the irradiation on ice helps to mitigate cellular stress and heat-related artifacts.[2]

Detailed Protocols

Protocol 4.1: Metabolic Labeling of Mammalian Cells

This protocol assumes the use of a stable cell line expressing the required orthogonal tRNA/aaRS pair and a plasmid for the POI with a TAG codon at the desired position.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Lysine-free growth medium

  • This compound (Az-Lys)

  • Plasmid DNA for POI-TAG

Procedure:

  • Cell Seeding: Seed cells in culture plates to be 60-70% confluent at the time of transfection.

  • Transfection: Transfect the cells with the POI-TAG plasmid using a suitable transfection reagent.

  • Medium Exchange: 24 hours post-transfection, gently wash the cells twice with PBS. Replace the complete medium with lysine-free medium supplemented with 1-2 mM Az-Lys and dialyzed FBS.

  • Incubation: Incubate the cells for 18-24 hours to allow for expression of the POI and incorporation of Az-Lys.

Protocol 4.2: In Vivo Photo-Cross-Linking

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Long-wave UV lamp (365 nm), such as a Stratalinker.[2]

Procedure:

  • Preparation: Place culture plates on a bed of ice.

  • Washing: Gently remove the culture medium and wash the cells twice with ice-cold PBS.[2] Aspirate the final wash completely.

  • UV Irradiation: With the plate lids removed, place the plates under the 365 nm UV lamp. Irradiate for an optimized duration (e.g., 30 minutes).[2][10] Ensure the distance from the lamp to the cells is consistent.

  • Harvesting: Immediately after irradiation, proceed to cell lysis.

Protocol 4.3: Enrichment and Analysis of Cross-Linked Complexes

Materials:

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Antibody against the POI (or its tag, e.g., FLAG, HA).

  • Protein A/G magnetic beads.

  • SDS-PAGE gels and Western blot reagents.

Procedure:

  • Cell Lysis: Add ice-cold lysis buffer to the plate, scrape the cells, and collect the lysate.[2] Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Immunoprecipitation (IP): Add the specific antibody to the clarified lysate and incubate for 2-4 hours at 4°C with gentle rotation.

  • Bead Capture: Add pre-washed Protein A/G beads and incubate for another 1-2 hours.

  • Washing: Pellet the beads using a magnetic stand and wash them 3-5 times with cold lysis buffer to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Western Blot: Separate the eluate by SDS-PAGE and perform a Western blot using an antibody against the POI. Cross-linked complexes will appear as higher molecular weight bands compared to the non-irradiated control.

    • Mass Spectrometry: For unbiased identification of interaction partners, the entire lane from the SDS-PAGE gel corresponding to the cross-linked sample can be excised, subjected to in-gel tryptic digestion, and analyzed by LC-MS/MS.[15][16][17]

Data Analysis and Interpretation

  • Western Blot: The appearance of specific, high-molecular-weight bands in the "+UV, +Az-Lys" lane, which are absent or significantly reduced in control lanes, is strong evidence of successful cross-linking.

  • Mass Spectrometry: Proteomic analysis will yield a list of proteins identified from the IP. True interaction partners should be significantly enriched in the cross-linked sample compared to the negative controls. Specialized software can be used to identify the specific cross-linked peptide pairs, which can pinpoint the precise interaction interface.[15][17]

Troubleshooting

IssuePossible CauseSuggested Solution
Low/No Cross-Linking - Inefficient Az-Lys incorporation. - Insufficient UV dose. - Azide group was reduced.- Optimize Az-Lys concentration and incubation time. - Increase UV irradiation time or intensity. - Ensure buffers are free of reducing agents.
High Background - Insufficient washing during IP. - Non-specific binding to beads.- Increase the number of wash steps or the stringency of the wash buffer. - Pre-clear lysate with beads before adding antibody.
Cell Death - UV dose is too high.- Reduce UV irradiation time or intensity. Ensure cells are kept cold during the procedure.

References

Cell-based protein cross-linking assays using N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Cell-Based Protein Cross-Linking Assays Using N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mapping protein-protein interactions (PPIs) within their native cellular environment is crucial for understanding complex biological processes and identifying novel therapeutic targets. Photo-activatable cross-linking amino acids have become indispensable tools for covalently capturing both stable and transient PPIs in live cells. This guide provides a comprehensive overview and detailed protocols for utilizing This compound (hereafter referred to as Azido-Lysine), a photo-reactive and metabolically incorporated lysine analog. Upon incorporation into proteins, the aryl azide moiety can be activated by UV light to form a highly reactive nitrene, which then forms covalent bonds with proximal molecules, effectively "trapping" interacting partners for subsequent analysis by methods such as mass spectrometry. We present a complete workflow, from metabolic labeling of mammalian cells to the analysis of cross-linked complexes, including critical optimization steps, essential controls, and safety considerations.

Principle of the Technology

The utility of Azido-Lysine as a tool for in-cell cross-linking is based on a two-stage mechanism: metabolic incorporation followed by photo-activation. This approach allows for the identification of protein interactions in a physiologically relevant context.[1]

Stage 1: Metabolic Incorporation Azido-Lysine is structurally similar to the natural amino acid L-lysine. When introduced into cell culture medium, particularly medium deficient in natural lysine, it is recognized by the cell's translational machinery and incorporated into newly synthesized proteins in place of lysine. This process effectively distributes the photo-reactive probe throughout the proteome.[2][3]

Stage 2: Photo-activated Cross-Linking The aryl azide group on the Azido-Lysine side chain is chemically inert under standard cell culture conditions and in the dark.[4] Upon irradiation with UV light (typically ~350-365 nm), the azide moiety undergoes photolysis, releasing dinitrogen (N₂) gas and generating a highly reactive and short-lived nitrene intermediate.[5] This nitrene can then non-selectively insert into adjacent C-H and N-H bonds of nearby molecules, forming stable covalent cross-links.[4][5] If a protein containing Azido-Lysine is interacting with another protein at the moment of UV activation, a covalent bond is formed between them, capturing the interaction.[1]

Mechanism of Action Diagram

The following diagram illustrates the photo-activation of the aryl azide group and its subsequent reaction to form a covalent cross-link with an interacting protein.

G cluster_0 Stage 1: Photo-Activation cluster_1 Stage 2: Covalent Cross-Link ProteinA Protein A (with Azido-Lysine) ActivatedComplex Protein A* (Reactive Nitrene Intermediate) ProteinA->ActivatedComplex UV Light (hv) - N₂ ProteinB Protein B (Interacting Partner) ProteinB->ActivatedComplex Proximity CrosslinkedComplex Covalently Linked Protein A-B Complex ActivatedComplex->CrosslinkedComplex Bond Formation (C-H, N-H Insertion)

Caption: Mechanism of Azido-Lysine photo-cross-linking.

Materials and Reagents

Core Reagents
  • This compound (MedChemExpress, Sigma-Aldrich, etc.)[6]

  • Mammalian cells of interest (e.g., HEK293T, HeLa)

  • Lysine-free DMEM or other appropriate lysine-free basal medium (e.g., Thermo Fisher Scientific)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile, ice-cold

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Equipment
  • Standard cell culture incubator (37°C, 5% CO₂)

  • UV Cross-linking device (e.g., Stratalinker®) with 365 nm bulbs

  • Cell scrapers

  • Refrigerated centrifuge

  • Standard equipment for SDS-PAGE and Western blotting or for mass spectrometry sample preparation.

Experimental Protocols

This section provides a step-by-step methodology for a typical cell-based photo-cross-linking experiment. Optimization of concentrations and incubation times is critical and should be performed for each cell line and experimental system.

Protocol 1: Metabolic Labeling of Mammalian Cells

Rationale: The goal is to maximize the incorporation of Azido-Lysine into the cellular proteome while minimizing cytotoxicity. Using lysine-free medium supplemented with the analog is key to forcing the cells to utilize it for protein synthesis.[3]

  • Cell Seeding: Seed adherent mammalian cells in the desired format (e.g., 10 cm dishes) and allow them to grow to 70-80% confluency in their standard complete medium.

  • Prepare Labeling Medium:

    • Prepare a 1000x stock solution of Azido-Lysine in sterile DMSO (e.g., 50 mM). Store protected from light at -20°C.

    • On the day of the experiment, prepare the labeling medium: Lysine-free DMEM supplemented with 10% dialyzed FBS, penicillin/streptomycin, and the desired final concentration of Azido-Lysine. A typical starting concentration is 25-50 µM.[7]

    • Note: Always add the Azido-Lysine stock solution to pre-warmed medium and mix thoroughly.

  • Metabolic Incorporation:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with sterile PBS to remove residual lysine.

    • Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for 16-24 hours under standard culture conditions (37°C, 5% CO₂). The optimal time depends on the turnover rate of the protein(s) of interest.[7]

Protocol 2: In-Cell Photo-Cross-linking

Rationale: This step uses UV energy to generate the reactive nitrene species. It is performed on ice to reduce cellular stress and halt biological processes, providing a "snapshot" of interactions at the time of irradiation.

  • Cell Preparation:

    • Place the dishes of labeled cells on ice.

    • Aspirate the labeling medium.

    • Gently wash the cells twice with 5-10 mL of ice-cold PBS to remove unincorporated Azido-Lysine.

    • Aspirate the final wash completely, leaving a minimal liquid film.

  • UV Irradiation:

    • Remove the lid of the cell culture dish.

    • Place the open dish on ice directly inside a UV cross-linking device equipped with 365 nm bulbs.

    • Irradiate the cells with a total energy of 1-5 J/cm². This typically takes 5-15 minutes.

    • Crucial Control: A "-UV" control dish (labeled cells, not irradiated) must be included to demonstrate that any observed higher-molecular-weight complexes are UV-dependent.

  • Cell Harvesting:

    • Immediately after irradiation, add 1-2 mL of ice-cold PBS to the dish.

    • Scrape the cells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Aspirate the supernatant. The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C or used immediately for lysis.

Protocol 3: Cell Lysis and Analysis

Rationale: The goal is to solubilize the proteins while preserving the covalent cross-links for downstream analysis.

  • Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 200-500 µL for a 10 cm dish). The buffer should contain a complete protease and phosphatase inhibitor cocktail.

  • Solubilization: Incubate the lysate on ice for 30 minutes with periodic vortexing. For complete lysis, sonication may be required.

  • Clarification: Centrifuge the lysate at ~16,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Analysis:

    • Transfer the clarified supernatant to a new tube. This is the protein sample ready for analysis.

    • For SDS-PAGE/Western Blot: Mix the lysate with sample loading buffer, boil, and run on an SDS-PAGE gel. The appearance of new, higher-molecular-weight bands in the +UV lane compared to the -UV control lane indicates successful cross-linking.

    • For Mass Spectrometry: The lysate can be subjected to further enrichment (e.g., immunoprecipitation for a specific protein of interest) followed by in-gel or in-solution digestion (e.g., with trypsin). The resulting peptide mixture is then analyzed by LC-MS/MS to identify the cross-linked proteins.[8][9] Specialized software is required to identify the unique spectral signatures of cross-linked peptides.[10][11]

Experimental Workflow Diagram

G Culture 1. Seed & Grow Cells (Standard Medium) Label 2. Metabolic Labeling (Lys-free Medium + Azido-Lysine) Culture->Label UV 4. UV Cross-link (365 nm on ice) Culture->UV Standard Medium Wash 3. Wash Cells (Ice-cold PBS) Label->Wash Wash->UV NoUV -UV Control Wash->NoUV Harvest 5. Harvest & Lyse Cells UV->Harvest Analyze 6. Analyze Cross-linked Products Harvest->Analyze WB SDS-PAGE / Western Blot Analyze->WB Visualization MS Mass Spectrometry (LC-MS/MS) Analyze->MS Identification NoUV->Harvest NoAzK -Azido-Lysine Control NoAzK->UV

Caption: General experimental workflow for Azido-Lysine cross-linking.

Optimization and Troubleshooting

Problem Possible Cause Suggested Solution
High Cell Death / Toxicity Azido-Lysine concentration is too high.Perform a dose-response curve to determine the optimal concentration (e.g., 10-100 µM).
UV irradiation is too harsh.Reduce UV exposure time or energy. Ensure cells are kept on ice during the entire process.
No/Low Cross-linking Efficiency Insufficient incorporation of Azido-Lysine.Increase incubation time. Ensure lysine-free medium and dialyzed FBS are used.
Inefficient UV activation.Calibrate the UV lamp. Optimize UV dose (try a range from 0.5 to 5 J/cm²). Ensure dish lid is removed.
Interacting partner is not proximal.The interaction may be too transient or the distance may be too great for the cross-linker to span.
Non-specific High MW Smear Over-cross-linking due to excessive UV exposure.Reduce UV energy or time.
Cell lysis after UV exposure leading to random cross-linking.Ensure cells are harvested and lysed immediately after irradiation. Work quickly and keep samples cold.

Safety and Handling Precautions

Organic azides are high-energy compounds and must be handled with extreme caution as they can be potentially explosive.[12]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[13][14]

  • Handling:

    • Handle solid Azido-Lysine and concentrated stock solutions in a chemical fume hood.[14]

    • Use plastic or glass spatulas for weighing and transferring; never use metal spatulas , as they can form shock-sensitive heavy metal azides.[14][15]

    • Avoid exposure to heat, light, shock, or pressure.[13]

  • Solvents: Never use halogenated solvents like dichloromethane or chloroform with azides, as this can form highly explosive compounds.[12][16]

  • Storage: Store the solid compound and stock solutions at -20°C or below, protected from light.[12][16]

  • Waste Disposal: Dispose of azide-containing waste in a dedicated, clearly labeled container. Do not mix with acidic waste, which can generate highly toxic and explosive hydrazoic acid.[15][16]

References

N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine in quantitative proteomics workflows

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantitative Photo-Cross-Linking Proteomics using N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for utilizing this compound (Azoc-Lysine), a photo-reactive and metabolically active amino acid analogue, in advanced quantitative proteomics workflows. We detail an integrated strategy that combines Stable Isotope Labeling with Amino acids in Cell culture (SILAC) with in vivo photo-cross-linking to capture and quantify protein-protein interactions (PPIs) within their native cellular context. This guide is designed for researchers, scientists, and drug development professionals, offering foundational principles, step-by-step protocols, data analysis strategies, and expert insights to facilitate the successful application of this powerful technology for biomarker discovery, drug target validation, and the elucidation of complex biological networks.

Introduction: Bridging Quantitative Proteomics and Interaction Mapping

Quantitative proteomics aims to measure the abundance of proteins and their dynamic changes across different biological states. Techniques like SILAC have become cornerstones of this field, providing highly accurate relative quantification by metabolically incorporating stable isotope-labeled amino acids into the entire proteome.[1][2] This approach minimizes experimental variability by allowing samples to be combined at the earliest possible stage.[3]

However, understanding cellular function requires not only knowing "how much" of a protein exists but also "what" it interacts with. Protein-protein interactions (PPIs) form the backbone of virtually all cellular processes. A major challenge in proteomics is the capture of these interactions, particularly transient or weak ones, in their native cellular environment.

This compound (Azoc-Lysine) is a bifunctional amino acid designed to bridge this gap. It serves two critical roles:

  • Metabolic Incorporation: As a lysine analogue, it is recognized by the cell's translational machinery and incorporated into newly synthesized proteins in place of natural lysine.[4]

  • Photo-Cross-Linking: It contains a photo-reactive azidophenyl group. Upon exposure to UV light, this group forms a highly reactive nitrene intermediate that covalently cross-links to nearby molecules, effectively "freezing" interactions that occur in vivo.[5][6]

By combining Azoc-Lysine with a SILAC workflow (a strategy we term "Photo-SILAC"), researchers can quantitatively compare PPI networks between different conditions, providing unprecedented insights into dynamic cellular machinery.

Principle of the Photo-SILAC Method

The Photo-SILAC workflow integrates metabolic labeling, in vivo cross-linking, and mass spectrometry to identify and quantify protein interactions. The core principle relies on comparing two cell populations.

  • "Light" Population: Grown in standard SILAC medium containing natural ("light") L-lysine and L-arginine.

  • "Heavy" Population: Grown in SILAC medium where natural L-lysine is replaced with Azoc-Lysine. A "heavy" isotope-labeled version of L-arginine (e.g., ¹³C₆, ¹⁵N₄-Arg) is also used to ensure comprehensive labeling for tryptic digests.[7]

After a period of differential treatment or stimulation, the two cell populations are irradiated with UV light to induce cross-linking. The cells are then lysed, the proteomes are mixed 1:1, and the sample is processed for mass spectrometry analysis. Cross-linked protein complexes from the "heavy" population will contain Azoc-Lysine, while proteins from the "light" population will not. The mass spectrometer detects peptide pairs that are chemically identical but differ in mass due to the isotopic labels, and the ratio of their signal intensities provides a precise measure of relative abundance.[8]

Causality Behind the Method:
  • Why Lysine and Arginine? Trypsin, the most common protease used in proteomics, cleaves proteins C-terminal to lysine and arginine residues. Labeling these two amino acids ensures that nearly every resulting tryptic peptide can be quantified.[7]

  • Why in vivo Cross-linking? Performing the cross-linking step in living cells captures interactions in their native conformational and physiological state, which is often lost after cell lysis.[5] The aryl azide group is stable in the dark but forms a reactive nitrene upon UV activation, which can insert into C-H and N-H bonds of nearby proteins, capturing both stable and transient interactors.[9]

  • Why SILAC for Quantification? Metabolic labeling is the gold standard for quantitative accuracy.[10] Mixing the samples at the cell or lysate stage corrects for variations in sample handling, digestion efficiency, and mass spectrometry analysis, reducing experimental noise.[3]

// Invisible edges for layout light_cells -> heavy_cells [style=invis]; } }

Caption: Photo-SILAC experimental workflow, from cell culture to data analysis.

Detailed Protocols

Protocol 1: Cell Culture and Metabolic Labeling

This protocol outlines the steps for adapting cells to SILAC media and ensuring complete incorporation of Azoc-Lysine.

Self-Validation: Incorporation efficiency MUST be >95% before proceeding with the main experiment. This is verified via a small-scale mass spectrometry test.

Materials:

  • DMEM for SILAC (or other appropriate base medium, lysine and arginine-free)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Lysine (Light)

  • L-Arginine (Light)

  • ¹³C₆, ¹⁵N₄-L-Arginine (Heavy)

  • This compound (Azoc-Lysine)

  • Penicillin-Streptomycin

  • L-Glutamine or GlutaMAX™

Procedure:

  • Media Preparation: Prepare two types of SILAC media, "Light" and "Heavy." A typical formulation for DMEM is provided in the table below. Sterile filter the final media using a 0.22 µm filter.

  • Cell Adaptation:

    • Culture your chosen adherent or suspension cell line in standard medium until healthy and actively dividing.

    • To begin adaptation, split the cells and culture them in the prepared "Light" and "Heavy" SILAC media.

    • Causality: Cells must undergo at least 5-6 doublings in the respective media to ensure that the cellular proteome is fully synthesized using the supplied amino acids, leading to >95% label incorporation.[11]

    • Maintain the cells in a 37°C, 5% CO₂ incubator. Passage them as needed, always using the corresponding SILAC medium.

  • Verification of Label Incorporation:

    • After 5-6 passages, harvest a small aliquot of cells (~1x10⁶) from the "Heavy" culture.

    • Extract proteins, perform a quick in-solution tryptic digest, and analyze the peptides via LC-MS/MS.

    • In your data analysis software, search for peptides containing lysine and calculate the percentage of peptides that contain Azoc-Lysine versus natural lysine. The incorporation efficiency should be >95%. If not, continue passaging for another 1-2 doublings and re-test.

Table 1: Example SILAC Media Composition (for 500 mL DMEM)

Component"Light" Medium"Heavy" MediumRationale
Lys/Arg-Free DMEM435 mL435 mLBase medium lacking natural amino acids.
Dialyzed FBS50 mL (10%)50 mL (10%)Provides growth factors without unlabeled amino acids.[11]
L-Glutamine (200 mM)5 mL5 mLEssential nutrient for cell growth.
Pen-Strep (100x)5 mL5 mLPrevents bacterial contamination.
L-Lysine73 mg-Natural "light" amino acid.
L-Arginine42 mg-Natural "light" amino acid.
Azoc-Lysine-100 mgPhoto-reactive and metabolic label.
¹³C₆, ¹⁵N₄-L-Arginine-44 mg"Heavy" amino acid for quantification.
Protocol 2: In Vivo Photo-Cross-linking and Sample Preparation

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • UV Cross-linker instrument (e.g., Stratalinker®) with 365 nm bulbs

  • Cell scrapers (for adherent cells)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

Procedure:

  • Experimental Treatment: Grow the adapted "Light" and "Heavy" cell populations to ~80-90% confluency. Apply your specific experimental conditions (e.g., drug treatment, control vs. stimulated) for the desired duration.

  • UV Cross-linking:

    • Aspirate the media and wash the cells once with ice-cold PBS. Causality: Washing removes media proteins that could interfere, and the cold temperature helps to halt cellular processes.

    • For adherent cells, add a thin layer of ice-cold PBS to cover the cell monolayer. For suspension cells, pellet and resuspend in a small volume of ice-cold PBS.

    • Place the culture plates or tubes on ice, remove the lid, and place inside the UV cross-linker.

    • Irradiate with 365 nm UV light. A typical starting point is 1-5 J/cm². Expert Insight: The optimal UV dose must be determined empirically. Too little energy results in low cross-linking efficiency, while too much can cause protein damage. Perform a titration experiment and assess cross-linking efficiency by observing high molecular weight smears on an SDS-PAGE gel.

  • Cell Harvesting and Lysis:

    • Immediately after irradiation, aspirate the PBS and add ice-cold lysis buffer.

    • For adherent cells, use a cell scraper to collect the lysate. For suspension cells, incubate on ice with agitation.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of the "Light" and "Heavy" lysates using a BCA assay.

    • Combine the lysates in a precise 1:1 protein mass ratio (e.g., 500 µg "Light" + 500 µg "Heavy"). This mixed sample will be used for all subsequent steps.

Protocol 3: Protein Digestion and Mass Spectrometry

Procedure:

  • Sample Preparation for Digestion:

    • Denaturation: Adjust the protein concentration of the mixed lysate to ~1-2 mg/mL. Add urea to a final concentration of 8 M.

    • Reduction: Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C.

    • Alkylation: Add iodoacetamide (IAA) to a final concentration of 25 mM and incubate for 45 minutes at room temperature in the dark. Causality: This step prevents the re-formation of disulfide bonds.

  • Tryptic Digestion:

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M (critical for trypsin activity).

    • Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptides using C18 StageTips or a similar solid-phase extraction method to remove salts and detergents that interfere with MS analysis.

    • Lyophilize the cleaned peptides and resuspend in 0.1% formic acid for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture on a high-resolution Orbitrap mass spectrometer or equivalent.[12]

    • Use a data-dependent acquisition (DDA) method. The MS parameters should be optimized for identifying both linear and cross-linked peptides.

Table 2: Typical Mass Spectrometry Parameters (Orbitrap)

ParameterSettingRationale
MS1 Resolution120,000High resolution is needed to resolve isotopic patterns and distinguish peptide pairs.
MS1 AGC Target3e6Prevents space-charge effects in the ion trap.
MS2 Resolution30,000Provides accurate fragment ion masses for identification.
TopN15Number of precursors selected for fragmentation per cycle.
Isolation Window1.6 m/zDefines the mass range isolated for fragmentation.
Collision EnergyNCE 28-32Optimized for peptide fragmentation.
Dynamic Exclusion30sPrevents repeated fragmentation of the same abundant peptides.

Data Analysis and Interpretation

Analyzing Photo-SILAC data requires specialized software capable of identifying cross-linked peptides and performing SILAC quantification.

Caption: A schematic of the computational workflow for Photo-SILAC data.

  • Software: Software suites like MaxQuant have built-in SILAC capabilities.[12] For identifying the cross-linked peptides themselves, specialized tools like pLink 2, MeroX, or Kojak are required. The ideal workflow often involves using both types of software.

  • Database Search:

    • Search the raw data against a protein database (e.g., UniProt) for your species of interest.

    • Specify fixed modifications (Carbamidomethylation of Cysteine) and variable modifications (Oxidation of Methionine).

    • Crucially, define the SILAC labels: Arg10 as the "heavy" arginine label and Azoc-Lysine as the other "heavy" label, including its mass and the mass of the cross-linked remnant.

  • Interpreting the Results:

    • Protein-level Quantification: The primary output will be a list of proteins with their corresponding Heavy/Light (H/L) ratios. An H/L ratio > 1 indicates the protein is more abundant in the experimental condition, while a ratio < 1 indicates it is less abundant.

    • Interaction-level Quantification: The analysis of cross-linked peptides reveals which proteins are interacting. The SILAC ratio for a specific cross-linked peptide pair indicates how the abundance of that specific interaction changes. For example, a drug treatment might not change the overall abundance of Protein A or Protein B (protein H/L ratios ≈ 1), but it might disrupt their interaction, leading to a cross-link H/L ratio < 1. This provides a powerful, functional readout of drug efficacy.

Trustworthiness: A Self-Validating System

The Photo-SILAC method contains several internal controls that ensure the trustworthiness of the data:

  • Ratio Distribution: For a typical experiment comparing two similar cell states, the majority of the >1000 quantified proteins should have an H/L ratio centered around 1. A global shift in the distribution may indicate a systematic error, such as inaccurate protein quantification before mixing.

  • Known Non-Interactors: The absence of cross-links between proteins known not to interact (e.g., a nuclear protein and a mitochondrial protein) serves as a negative control for non-specific cross-linking.

  • Reciprocal Experiments: Swapping the "Light" and "Heavy" labels for the control and experimental conditions (a "label-swap" experiment) is the ultimate validation. A true biological result should be independent of the isotopic label used.

References

Labeling of proteins with N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine for imaging

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Advanced Protein Labeling and Interaction Mapping Using N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine for Cellular Imaging

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive overview and detailed protocols for the use of this compound, a versatile unnatural amino acid (UAA), for advanced protein analysis in biological systems. This compound uniquely integrates two powerful chemical biology tools into a single lysine derivative: a bioorthogonal azide handle for specific labeling and a photo-activatable aryl azide group for capturing transient molecular interactions. We detail the principles of its genetic incorporation into target proteins and provide step-by-step protocols for its application in both live-cell fluorescence imaging via click chemistry and covalent interaction mapping through UV-induced cross-linking. This dual functionality enables researchers to first visualize a protein of interest and then identify its binding partners within the same experimental context, offering a powerful method for dissecting complex biological processes.

Principle of the Method: A Dual-Functionality Probe

The power of this compound, hereafter referred to as Azido-Lysine, lies in its meticulously designed side chain. This UAA is engineered to be incorporated into proteins during translation, replacing a native lysine at a genetically specified site.[1][] This is typically achieved by expanding the genetic code of a host organism (e.g., E. coli or mammalian cells) using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that uniquely recognizes the UAA and a corresponding amber stop codon (UAG) engineered into the gene of interest.[1][3]

Once incorporated, the azidophenyl moiety offers two distinct, sequential functionalities:

1.1 Bioorthogonal Ligation for Imaging: The terminal azide group (N₃) is a bioorthogonal chemical handle. It is chemically inert within the cellular environment but reacts with specific, exogenously supplied probes.[4] This allows for highly specific protein labeling. Key reactions include:

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction ideal for live-cell imaging.[5][6][] The azide reacts rapidly with strained cyclooctyne derivatives (e.g., DBCO, BCN) conjugated to fluorophores. The absence of a toxic copper catalyst makes this the preferred method for studying proteins in their native, living context.[5][6][8]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between the azide and a terminal alkyne.[9][10] While robust, the requirement for a copper(I) catalyst, which can be toxic to cells, generally limits its use to fixed cells or in vitro applications.[5][11]

  • Staudinger Ligation: A reaction between the azide and a phosphine-based probe.[12][13][14] While it was a pioneering bioorthogonal reaction, its slower kinetics have made it less common for rapid imaging applications compared to click chemistry.[4][15]

1.2 Photo-Activated Cross-Linking for Interaction Mapping: The aryl azide component is a photo-cross-linker.[16] It remains dormant until activated by UV light (typically ~350 nm). Upon photoactivation, it expels a nitrogen molecule (N₂) to form a highly reactive nitrene intermediate.[17] This nitrene can then rapidly and indiscriminately insert into adjacent C-H, N-H, or O-H bonds, forming a stable covalent cross-link with interacting proteins, nucleic acids, or other biomolecules in close proximity.[16][18][19] This "zero-length" cross-linking provides a high-resolution snapshot of molecular interactions at the moment of UV exposure.

The following diagram illustrates the dual reaction pathways available after the incorporation of Azido-Lysine into a protein of interest (POI).

cluster_0 Protein Incorporation cluster_1 Bioorthogonal Labeling (Imaging) cluster_2 Photo-Cross-Linking (Interaction Mapping) POI_Gene Gene for POI (with UAG codon) Translation Cellular Translation POI_Gene->Translation Orthogonal_Pair Orthogonal Synthetase/tRNA Pair Orthogonal_Pair->Translation AzidoLysine {this compound} AzidoLysine->Translation POI_Modified POI with Azido-Lysine Translation->POI_Modified Labeled_POI Fluorescently Labeled POI POI_Modified->Labeled_POI Crosslinked_Complex Covalently Cross-linked Complex POI_Modified->Crosslinked_Complex Fluorophore Fluorophore-Cyclooctyne (e.g., DBCO-488) Fluorophore->Labeled_POI SPAAC Reaction Imaging Live-Cell Imaging Labeled_POI->Imaging UV_Light UV Light (~350 nm) UV_Light->Crosslinked_Complex Nitrene Formation Interactor Interacting Biomolecule (Protein, DNA, etc.) Interactor->Crosslinked_Complex Analysis SDS-PAGE / Western Blot Mass Spectrometry Crosslinked_Complex->Analysis

Caption: Workflow for utilizing Azido-Lysine for protein imaging and interaction mapping.

Experimental Design and Considerations

A successful experiment requires careful planning. The dual utility of Azido-Lysine allows for a sequential workflow: imaging followed by cross-linking.

  • Expression System: Ensure your chosen expression system (e.g., HEK293T cells, E. coli) is compatible with the orthogonal synthetase/tRNA pair. Protein yields can sometimes be lower with UAA incorporation, so optimization of expression conditions may be necessary.[1]

  • Controls (Self-Validation): The inclusion of proper controls is critical for data interpretation.

    • -UAA Control: Culture cells under identical conditions but without adding Azido-Lysine. This control should show no fluorescence upon addition of the click probe and no specific cross-linking upon UV exposure, confirming that the observed effects are dependent on UAA incorporation.

    • -UV Control: For cross-linking experiments, an identical sample of cells containing the modified protein should be processed without exposure to UV light. This control is essential to distinguish UV-dependent cross-linking from non-specific aggregation.

    • -Probe Control: A sample of cells with the incorporated UAA that is not treated with the bioorthogonal probe. This confirms that any observed fluorescence is due to the specific labeling reaction.

  • Fluorophore Selection: Choose a fluorophore-cyclooctyne conjugate with appropriate spectral properties for your microscopy setup and that is cell-permeable for live-cell imaging.[5]

  • UV Optimization: The duration and intensity of UV exposure for cross-linking must be optimized. Insufficient exposure will result in low cross-linking efficiency, while overexposure can lead to cellular damage and non-specific protein degradation. A time-course experiment is recommended.

Detailed Protocols

Protocol 1: Site-Specific Incorporation of Azido-Lysine in Mammalian Cells

This protocol describes the incorporation of Azido-Lysine into a target protein expressed in a mammalian cell line like HEK293T.

Materials:

  • HEK293T cells

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Plasmid 1: Target Protein gene in a mammalian expression vector with a UAG (amber) codon at the desired labeling site.

  • Plasmid 2: pEVOL-type plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for Azido-Lysine.[1]

  • This compound (Azido-Lysine)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the target protein plasmid and the pEVOL plasmid according to the manufacturer's protocol for your transfection reagent. A 1:1 ratio of the plasmids is a good starting point.

  • UAA Supplementation: 4-6 hours post-transfection, replace the medium with fresh complete culture medium supplemented with Azido-Lysine.

    • Causality Insight: The timing ensures that cells have started expressing the orthogonal machinery before being supplied with the UAA.

    • Recommended Concentration: Start with a final concentration of 1 mM Azido-Lysine. This may require optimization.

  • Protein Expression: Incubate the cells for 24-48 hours to allow for expression of the modified protein.

  • Verification (Optional but Recommended): Harvest a subset of cells, lyse them, and perform a Western blot using an antibody against your protein of interest or an epitope tag. Successful incorporation may result in a full-length protein band that is absent in the "-UAA" control.

Protocol 2: SPAAC Labeling for Live-Cell Fluorescence Imaging

This protocol details how to label the Azido-Lysine-containing protein with a fluorescent probe for imaging.[8]

Materials:

  • Cells from Protocol 1 expressing the Azido-Lysine modified protein.

  • Cyclooctyne-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488).

  • Live-cell imaging medium (e.g., FluoroBrite DMEM).

  • Hoechst 33342 stain (for nuclear counterstaining).

  • Confocal microscope.

Procedure:

  • Prepare Labeling Solution: Prepare a 5-20 µM solution of the DBCO-fluorophore in pre-warmed live-cell imaging medium.

    • Causality Insight: Using serum-free or specialized imaging medium reduces background fluorescence. The concentration of the probe is kept low to minimize non-specific binding while being sufficient for efficient reaction.

  • Cell Washing: Gently wash the cells twice with warm PBS to remove residual Azido-Lysine from the medium.

  • Labeling Reaction: Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Counterstaining & Washing:

    • Add Hoechst 33342 (e.g., 1 µg/mL) for the last 10 minutes of incubation to stain the nuclei.

    • Wash the cells three times with warm live-cell imaging medium to remove any unreacted probe.

  • Imaging: Immediately image the cells using a confocal microscope with the appropriate laser lines and filters for your chosen fluorophore and the Hoechst stain. Acquire images from your sample, the "-UAA" control, and the "-Probe" control to validate labeling specificity.

Protocol 3: UV-Mediated Photo-Cross-Linking and Analysis

This protocol describes how to capture interaction partners of your target protein.

Materials:

  • Cells from Protocol 1 expressing the Azido-Lysine modified protein.

  • PBS

  • UV Cross-linker instrument with 365 nm bulbs (e.g., Stratalinker).

  • Ice-cold cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • SDS-PAGE gels, buffers, and Western blot equipment.

  • Antibody against the protein of interest or its tag.

Procedure:

  • Cell Preparation: Wash the cells twice with ice-cold PBS. Aspirate the final wash completely.

    • Causality Insight: Performing the cross-linking on ice helps to preserve transient interactions and minimize cellular processes that could alter the interactome.

  • UV Irradiation: Place the plate on ice and irradiate with 365 nm UV light for 5-15 minutes in a UV cross-linker. The optimal time and energy must be determined empirically. Process a "-UV" control plate in parallel, keeping it on ice for the same duration without UV exposure.

  • Cell Lysis: Immediately after irradiation, add ice-cold lysis buffer to the cells. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Clarify Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Analysis by Western Blot:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with an antibody against your protein of interest.

  • Data Interpretation: Compare the lane from the UV-treated sample to the "-UV" control. The appearance of new, higher-molecular-weight bands in the UV-treated lane indicates successful cross-linking of your target protein to its interaction partners. These bands can be excised for identification by mass spectrometry.[20]

Quantitative Data Summary

The following table provides starting concentrations and conditions for the protocols described. Optimization is highly recommended for each specific protein and cell system.

ParameterProtocol 1: IncorporationProtocol 2: SPAAC LabelingProtocol 3: Cross-Linking
Reagent Azido-LysineDBCO-FluorophoreN/A
Concentration 0.5 - 2 mM5 - 20 µMN/A
Incubation Time 24 - 48 hours30 - 60 minutes5 - 15 minutes (UV Exposure)
Temperature 37°C37°C4°C (on ice)

Troubleshooting

ProblemPossible CauseSuggested Solution
Low protein yield UAA toxicity or inefficient incorporation.Lower the Azido-Lysine concentration. Optimize expression time and temperature. Confirm the fidelity of the orthogonal synthetase/tRNA pair.
High background fluorescence Non-specific binding of the probe. Incomplete washing.Decrease the DBCO-fluorophore concentration or incubation time. Increase the number of wash steps. Use a blocking agent like BSA if labeling fixed cells.
No fluorescent signal Failed UAA incorporation. Inactive probe.Verify UAA incorporation by Western blot or mass spectrometry. Use a fresh aliquot of the DBCO-fluorophore. Ensure the correct amber codon is in the gene.
No cross-linking observed Inefficient UV exposure. Interacting partner is transient or absent under conditions.Increase UV exposure time or energy. Optimize cell conditions to favor the interaction. Ensure the UAA is positioned at the suspected interaction interface.
Smear on Western blot after UV Excessive UV exposure causing protein damage.Reduce UV irradiation time/energy. Ensure samples are kept cold during the procedure.

References

Troubleshooting & Optimization

Troubleshooting low efficiency in N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine cross-linking

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power and Pitfalls of AzF-Lys Photo-Cross-Linking

Welcome, researchers and innovators. N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine (AzF-Lys) is a powerful photo-reactive amino acid analog used to capture and identify protein-protein interactions in their native environments. When incorporated into a protein of interest, the azido group on AzF-Lys can be activated by UV light to form a highly reactive nitrene intermediate. This nitrene rapidly forms a covalent bond with interacting molecules in close proximity, effectively "trapping" the interaction for subsequent analysis.[1][2]

However, the path to successful cross-linking is often fraught with challenges, with low efficiency being a primary concern. This guide is structured as a technical support hub to address the most common issues encountered during AzF-Lys cross-linking experiments. We will move beyond simple checklists to explore the underlying chemical principles, providing you with the expert insights needed to diagnose problems and logically optimize your workflow.

The Core Mechanism: From Inert Azide to Reactive Nitrene

The entire process hinges on the photo-activation of the aryl azide group. Upon exposure to a sufficient dose of UV light (typically in the 254-270 nm range), the azide moiety expels a molecule of nitrogen gas (N₂), generating a short-lived, highly reactive singlet nitrene. This electrophilic intermediate can then insert into various chemical bonds, including C-H and N-H bonds, or react with nucleophiles to form stable covalent cross-links.[3] The transient nature of this nitrene is both its strength (reacting only with immediate neighbors) and its weakness (it can be easily quenched or react with solvent).[4]

General Experimental Workflow

The following diagram outlines the critical steps in a typical AzF-Lys cross-linking experiment. Subsequent sections will troubleshoot issues that may arise at each stage.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Cross-Linking cluster_2 Phase 3: Analysis A Incorporate AzF-Lys into Protein of Interest (e.g., via amber suppression) B Express and Purify AzF-Lys-containing Protein A->B C Incubate with Putative Binding Partner(s) (In Vitro or In Vivo) B->C D Expose Sample to UV Light (e.g., 254 nm) C->D E Quench Reaction (Optional but Recommended) D->E F Separate Proteins (SDS-PAGE) E->F G Detect Cross-Linked Complex (Western Blot, Coomassie) F->G H Identify Interaction Site (Mass Spectrometry) F->H

Caption: High-level workflow for a typical AzF-Lys photo-cross-linking experiment.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common experimental failures.

Section 1: Issues with AzF-Lys Incorporation and Protein Integrity
Q1: I'm not seeing any cross-linked product. How do I even know if the AzF-Lys was incorporated into my protein?

This is the essential first checkpoint. Without successful incorporation of the photo-reactive amino acid, no cross-linking is possible.

Causality & Solution:

  • Gold Standard - Mass Spectrometry (MS): The most definitive method is to analyze your purified, non-cross-linked protein by MS. Digestion of the protein (e.g., with trypsin) followed by LC-MS/MS analysis can confirm the mass shift corresponding to the AzF-Lys incorporation at the expected site.[5][6]

  • Alternative - Western Blot: While less direct, you can use antibodies that specifically recognize the azide group via "click chemistry." First, perform a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) to attach a tag (like biotin or a FLAG epitope) to the azide on your protein.[7][8] Then, you can detect the tagged protein by Western blot. This confirms the presence of the azide but not its precise location.

Q2: My protein expresses poorly or precipitates after purification. Could the unnatural amino acid be the cause?

Yes, the incorporation of a bulky, non-natural amino acid can sometimes compromise protein folding and stability.

Causality & Solution:

  • Structural Perturbation: The azidophenyl group is significantly larger than a typical lysine side chain. If the target lysine residue is in a structurally sensitive region or buried within the protein core, its replacement with AzF-Lys could disrupt proper folding.

  • Mitigation Strategies:

    • Choose a Different Site: If possible, select a different lysine residue for substitution, preferably one that is solvent-exposed and not critical for the protein's tertiary structure.

    • Optimize Expression Conditions: Try expressing the protein at a lower temperature (e.g., 18-25°C) to slow down protein synthesis and give it more time to fold correctly.

    • Use Chaperones: Co-expression with molecular chaperones can sometimes assist in the proper folding of difficult proteins.

    • Buffer Optimization: Ensure your purification and storage buffers have the optimal pH and ionic strength for your protein's stability. Consider adding stabilizing agents like glycerol (5-10%) or non-detergent sulfobetaines.

Section 2: Optimizing the UV Cross-Linking Step

This is the most critical and variable stage of the experiment. Low efficiency is often traced back to suboptimal UV activation.

Q3: What is the correct UV wavelength and dose? I've seen different values used.

This is a crucial parameter. Using the wrong wavelength or an insufficient dose of energy will result in poor activation of the azide.

Causality & Solution:

  • Wavelength: Aryl azides are most efficiently activated by high-energy UVC light.[2]

    • Optimal: 254 nm is the standard and most efficient wavelength for generating the reactive nitrene from an aryl azide.

    • Alternative: Longer wavelengths (e.g., 302 nm or 365 nm) can be used but are much less efficient for this chemistry and would require significantly longer exposure times. Their main advantage is that they are less damaging to proteins and nucleic acids, but for AzF-Lys, 254 nm is strongly recommended.[9]

  • Energy Dose (J/cm²): The total energy delivered is the product of light intensity (mW/cm²) and exposure time (seconds). This is a more accurate and reproducible measure than time alone.[10]

    • Insufficient Dose: Leads to a low percentage of activated AzF-Lys molecules, resulting in weak or no cross-linking.

    • Excessive Dose: Can cause significant photo-damage to the protein backbone and other amino acid side chains, leading to aggregation and non-specific cross-linking.[9] This often appears as smearing at the top of an SDS-PAGE gel.

    • Optimization is Key: You must empirically determine the optimal dose for your specific system. A titration experiment is highly recommended.

ParameterStarting RecommendationOptimization RangeKey Consideration
UV Wavelength 254 nm N/A (Use 254 nm for aryl azides)Ensure your UV source (e.g., Stratalinker) is calibrated.
UV Energy Dose 0.25 - 0.5 J/cm²0.1 - 2.0 J/cm²Titrate to find the sweet spot between cross-linking and aggregation.
Distance to Source 5 - 10 cmVaries by instrumentBe consistent. Intensity decreases with the square of the distance.[11]
Sample Temperature On ice (4°C)4°CPrevents sample heating and potential protein denaturation.[9]
Q4: My sample contains DTT (or another reducing agent). Is that a problem?

Yes, this is a critical and often overlooked issue. The reactive nitrene intermediate is highly susceptible to quenching.

Causality & Solution:

  • Nitrene Quenching: The highly electrophilic nitrene generated by UV activation will react rapidly with any available nucleophiles. Reducing agents like DTT and β-mercaptoethanol are potent nucleophiles and will quench the nitrene before it can react with your protein target.[4] Other buffer components can also be problematic.

  • "Clean" Buffer is Essential: The cross-linking reaction should be performed in a buffer free of extraneous nucleophiles.

    • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES.

    • Components to AVOID:

      • Dithiothreitol (DTT)

      • β-Mercaptoethanol (BME)

      • Tris (contains a primary amine)

      • Glycine (contains a primary amine)

      • Azide salts (e.g., sodium azide)

      • High concentrations of carrier proteins like BSA.

If your protein requires a reducing agent for stability, you must perform a buffer exchange (e.g., using a desalting column) into a compatible buffer immediately before UV exposure.

Section 3: Analysis and Interpretation
Q5: I see a faint higher molecular weight band, but it's very weak. How can I improve my signal?

A weak signal indicates that only a small fraction of your protein population is successfully cross-linked.

Causality & Solution:

This is a classic efficiency problem. The troubleshooting logic diagram below can help you systematically identify the bottleneck.

  • Confirm Incorporation: First, go back and confirm AzF-Lys incorporation via MS.

  • Optimize UV Dose: Perform a UV dose titration as described in Q3. You may be under-exposing your sample.

  • Increase Protein Concentration: Cross-linking is a bimolecular reaction, so its rate is dependent on concentration. Increasing the concentration of your protein complex can favor intermolecular cross-linking over intramolecular or dead-end reactions.[12] Be cautious, as excessively high concentrations can promote non-specific aggregation.[13]

  • Check for Quenchers: Ensure your buffer is free from the quenching agents listed in Q4.

  • Consider "Dead-End" Products: A significant portion of activated nitrenes may react with water molecules in the buffer instead of your target.[14] This is an inherent challenge. While you cannot eliminate this, optimizing concentration and buffer conditions can help shift the equilibrium toward productive cross-linking.

G start Problem: Low or No Cross-Linking q1 Is AzF-Lys incorporation confirmed by MS? start->q1 sol1 Troubleshoot protein expression and AzF-Lys incorporation. Verify UAA machinery. q1->sol1 No q2 Is the reaction buffer free of nucleophiles (DTT, Tris, etc.)? q1->q2 Yes sol2 Perform buffer exchange into a non-reactive buffer (PBS, HEPES). q2->sol2 No q3 Have you performed a UV dose titration (254 nm)? q2->q3 Yes sol3 Titrate UV energy (0.1 - 2.0 J/cm²). Analyze results by SDS-PAGE to find optimal dose. q3->sol3 No q4 Is protein concentration optimized? q3->q4 Yes sol4 Test a range of protein concentrations. Higher concentrations may improve bimolecular capture. q4->sol4 No end_node Cross-Linking Optimized q4->end_node Yes

Caption: A logical decision tree for troubleshooting low cross-linking efficiency.

Key Experimental Protocols

Protocol 1: General In Vitro UV Cross-Linking

This protocol provides a starting point. Concentrations and volumes should be optimized for your specific system.

  • Preparation:

    • Purify your AzF-Lys-containing "bait" protein and your "prey" protein(s) of interest.

    • Crucial: Perform a buffer exchange for all proteins into a fresh, ice-cold, non-reactive buffer (e.g., 1X PBS, pH 7.4).

    • Determine the protein concentrations.

  • Binding Reaction:

    • In a UV-transparent microcentrifuge tube or a well of a quartz plate, combine your bait and prey proteins at desired molar ratios (e.g., 1:1 or 1:5 bait:prey). A typical starting concentration is 1-10 µM.

    • Incubate on ice or at room temperature for 30-60 minutes to allow the protein complex to form.

  • Controls: Prepare the following essential controls:

    • No UV Control: A sample identical to the experimental one, but kept in the dark. This is critical to ensure the higher molecular weight band is UV-dependent.

    • No Prey Control: A sample containing only the bait protein. This helps identify intramolecular cross-linking or aggregation of the bait.

    • No Bait Control: A sample containing only the prey protein. This controls for self-aggregation of the prey upon UV exposure.

  • UV Irradiation:

    • Place the samples on ice in a UV cross-linker (e.g., Stratalinker 2400). Remove the lids of the tubes to ensure direct UV exposure.

    • Irradiate with 254 nm UV light . For a starting point, use an energy setting of 0.5 J/cm² .

    • After irradiation, immediately transfer tubes to a light-proof box on ice.

  • Analysis:

    • Add an equal volume of 2X SDS-PAGE loading buffer (containing a reducing agent to break disulfide bonds but not the cross-link).

    • Boil samples for 5 minutes at 95°C.

    • Analyze by SDS-PAGE followed by Coomassie staining or Western blotting. A successful cross-link will appear as a new band at a higher molecular weight corresponding to the sum of the bait and prey proteins.

Protocol 2: Analysis by Western Blot
  • Run the SDS-PAGE gel as described above.

  • Transfer the proteins to a nitrocellulose or PVDF membrane according to standard protocols.

  • Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST).

  • Incubate with a primary antibody against your bait or prey protein overnight at 4°C.

  • Wash the membrane 3 times for 5 minutes each with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane 3 times for 10 minutes each with TBST.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the result. The cross-linked species should be detectable by the antibody.

References

Optimizing UV irradiation time for N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine experiments

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for optimizing photo-crosslinking experiments using N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine (Az-lysine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges and ensuring the success of your experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crosslinking efficiency is very low or non-existent. What are the primary factors I should investigate?

Low or failed crosslinking is a common hurdle. The issue typically stems from one or more of the following critical parameters: UV light source characteristics, irradiation time, or sample composition.

A1: Core Troubleshooting Steps:

  • Verify Your UV Light Source:

    • Wavelength: The aryl azide group of Az-lysine is most efficiently activated by UV light in the range of 330-370 nm.[1] Using a UV source outside this optimal range will lead to poor activation of the photoreactive group. Standard 365 nm UV lamps are a common and effective choice.

    • Intensity (Irradiance): The power of your UV lamp, measured in mW/cm², directly impacts the rate of the crosslinking reaction.[2] A low-intensity source will require a significantly longer exposure time to deliver the necessary energy. It is crucial to measure the intensity of your lamp at the sample distance using a UV radiometer.[3]

    • Lamp Age and Condition: UV lamps have a finite lifespan. Their intensity degrades over time with use. If you are using an older lamp, its output may be significantly lower than its original specification, leading to inconsistent or failed experiments.

  • Optimize UV Exposure Time:

    • Energy Dose (J/cm²): The total UV energy delivered to the sample is a product of intensity and time (Energy Density = Irradiance × Time). Insufficient energy will result in incomplete activation of the Az-lysine. A time-course experiment is the most reliable way to determine the optimal exposure time for your specific setup.[4]

    • Heat Generation: Prolonged UV exposure can generate heat, which may denature your proteins of interest or disrupt the interaction you are trying to capture. It is advisable to perform irradiations on ice or in a temperature-controlled environment to mitigate this.[5]

  • Evaluate Sample and Buffer Composition:

    • Quenching Reagents: Buffer components containing primary amines (e.g., Tris, glycine) or thiols (e.g., DTT, β-mercaptoethanol) can quench the highly reactive nitrene intermediate formed upon photoactivation of the azide group, thus inhibiting crosslinking.[4] It is strongly recommended to use buffers such as HEPES or phosphate-buffered saline (PBS) during the UV irradiation step.

    • Concentration of Interacting Partners: The efficiency of crosslinking is dependent on the proximity of the interacting molecules.[1] If the concentration of your bait or prey protein is too low, the probability of a successful crosslinking event decreases. Consider concentrating your sample if possible.

Q2: I'm observing a lot of non-specific crosslinking and protein aggregation. How can I improve the specificity of my experiment?

Non-specific crosslinking and aggregation can obscure your results and lead to false positives. This is often a consequence of excessive UV exposure or suboptimal sample conditions.

A2: Strategies to Enhance Specificity:

  • Titrate UV Exposure:

    • Over-irradiation is a primary cause of non-specific crosslinking. The highly reactive carbene or nitrene intermediates, if generated in excess, can react indiscriminately with solvent molecules and non-interacting proteins.[1] Perform a UV dose-response experiment, starting with a short exposure time and gradually increasing it. Analyze the results by SDS-PAGE to identify the time point that yields the desired specific crosslink without significant aggregation.

  • Incorporate Scavenger Reagents:

    • The inclusion of a mild reducing agent, like DTT, after the UV irradiation step can help to quench any remaining unreacted nitrene intermediates, preventing further non-specific reactions during sample processing. Crucially, these should not be present during irradiation.

  • Optimize Protein Concentrations:

    • While a certain concentration is necessary for efficient crosslinking, excessively high concentrations can promote aggregation, especially upon UV exposure. If you suspect this is an issue, try performing the experiment with a dilution series of your protein of interest.

Q3: How do I know what the optimal UV irradiation time is for my specific experimental setup?

The optimal irradiation time is not a one-size-fits-all parameter. It is influenced by your UV lamp's intensity, the distance from the lamp to the sample, and the specific characteristics of your biological sample.

A3: Empirical Determination of Optimal Exposure:

The most robust method for determining the ideal UV exposure time is to perform a time-course experiment.

Experimental Protocol: UV Irradiation Time Course

  • Prepare Identical Samples: Prepare multiple identical samples containing your protein of interest with the incorporated Az-lysine and its potential binding partners.

  • Set Up Irradiation: Place your samples on ice or in a cooling block to maintain a constant temperature. Position the UV lamp at a fixed and recorded distance from the samples.

  • Irradiate for Varying Durations: Expose each sample to the UV light for a different amount of time (e.g., 0, 1, 2, 5, 10, 15, and 30 minutes). A no-UV control (0 minutes) is essential.

  • Analyze by SDS-PAGE and Western Blot:

    • After irradiation, quench the reaction and prepare the samples for SDS-PAGE.

    • Run the gel and transfer to a membrane for Western blotting.

    • Probe with an antibody specific to your protein of interest or a tag.

  • Interpret the Results:

    • The optimal irradiation time will be the shortest duration that produces a clear, higher molecular weight band corresponding to the crosslinked complex, with minimal formation of high molecular weight aggregates or smears.

Parameter Recommendation Rationale
UV Wavelength 330-370 nmOptimal for activation of the aryl azide group in Az-lysine.[1]
UV Intensity Measure with a radiometerEssential for calculating total energy dose and ensuring reproducibility.[2][3]
Exposure Time Empirically determineVaries significantly with UV source and sample distance.[4]
Temperature On ice or 4°CMinimizes protein degradation and non-specific interactions.[5]
Buffer HEPES, PBSAvoids quenching of the reactive nitrene by primary amines or thiols.[4]

Visualizing the Workflow and Mechanism

To better understand the process, the following diagrams illustrate the photoactivation mechanism of Az-lysine and the experimental workflow for optimizing UV irradiation.

G cluster_0 Photoactivation of Az-lysine AzLys Az-lysine (Aryl Azide) UV UV Light (330-370 nm) AzLys->UV Irradiation Nitrene Highly Reactive Nitrene Intermediate UV->Nitrene Activation CovalentBond Stable Covalent Bond Formation Nitrene->CovalentBond Reaction with nearby C-H, N-H, or O-H bonds

Caption: Photoactivation of this compound.

G cluster_workflow UV Irradiation Optimization Workflow Prep 1. Prepare Multiple Identical Samples Control 2. Set up No-UV Control Prep->Control Irradiate 3. Irradiate Samples for Different Durations Prep->Irradiate Analyze 4. Analyze by SDS-PAGE / Western Blot Control->Analyze Irradiate->Analyze Determine 5. Identify Optimal Time (Max Specific Crosslink, Min Aggregation) Analyze->Determine

Caption: Experimental workflow for optimizing UV irradiation time.

References

Identifying and reducing artifacts in photo-cross-linking mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Photo-Cross-Linking Mass Spectrometry (XL-MS). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and in-depth answers to common challenges encountered during XL-MS experiments. Our goal is to enhance the scientific integrity and success of your structural proteomics research by explaining the "why" behind experimental choices and providing self-validating protocols.

Introduction: The Challenge of Artifacts in Photo-Cross-Linking

Photo-cross-linking mass spectrometry (XL-MS) is a powerful technique for mapping protein-protein interactions (PPIs) and elucidating the three-dimensional structures of protein complexes in their native states. By using light to activate a cross-linker, we can capture transient or weak interactions that are often missed by conventional methods. The key advantage lies in the generation of highly reactive carbene intermediates from diazirine-based photo-cross-linkers, which can form covalent bonds with a wide range of amino acid residues, providing rich structural information.[1][2][3]

However, this high reactivity is also a primary source of experimental artifacts. The indiscriminate nature of photocross-linking can lead to a complex mixture of products, including non-specific cross-links, modifications, and aggregates, which complicate data analysis and can lead to erroneous structural interpretations.[1][4] This guide provides a structured approach to identifying, understanding, and mitigating these artifacts to ensure the generation of reliable and high-confidence structural data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can arise during photo-XL-MS workflows, from experimental design to data analysis.

Section 1: Experimental Design & Sample Preparation

Question 1: My cross-linking yield is very low, resulting in few identified cross-linked peptides. What are the likely causes and how can I improve it?

Answer: Low cross-linking yield is a common challenge in XL-MS, as cross-linked peptides are often substoichiometric and significantly less abundant than their linear counterparts.[5][6][7] Several factors can contribute to this:

  • Insufficient UV Activation: The diazirine group requires a specific wavelength and energy of UV light for efficient conversion into the reactive carbene intermediate.[1][2]

    • Troubleshooting:

      • Verify the wavelength and power output of your UV lamp. Most diazirine-based cross-linkers are activated efficiently at 350-365 nm.

      • Optimize the UV exposure time. Too short an exposure will result in incomplete activation, while excessive exposure can lead to protein damage and aggregation. Perform a time-course experiment to determine the optimal exposure duration.

      • Ensure the UV light can penetrate your sample effectively. Use quartz cuvettes or plates and keep the sample volume and path length to a minimum.

  • Cross-linker Hydrolysis or Instability: Photo-reactive cross-linkers can be sensitive to storage conditions and handling.

    • Troubleshooting:

      • Store reagents as recommended by the manufacturer, protected from light and moisture.[8]

      • Prepare stock solutions of the cross-linker immediately before use and avoid repeated freeze-thaw cycles.[8]

  • Quenching of Reactive Intermediates: The highly reactive carbene can be quenched by components in the buffer.

    • Troubleshooting:

      • Avoid buffers containing primary amines (e.g., Tris, glycine) or other nucleophilic species that can react with the NHS-ester part of heterobifunctional linkers or quench the carbene.[8] Use buffers like HEPES or phosphate-buffered saline (PBS).

      • Include a quenching step after the UV activation (e.g., by adding a primary amine) to stop the reaction and prevent non-specific modifications during sample workup.

  • Suboptimal Protein Concentration: The concentration of your protein or complex can significantly impact the efficiency of inter-molecular cross-linking.

    • Troubleshooting:

      • For purified complexes, optimize the protein concentration to favor intramolecular or specific intermolecular cross-linking over random collisions.

      • For in-vivo or in-situ experiments, understand that cross-linkers will preferentially react with highly abundant proteins.[6][9] Enrichment of your target complex may be necessary.

Question 2: I am observing a high degree of protein aggregation or precipitation after cross-linking. How can I prevent this?

Answer: Aggregation is a significant artifact that can lead to non-specific, non-physiological cross-links and sample loss.[4] It often arises from over-cross-linking or protein denaturation.

  • Cause: Excessive cross-linking can create large, insoluble protein polymers.[5] This can be exacerbated by high concentrations of the cross-linker or prolonged UV exposure.

  • Prevention & Validation:

    • Titrate the Cross-linker: Perform a titration experiment to find the optimal molar ratio of cross-linker to protein. The goal is to have, on average, only a few cross-links per molecule to avoid extensive polymerization.[7]

    • Control UV Exposure: As mentioned above, optimize the UV irradiation time to minimize protein damage.

    • Analyze by SDS-PAGE and SEC: Before proceeding to mass spectrometry, analyze your cross-linked sample using SDS-PAGE. You should observe a shift to higher molecular weight bands corresponding to cross-linked species, but the majority of the protein should remain as a monomer or the expected oligomer. Size-exclusion chromatography (SEC) can also be used to separate well-behaved cross-linked complexes from large aggregates.[4][5]

Workflow for Optimizing Cross-Linker Concentration

G cluster_0 Cross-Linker Titration Workflow A Prepare Protein Sample (Constant Concentration) B Create Aliquots A->B C Add Increasing Molar Excess of Cross-linker (e.g., 10x, 50x, 100x, 500x) B->C D Incubate & UV Activate C->D E Quench Reaction D->E F Analyze by SDS-PAGE E->F G Select Optimal Concentration (Visible cross-linking, minimal aggregation) F->G H Proceed to Large-Scale Reaction G->H

Caption: Workflow for optimizing cross-linker concentration.

Section 2: Mass Spectrometry & Data Acquisition

Question 3: My MS/MS spectra for cross-linked peptides are of poor quality, with low signal-to-noise and incomplete fragmentation. What can be done?

Answer: The analysis of cross-linked peptides by MS is inherently challenging due to their larger size, higher charge states, and low abundance.[5][6] This often leads to complex fragmentation spectra that are difficult to interpret.

  • Enrichment of Cross-Linked Peptides: Because cross-linked peptides are a minor component of the total peptide mixture, their signals can be suppressed by the more abundant linear peptides.[4][5]

    • Solution: Implement an enrichment strategy after protein digestion.

      • Size-Exclusion Chromatography (SEC): This is a common and effective method to separate larger cross-linked peptides from smaller linear peptides.[3][6][10]

      • Strong Cation Exchange (SCX): Cross-linked peptides typically carry a higher charge at low pH, allowing for their separation from linear peptides using SCX.[2][6]

  • Use of MS-Cleavable Cross-Linkers: The complexity of MS/MS spectra from cross-linked peptides can be dramatically reduced by using cross-linkers that fragment in a predictable manner in the mass spectrometer.

    • Solution: Employ MS-cleavable cross-linkers such as SDASO (Succinimidyl diazirine sulfoxide) or those with Protein Interaction Reporter (PIR) technology.[1][11] During collision-induced dissociation (CID), these linkers cleave, releasing the individual peptides. This simplifies the identification process as the software can search for pairs of linear peptides with a characteristic mass shift, reducing the search space from quadratic (n²) to linear (2n).[10]

  • Optimized MS Acquisition Strategy: The settings on the mass spectrometer are critical for acquiring high-quality data.

    • Recommendation:

      • High-Resolution MS1 and MS/MS: Use an Orbitrap or similar high-resolution instrument. High mass accuracy at the MS1 level (precursor ions) is essential for filtering candidate peptides, and high resolution at the MS/MS level helps to unambiguously determine the charge state and identity of fragment ions.[5][12]

      • Stepped Collision Energy: Cross-linked peptides often require higher collision energy for effective fragmentation. Using stepped or multiple collision energies can improve the fragmentation coverage for both constituent peptides.

      • Data-Dependent Acquisition (DDA): Prioritize precursors with higher charge states (e.g., 3+ and above), as these are more likely to be cross-linked peptides.[1]

Diagram of MS-Cleavable Cross-Linker Workflow

G cluster_1 MS-Cleavable Cross-Linker Analysis A Cross-Linked Peptide Precursor (Peptide1-Linker-Peptide2) B MS1: Select Precursor Ion A->B C MS2 (CID): Cleave Linker B->C D Detect Signature Ion Pair (Peptide1-remnant + Peptide2-remnant) C->D E MS3: Fragment Individual Peptides D->E F Identify Peptide Sequences E->F G Confirm Cross-Link F->G

Caption: Simplified MSn workflow for an MS-cleavable cross-linker.

Section 3: Data Analysis & Validation

Question 4: I am getting a large number of cross-link identifications, but many seem structurally implausible. How do I confidently identify and reduce false positives?

Answer: Distinguishing true cross-links from false positives is arguably the most critical step in an XL-MS experiment. Erroneous data can lead to incorrect structural models.[4][12] A multi-layered validation approach is essential.

  • Rigorous False Discovery Rate (FDR) Control: The standard method for estimating errors in proteomics is the target-decoy approach.[6]

    • Best Practice: Use a concatenated target-decoy database where for every real protein sequence (target), a reversed or shuffled sequence (decoy) is included.[13][14] A cross-link identification is considered a false positive if it involves one or two decoy sequences. It is crucial to calculate the FDR at the level of unique residue pairs, not just at the peptide-spectrum match (PSM) level, to get a more accurate error estimate.[2][3]

  • High Mass Accuracy: Low mass accuracy is a major source of false assignments.[12]

    • Guideline: Use stringent mass tolerances for both precursor and fragment ions during the database search. For high-resolution Orbitrap data, this should be in the range of 5-10 ppm for precursors and 10-20 ppm for fragment ions.[12]

  • Sufficient Fragmentation Evidence: A confident identification requires good fragmentation data for both peptides in the cross-link.[6][12]

    • Guideline: Do not accept identifications where one of the peptides has poor or no fragmentation evidence. The search algorithm's score should reflect the quality of the match for the entire cross-linked species. Spectra with low signal-to-noise should be discarded.[12]

  • Manual Validation and Sanity Checks: Automated software is powerful but not infallible.

    • Recommendation: Manually inspect the MS/MS spectra of high-scoring but structurally critical or surprising cross-links. Ensure the major peaks are assigned and the fragmentation patterns are consistent with the identified peptide sequences.

    • Map the identified cross-links onto any existing structures or homology models of your proteins. While XL-MS is often used to discover new information, the identified distances should not grossly violate the known protein fold.

Table 1: Key Parameters for Reducing False Positives in Data Analysis

ParameterRecommended Setting/StrategyRationale
Database Search Use a target-decoy database.Allows for statistical estimation of the False Discovery Rate (FDR).[6][14]
FDR Threshold ≤ 5% at the unique residue-pair level.Provides a more conservative and accurate error estimate than PSM-level FDR.[2][3]
Precursor Mass Tolerance 5-10 ppm (for Orbitrap data).High mass accuracy drastically reduces the number of potential candidates.[5][12]
Fragment Mass Tolerance 10-20 ppm (for Orbitrap data).Improves the confidence of fragment ion assignments.[12]
Minimum Fragmentation Require a minimum number of fragment ions per peptide.Ensures that both peptides in the cross-link are confidently identified.[6][12]
Search Engine Score Set a stringent score cutoff (e.g., pLink's E-value, xi's score).Filters out low-quality and ambiguous peptide-spectrum matches.

Protocol: Standard Photo-Cross-Linking of a Purified Protein Complex

This protocol provides a general framework using a heterobifunctional, MS-cleavable photo-cross-linker like SDASO.

Materials:

  • Purified protein complex in a non-reactive buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Photo-reactive cross-linker (e.g., SDASO) freshly dissolved in anhydrous DMSO.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • UV lamp (365 nm).

  • Standard reagents for SDS-PAGE, protein digestion (DTT, iodoacetamide, trypsin), and peptide desalting (C18 StageTips).

Procedure:

  • Cross-linker Addition:

    • To your protein sample (e.g., 1 mg/mL), add the cross-linker solution to achieve the desired molar excess (e.g., 50-100x), as determined by prior optimization.

    • Incubate the reaction for 30-60 minutes at room temperature in the dark to allow the NHS-ester to react with primary amines (e.g., lysine residues).

  • Removal of Excess Cross-linker (Optional but Recommended):

    • To reduce background modifications, remove unreacted cross-linker using a desalting column (e.g., Zeba Spin Desalting Columns) equilibrated with the same reaction buffer.

  • UV Activation:

    • Place the sample in a quartz cuvette or on a UV-transparent plate on ice.

    • Irradiate the sample with 365 nm UV light for 5-15 minutes (time determined by optimization).

  • Quenching:

    • Add the quenching solution to a final concentration of 20-50 mM Tris to quench any remaining reactive species. Incubate for 15 minutes.

  • Verification:

    • Take a small aliquot (5-10 µg) of the reaction mixture and analyze it by SDS-PAGE to confirm the formation of higher molecular weight species.

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the cross-linked proteins by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to 10 mM and incubating for 30 minutes at 37°C.

    • Alkylate cysteines by adding iodoacetamide to 20 mM and incubating for 30 minutes at room temperature in the dark.

  • Enzymatic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to <1 M.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[9]

  • Sample Cleanup and Enrichment:

    • Acidify the digest with formic acid to quench the trypsin activity.

    • Desalt the entire peptide mixture using a C18 column or StageTip.

    • (Optional) Perform enrichment of cross-linked peptides using SEC or SCX.

  • LC-MS/MS Analysis:

    • Analyze the desalted (and enriched) peptides using a high-resolution mass spectrometer with an optimized DDA or DIA method.[2][9]

References

Technical Support Center: Optimizing Protein Incorporation of N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine (AzF-Lys)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the incorporation of the non-canonical amino acid (ncAA) N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine (AzF-Lys). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to enhance the yield and fidelity of AzF-Lys incorporation into proteins.

Introduction to AzF-Lys

This compound, hereafter referred to as AzF-Lys, is a valuable tool in protein engineering and chemical biology.[1] Its azide moiety allows for bioorthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2] This functionality enables the site-specific labeling of proteins with a wide range of molecules, including fluorophores, affinity tags, and therapeutic payloads, with high efficiency and specificity.[3][4]

The successful incorporation of AzF-Lys, however, can be a nuanced process with several factors influencing the final yield of the desired protein. This guide will walk you through common challenges and provide evidence-based strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for incorporating AzF-Lys into proteins?

A1: The most common and site-specific method for incorporating AzF-Lys is through amber stop codon suppression .[5][6][7] This technique utilizes an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA).[5][8] The aaRS is specifically evolved to recognize and charge AzF-Lys onto the suppressor tRNA. This charged tRNA then recognizes the amber stop codon (UAG) in the mRNA sequence and inserts AzF-Lys at that specific position, allowing translation to continue and produce a full-length protein containing the ncAA.[5][7]

Q2: Why is the amber stop codon (UAG) typically used for ncAA incorporation?

A2: The amber codon is the least frequently used stop codon in many organisms, including E. coli and human cells.[5][7] Repurposing the rarest stop codon minimizes the chances of unintended suppression of natural termination signals in the host's proteome, which could lead to read-through of other genes and cellular stress.[5]

Q3: What are the key components of a successful AzF-Lys incorporation experiment?

A3: A successful experiment relies on the coordinated action of several components:

  • Target Gene: The gene of interest must have an in-frame amber (TAG) codon at the desired incorporation site.

  • Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered synthetase that specifically recognizes AzF-Lys and not any of the 20 canonical amino acids.

  • Orthogonal Suppressor tRNA (tRNACUA): A tRNA with an anticodon that recognizes the UAG codon and is not aminoacylated by any of the host cell's endogenous synthetases.

  • Expression System: A suitable host, such as E. coli, mammalian cells, or a cell-free system, that can express the target gene and the orthogonal components.[5][9]

  • AzF-Lys: The non-canonical amino acid must be supplied in the culture medium or reaction mixture.

Q4: Can AzF-Lys be incorporated using methods other than amber suppression?

A4: While amber suppression is the most common for site-specific incorporation, residue-specific incorporation is another possibility.[6] This method relies on the substrate promiscuity of a native aaRS for an analog of its cognate canonical amino acid.[6] However, this approach leads to the global replacement of a specific canonical amino acid with the ncAA, which can significantly alter protein structure and function.[10] For the precise, targeted incorporation required for most applications of AzF-Lys, amber suppression is the method of choice.

Troubleshooting Guide: Improving AzF-Lys Incorporation Yield

This section addresses common problems encountered during AzF-Lys incorporation experiments, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of Full-Length Protein

This is the most frequent issue, often indicated by a prominent band corresponding to the truncated protein on a Western blot.

Potential Causes & Solutions:

  • Inefficient Amber Suppression:

    • Suboptimal Plasmid Ratios: The relative expression levels of the target protein, the orthogonal aaRS, and the suppressor tRNA are critical.[7]

      • Solution: Titrate the ratios of the plasmids encoding these three components. A common starting point is a 1:1 ratio of the target protein plasmid to the aaRS/tRNA plasmid, but this may require optimization.[7]

    • Insufficient AzF-Lys Concentration: The intracellular concentration of AzF-Lys may be too low to outcompete the release factor (RF1) at the amber codon.

      • Solution: Optimize the concentration of AzF-Lys in the culture medium. A typical range to test is 50 µM to 400 µM.[7] Be aware that very high concentrations can sometimes be toxic to cells.

    • Poor Cellular Uptake of AzF-Lys: The ncAA may not be efficiently transported into the cells.

      • Solution: Consider using chemically modified forms of the ncAA, such as methyl esters, which can exhibit improved cellular uptake and lead to higher incorporation yields.[11][12]

  • Competition from Release Factor 1 (RF1):

    • Explanation: RF1 recognizes the UAG codon and terminates translation, directly competing with the AzF-Lys-charged suppressor tRNA.

    • Solution (for E. coli): Use a genomically recoded E. coli strain where all UAG stop codons have been replaced with UAA, and the gene for RF1 (prfA) has been deleted (e.g., C321.ΔA).[3][9] This eliminates competition from RF1, significantly boosting incorporation efficiency.[3][9]

    • Solution (for cell-free systems): Some cell-free protein synthesis (CFPS) systems are derived from RF1-deficient strains or have reduced RF1 levels, making them ideal for amber suppression.[13][14][15]

  • Codon Context Effects:

    • Explanation: The nucleotides immediately surrounding the UAG codon can influence the efficiency of suppression.[13][16]

    • Solution: If possible, analyze the sequence context of your amber codon. Studies have identified nucleotide contexts that are more or less favorable for suppression.[16] If your target protein allows, you might consider synonymous codon changes in the flanking regions to create a more permissive context.

  • Issues with the Orthogonal Translation System (OTS):

    • Inefficient aaRS: The engineered synthetase may have low activity or specificity for AzF-Lys.

      • Solution: Ensure you are using a well-characterized and validated aaRS for AzF-Lys. If you have engineered your own, further directed evolution or screening may be necessary.

    • Low tRNA Expression/Stability: The suppressor tRNA may not be expressed at high enough levels or may be unstable.

      • Solution: Use a strong promoter to drive tRNA expression. Some expression vectors are specifically designed for high-level tRNA production.

dot

Low_Yield_Troubleshooting cluster_Suppression Amber Suppression Inefficiency cluster_Competition Competition cluster_Context Genetic Context cluster_OTS Orthogonal System Issues Start Low/No Full-Length Protein Plasmid_Ratio Suboptimal Plasmid Ratios Start->Plasmid_Ratio Check AzF_Lys_Conc Insufficient AzF-Lys Start->AzF_Lys_Conc Check Uptake Poor Cellular Uptake Start->Uptake Consider RF1 Release Factor 1 (RF1) Start->RF1 Primary Competitor Codon_Context Unfavorable Codon Context Start->Codon_Context Investigate aaRS_Activity Inefficient aaRS Start->aaRS_Activity Verify tRNA_Expression Low tRNA Expression Start->tRNA_Expression Verify Sol_Plasmid Titrate Plasmid Ratios Plasmid_Ratio->Sol_Plasmid Solution Sol_Conc Optimize AzF-Lys Concentration AzF_Lys_Conc->Sol_Conc Solution Sol_Uptake Use Methyl Ester Form Uptake->Sol_Uptake Solution Sol_RF1 Use RF1-deficient Strain/System RF1->Sol_RF1 Solution Sol_Context Modify Flanking Codons Codon_Context->Sol_Context Solution Sol_aaRS Use Validated/Evolved aaRS aaRS_Activity->Sol_aaRS Solution Sol_tRNA Use Strong Promoter tRNA_Expression->Sol_tRNA Solution

Caption: Troubleshooting workflow for low yield of AzF-Lys incorporated protein.

Problem 2: High Background of Wild-Type Protein (No AzF-Lys Incorporation)

In this scenario, you observe a significant amount of full-length protein even in the absence of AzF-Lys in the media.

Potential Causes & Solutions:

  • Mischarging of the Suppressor tRNA:

    • Explanation: An endogenous aaRS in the host cell may be recognizing and charging the orthogonal suppressor tRNA with a canonical amino acid. This compromises the "orthogonality" of the system.

    • Solution: This is a fundamental issue with the chosen orthogonal pair. Ensure your aaRS/tRNA pair is truly orthogonal in your expression host. The Methanocaldococcus jannaschii tyrosyl-tRNA synthetase/tRNA pair and the Methanosarcina species pyrrolysyl-tRNA synthetase/tRNA pair are two commonly used and well-vetted orthogonal systems.[8][17]

  • Nonsense Read-through:

    • Explanation: In some cases, a near-cognate natural tRNA can bind to the UAG codon, leading to the insertion of a canonical amino acid (often glutamine, tyrosine, or lysine) and continued translation.

    • Solution: This is often sequence-context dependent. As mentioned previously, altering the codons flanking the UAG site may reduce this read-through. The use of RF1-deficient strains can sometimes exacerbate this issue, as the competition for the stop codon is removed.

Problem 3: Protein Misfolding or Aggregation

The incorporation of a non-canonical amino acid, even one as relatively benign as AzF-Lys, can sometimes perturb protein folding.

Potential Causes & Solutions:

  • Steric Hindrance:

    • Explanation: The AzF-Lys side chain is bulkier than the lysine side chain it often replaces. If the incorporation site is in a sterically constrained region of the protein, it could disrupt the native fold.

    • Solution: Choose an incorporation site on the protein surface that is solvent-exposed and not involved in critical structural contacts. Molecular modeling can help in selecting appropriate sites.

  • Expression Conditions:

    • Explanation: Standard high-temperature expression conditions may not be optimal for proteins containing ncAAs.

    • Solution: Lower the expression temperature (e.g., to 18-25°C) to slow down translation and give the protein more time to fold correctly. Also, consider using a lower concentration of the inducer (e.g., IPTG) for a more controlled expression rate.

  • Chaperone Co-expression:

    • Explanation: The protein may require assistance to fold correctly.

    • Solution: Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) to aid in the proper folding of the AzF-Lys-containing protein.

Experimental Protocols

Protocol 1: General Workflow for AzF-Lys Incorporation in E. coli

  • Plasmid Preparation: Obtain or construct the necessary plasmids:

    • pTarget: Your gene of interest with a UAG codon at the desired site, under an inducible promoter (e.g., T7 or araBAD).

    • pOTS: A plasmid co-expressing the orthogonal aaRS and the suppressor tRNACUA, often under a constitutive promoter.

  • Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3) or an RF1-deficient strain) with pTarget and pOTS.

  • Culture Growth:

    • Inoculate a starter culture in a rich medium (e.g., LB) with appropriate antibiotics and grow overnight.

    • The next day, dilute the starter culture into a larger volume of minimal medium (e.g., M9) supplemented with all canonical amino acids (except lysine if you are using a lysine auxotroph) and antibiotics. Minimal media is often preferred to reduce potential competition from media components.

    • Grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.

  • Induction:

    • Add AzF-Lys to the desired final concentration (e.g., 200 µM).

    • Induce protein expression with the appropriate inducer (e.g., IPTG).

    • Reduce the temperature to 18-30°C and continue shaking for 16-24 hours.

  • Harvesting and Analysis:

    • Harvest the cells by centrifugation.

    • Lyse the cells and purify the protein of interest using standard chromatography techniques.

    • Analyze the protein by SDS-PAGE, Western blotting, and mass spectrometry to confirm the incorporation of AzF-Lys.

dot

AzF_Lys_Incorporation_Workflow Start Start Plasmid_Prep 1. Plasmid Preparation (pTarget-UAG, pOTS) Start->Plasmid_Prep Transformation 2. Co-transform E. coli Plasmid_Prep->Transformation Culture_Growth 3. Grow Culture (Minimal Media, OD600 0.6-0.8) Transformation->Culture_Growth Induction 4. Add AzF-Lys & Inducer (Lower Temperature) Culture_Growth->Induction Harvest 5. Harvest & Lyse Cells Induction->Harvest Purification 6. Protein Purification Harvest->Purification Analysis 7. Analysis (SDS-PAGE, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for AzF-Lys incorporation in E. coli.

Quantitative Data Summary

ParameterRecommended Starting RangeKey Considerations
AzF-Lys Concentration 50 - 400 µMHigher concentrations can be toxic; optimize for your specific cell line and protein.[7]
Plasmid Ratio (Target:OTS) 1:1 to 10:1Highly dependent on promoter strengths and plasmid copy numbers. Empirical testing is required.[7]
Induction Temperature 18 - 30°CLower temperatures can improve protein folding and solubility.
Induction Time 16 - 24 hoursLonger induction at lower temperatures often increases the yield of soluble protein.
Expression Host E. coli (BL21, RF1-deficient), Mammalian Cells (HEK293), Cell-Free SystemsRF1-deficient E. coli or cell-free systems are highly recommended for improved efficiency.[3][9][15]

Conclusion

Improving the yield of AzF-Lys incorporation is a multifactorial process that often requires systematic optimization. By understanding the underlying principles of amber suppression and being methodical in troubleshooting, researchers can successfully produce proteins with this versatile non-canonical amino acid. This guide provides a starting point for addressing common challenges, but empirical testing and careful analysis of your specific system will ultimately lead to the best results.

References

Preventing photo-damage to proteins during N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine activation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Photodamage and Optimizing Cross-linking Efficiency

Welcome to the technical support center for N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine (Azido-Lysine), a photo-activatable amino acid analog designed for covalent capture of protein-protein interactions. This guide, developed by our team of application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the nuances of your cross-linking experiments and minimize protein photodamage.

Understanding the Core Mechanism: From Photon to Covalent Bond

This compound is a powerful tool for mapping protein interactions. Its utility lies in the 4-azidophenyl group, which upon exposure to ultraviolet (UV) light, transforms into a highly reactive nitrene intermediate. This intermediate can then form covalent bonds with proximal amino acid residues, effectively "trapping" interacting proteins.

cluster_0 Photo-activation Pathway Azido-Lysine Azido-Lysine Excited_State Excited State Azide Azido-Lysine->Excited_State UV Photon (hν) Nitrene Singlet Nitrene (Highly Reactive) Excited_State->Nitrene Nitrogen Gas (N2) Expulsion Triplet_Nitrene Triplet Nitrene (More Stable) Nitrene->Triplet_Nitrene Intersystem Crossing Crosslinked_Product Covalent Cross-link Nitrene->Crosslinked_Product C-H, N-H, O-H Insertion Triplet_Nitrene->Crosslinked_Product Hydrogen Abstraction & Radical Recombination

Caption: Photo-activation of Azido-Lysine to form a reactive nitrene.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for activating this compound?

The optimal UV wavelength for activating aryl azides, such as the one in this lysine derivative, is a critical parameter to minimize photodamage. While the maximal absorbance of a simple phenyl azide is around 260 nm, direct irradiation at this wavelength can be harmful to proteins[1]. For substituted aryl azides, particularly nitrophenyl azides, longer wavelengths in the range of 300-460 nm are effective and generally preferred to reduce protein damage[2]. For most aryl azide-containing crosslinkers, a wavelength of 365 nm is a good starting point for photo-activation[2]. It is highly recommended to perform a titration of UV wavelength and exposure time to determine the optimal conditions for your specific protein of interest and experimental setup.

Q2: How long should I expose my sample to UV light?

The duration of UV exposure is a trade-off between cross-linking efficiency and potential photodamage. Over-exposure can lead to non-specific cross-linking and protein degradation[3]. A typical starting point for UV exposure is between 5 to 30 minutes . However, the optimal time is highly dependent on the intensity of your UV source, the distance of the lamp from the sample, and the concentration of your protein. We recommend performing a time-course experiment to find the shortest exposure time that yields sufficient cross-linking.

Q3: What are the primary causes of protein photodamage during this process?

Protein photodamage during photo-activation of aryl azides can arise from several sources:

  • Direct UV Damage: High-energy, short-wavelength UV light (e.g., 254 nm) can be directly absorbed by aromatic amino acids (tryptophan, tyrosine, phenylalanine) and peptide bonds, leading to the formation of reactive oxygen species (ROS) and subsequent protein degradation or aggregation[1][4].

  • Reactive Nitrene Side Reactions: The highly reactive nitrene intermediate, while essential for cross-linking, can also participate in undesirable side reactions. These include reactions with buffer components or rearrangement to less reactive species, which can lower cross-linking efficiency and potentially generate damaging byproducts[4].

  • Heat Generation: Prolonged exposure to high-intensity UV lamps can cause sample heating, leading to protein denaturation and aggregation. It is crucial to keep the sample on ice or use a cooling platform during irradiation[5].

Q4: Can I use common laboratory buffers like Tris or HEPES during the photo-activation step?

It is strongly advised to avoid buffers containing primary amines , such as Tris and glycine, during the photo-activation step. The highly electrophilic nitrene intermediate can react with these primary amines, effectively quenching the desired cross-linking reaction and reducing your yield[2][5]. Buffers such as phosphate-buffered saline (PBS), borate buffers, or HEPES are generally more suitable. However, it is always best to test buffer compatibility in a pilot experiment.

Q5: How can I confirm that my protein has been successfully cross-linked?

Successful cross-linking can be initially assessed by a shift in the molecular weight of your protein of interest on an SDS-PAGE gel followed by Western blotting. You should observe higher molecular weight bands corresponding to the cross-linked protein complexes. For more definitive identification of the cross-linked partners and the specific sites of interaction, mass spectrometry is the method of choice[6][7][8][9].

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low or No Cross-linking Efficiency Inefficient UV Activation: Incorrect wavelength, insufficient exposure time, or low lamp intensity.- Verify that your UV lamp emits in the 300-370 nm range. - Perform a time-course experiment to optimize exposure duration. - Position the UV lamp as close as possible to your sample without causing excessive heating.
Quenching of the Nitrene Intermediate: Presence of primary amines (e.g., Tris, glycine) or other nucleophiles in the buffer.- Use a buffer that is free of primary amines, such as PBS or HEPES. - If possible, perform a buffer exchange step before photo-activation.
Reduction of the Azide Group: Presence of reducing agents like DTT or β-mercaptoethanol.- Ensure that all buffers used before and during photo-activation are free of thiol-containing reducing agents[2].
Low Concentration of Reactants: Insufficient concentration of the Azido-Lysine incorporated protein or its binding partner.- Increase the concentration of your protein of interest and its interacting partner.
High Background/ Non-specific Cross-linking Over-exposure to UV Light: Excessive irradiation time can lead to random, non-proximal cross-linking.- Reduce the UV exposure time. Perform a titration to find the optimal balance between specific cross-linking and background.
Protein Aggregation: Denaturation due to heat or direct UV damage.- Keep the sample on ice or use a cooling block during UV irradiation. - Use a longer wavelength UV source (e.g., 365 nm) to minimize direct protein damage.
Reactive Nitrene reacting with buffer components: - Include scavenger molecules in your buffer that can react with non-specifically generated nitrenes. For example, a low concentration of a primary amine that does not interfere with your interaction of interest can sometimes help.
Protein Degradation Direct Photodamage: Use of short-wavelength UV light.- Use a UV lamp with a longer wavelength (e.g., 365 nm). - Minimize the UV exposure time to the shortest duration that provides sufficient cross-linking.
Protease Contamination: - Add protease inhibitors to your buffers.
Inconsistent Results Variability in UV Lamp Output: The intensity of UV lamps can decrease over time.- Regularly check the output of your UV lamp with a UV meter. - Standardize the distance between the lamp and the sample for all experiments.
Sample Handling: Inconsistent sample preparation and handling.- Ensure consistent timing for all steps, including incubation and UV exposure. - Prepare fresh solutions and buffers for each experiment.

Experimental Protocols

Protocol 1: General Photo-Cross-linking of a Purified Protein Complex
  • Sample Preparation:

    • Prepare your protein complex containing the incorporated this compound in a suitable amine-free buffer (e.g., PBS, pH 7.4).

    • The final protein concentration should be optimized for your specific system, but a starting point of 1-5 µM is common.

  • UV Irradiation:

    • Place the sample in a UV-transparent container (e.g., a quartz cuvette or a thin-walled PCR tube).

    • Position the sample on a cooling block or on ice to maintain a low temperature during irradiation.

    • Irradiate the sample with a UV lamp at a wavelength of approximately 365 nm.

    • The optimal exposure time should be determined empirically, but a starting range of 10-30 minutes is recommended.

  • Quenching (Optional but Recommended):

    • To quench any unreacted nitrene intermediates, add a solution of a primary amine (e.g., Tris-HCl to a final concentration of 50 mM) after UV irradiation.

  • Analysis:

    • Analyze the cross-linked products by SDS-PAGE and Western blotting to observe the formation of higher molecular weight species.

    • For detailed analysis of cross-linked sites, proceed with sample preparation for mass spectrometry.

Protocol 2: In-Cell Photo-Cross-linking
  • Cell Culture and Incorporation:

    • Culture cells in a medium supplemented with this compound to allow for its incorporation into newly synthesized proteins. The optimal concentration and incubation time will need to be determined for your specific cell line.

  • Cell Harvesting and Washing:

    • Harvest the cells and wash them several times with ice-cold PBS to remove any unincorporated photo-activatable lysine.

  • UV Irradiation:

    • Resuspend the cell pellet in ice-cold PBS.

    • Place the cell suspension in a suitable container for UV irradiation, ensuring the cell suspension is kept cool.

    • Irradiate the cells with 365 nm UV light for an optimized duration (typically 5-15 minutes for live cells).

  • Cell Lysis and Analysis:

    • Immediately after irradiation, pellet the cells and lyse them using a suitable lysis buffer containing protease inhibitors.

    • Analyze the cell lysate for cross-linked proteins using SDS-PAGE/Western blotting or proceed with enrichment and mass spectrometry analysis.

cluster_1 In-Cell Cross-linking Workflow Cell_Culture Cell Culture with Azido-Lysine Harvest_Wash Harvest & Wash Cells Cell_Culture->Harvest_Wash UV_Irradiation UV Irradiation (365 nm) Harvest_Wash->UV_Irradiation Cell_Lysis Cell Lysis UV_Irradiation->Cell_Lysis Analysis SDS-PAGE / Western Blot or Mass Spectrometry Cell_Lysis->Analysis

Caption: Workflow for in-cell photo-cross-linking experiments.

Quantitative Data Summary

Aromatic Azide Type Typical Activation Wavelength (nm) Reported Quantum Yield (Φ) Reference
Simple Phenyl Azide~260~0.5 - 1.0[3][10]
Nitrophenyl Azides300 - 460Variable, can be lower than simple phenyl azides[2]
Azido DyesVisible lightVery low (10⁻⁵ - 10⁻³)[3]

Note: The quantum yield represents the efficiency of the photochemical process. A higher quantum yield indicates that a larger fraction of the absorbed photons leads to the desired photoreaction. The quantum yield for aryl azides can decrease significantly at longer wavelengths[10].

References

Technical Support Center: Best Practices for N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine Cross-linking

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine (Azido-Lys) cross-linking. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into sample preparation and troubleshooting for successful cross-linking experiments.

Introduction to Azido-Lys Photo-Cross-Linking

This compound is a photo-reactive amino acid analog that enables the study of protein-protein interactions (PPIs) within a native cellular context.[1] It contains an aryl azide group that, upon activation with UV light, forms a highly reactive nitrene intermediate. This intermediate can then form covalent bonds with nearby molecules, effectively "cross-linking" the protein of interest to its interaction partners. This technique is invaluable for capturing transient or weak interactions that are often missed by other methods.[1]

The azido group also serves as a bioorthogonal handle for "click chemistry," allowing for the selective attachment of reporter tags (e.g., biotin, fluorescent dyes) for enrichment and detection.[2][3][4][] This dual functionality makes Azido-Lys a powerful tool for mapping protein interaction networks and validating drug targets.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for incorporating Azido-Lys into my protein of interest?

A1: The most common and effective method is to use a genetically encoded system with an engineered tRNA-tRNA synthetase pair. This allows for the site-specific incorporation of Azido-Lys in response to a stop codon (e.g., amber codon) during protein translation in living cells. This approach provides precise control over the location of the cross-linker.

Alternatively, for in vitro studies, Azido-Lys can be incorporated during cell-free protein synthesis or by chemically modifying lysine residues on a purified protein. However, genetic encoding is generally preferred for in vivo studies to ensure the cross-linker is integrated during protein synthesis in its native environment.

Q2: What is the ideal UV wavelength and duration for photo-activation?

A2: The optimal wavelength for activating the aryl azide group is in the long-wave UV range, typically around 365 nm.[1][6][7] It is critical to avoid shorter wavelengths, such as 254 nm, which can cause significant damage to proteins and nucleic acids.[7]

The duration of UV exposure needs to be empirically optimized. A starting point is typically 5-15 minutes on ice.[7] Insufficient exposure will lead to low cross-linking efficiency, while excessive exposure can result in non-specific cross-linking and sample damage.

Q3: Can I use standard cell culture media and buffers with Azido-Lys?

A3: Caution is required. Standard media often contains free amino acids that will compete with Azido-Lys for incorporation. It is recommended to use a medium deficient in L-lysine to maximize incorporation of the unnatural amino acid.[8]

Furthermore, avoid buffers containing primary amines, such as Tris or glycine, during the cross-linking and subsequent click chemistry steps.[6][7][8] These will react with and quench the photo-activated nitrene or interfere with downstream labeling chemistries. Phosphate-buffered saline (PBS) or borate buffers are suitable alternatives.[7][9]

Q4: What are the best "click" chemistry reagents for labeling the azide group?

A4: The choice of click chemistry reagent depends on your downstream application. Two main types of copper-free click chemistry are widely used for biological samples:

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This uses cyclooctyne derivatives like DBCO or BCN.[2][3] SPAAC is highly efficient and biocompatible, making it ideal for in vivo labeling.[3]

  • Staudinger Ligation: This reaction occurs between an azide and a phosphine-based reagent.[10][11] It is also well-suited for biological samples.[10][11]

For enrichment of cross-linked peptides for mass spectrometry, a biotinylated alkyne or phosphine reagent is commonly used, allowing for subsequent affinity purification on streptavidin beads.[10][11]

Q5: Should I use a cleavable or non-cleavable cross-linker?

A5: The choice between a cleavable and non-cleavable linker depends on the experimental goals.

  • Non-cleavable linkers offer high stability, which can be advantageous for reducing off-target effects and simplifying the initial capture of interacting partners.[12][13]

  • Cleavable linkers incorporate a bond (e.g., disulfide, ester) that can be broken under specific conditions.[14] This allows for the release of the captured protein or peptide, which can be beneficial for certain mass spectrometry workflows and for eluting proteins from affinity resins. Photo-cleavable linkers are also available, offering temporal control over release.[15][16]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no cross-linking efficiency Inefficient UV activation.Ensure your UV lamp emits light in the 345-365 nm range.[7] Irradiate in a shallow, uncovered vessel for direct exposure. Titrate the UV exposure time to find the optimal balance.[7]
Suboptimal reagent concentration.Empirically optimize the molar excess of the cross-linker. For protein concentrations ≥ 5 mg/mL, start with a 10-fold molar excess. For concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.[7]
Quenching of the reactive carbene.The highly reactive carbene can be quenched by water. While unavoidable in aqueous solutions, minimizing the reaction volume can help.[7] Work quickly once the diazirine is activated.[7]
High background/non-specific cross-linking Over-cross-linking due to excessive UV exposure or reagent concentration.Reduce UV irradiation time and/or the concentration of the cross-linking reagent.
Presence of excess unreacted cross-linker.After the initial reaction, remove any unreacted and hydrolyzed cross-linker using methods like gel filtration or dialysis before photoactivation.[7]
Cell density is too high.High cell density can lead to non-specific interactions. Optimize the cell density for your specific experiment.[8]
Protein precipitation after cross-linking Over-cross-linking leading to large, insoluble aggregates.Reduce the concentration of the cross-linker and/or the UV exposure time.[8]
Changes in protein pI and solubility due to modification.Check that the appropriate molar excess of reagent was used. The addition of too many labels can affect the net charge and solubility of the protein.[8]
Difficulty identifying cross-linked peptides by mass spectrometry Low abundance of cross-linked species.Due to the high reactivity and potential for quenching, cross-linking yields can be low. Consider enrichment strategies for the cross-linked peptides, such as size-exclusion chromatography (SEC) or strong cation exchange (SCX).[1][7][17][18][19]
Complex fragmentation spectra.Use specialized software designed for the analysis of cross-linked peptides, such as xQuest or pLink.[18][20] Consider using MS-cleavable cross-linkers to simplify fragmentation patterns.
Inefficient enzymatic digestion.The modification of lysine residues can hinder cleavage by trypsin. Consider using a combination of proteases (e.g., trypsin and Glu-C) to improve sequence coverage.[16]

Experimental Protocols

Protocol 1: In Vivo UV Cross-linking and Cell Lysis

This protocol outlines the general steps for cross-linking Azido-Lys-containing proteins in living cells.

Protocol1 cluster_prep Cell Preparation cluster_crosslink Cross-linking cluster_lysis Cell Lysis Prep1 Culture cells with Azido-Lys Prep2 Harvest and wash cells Prep1->Prep2 XL1 Resuspend cells in ice-cold PBS Prep2->XL1 XL2 Irradiate with 365 nm UV light on ice XL1->XL2 Lysis1 Pellet cells and add lysis buffer XL2->Lysis1 Lysis2 Incubate on ice Lysis1->Lysis2 Lysis3 Clarify lysate by centrifugation Lysis2->Lysis3

Caption: Workflow for in vivo cross-linking and cell lysis.

Detailed Steps:

  • Cell Culture: Culture cells in lysine-free medium supplemented with Azido-Lys to allow for its incorporation into newly synthesized proteins.

  • Harvest and Wash: Gently wash the cells twice with ice-cold PBS to remove any residual medium.[1]

  • UV Irradiation: Place the uncovered plates on ice and irradiate with 365 nm UV light for an empirically determined amount of time (e.g., 5-15 minutes).[1]

  • Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.[1]

Protocol 2: Enrichment of Cross-linked Peptides for Mass Spectrometry

This protocol describes the steps for enriching cross-linked peptides prior to MS analysis.

Protocol2 cluster_digestion Protein Digestion cluster_click Click Chemistry cluster_enrichment Affinity Enrichment cluster_analysis Analysis Digest1 Denature, reduce, and alkylate proteins Digest2 Digest with trypsin (and/or other proteases) Digest1->Digest2 Click1 Add biotin-alkyne reagent Digest2->Click1 Click2 Incubate to allow for click reaction Click1->Click2 Enrich1 Add streptavidin beads Click2->Enrich1 Enrich2 Wash beads to remove non-biotinylated peptides Enrich1->Enrich2 Enrich3 Elute cross-linked peptides Enrich2->Enrich3 Analysis1 LC-MS/MS analysis Enrich3->Analysis1

Caption: Workflow for enrichment of cross-linked peptides.

Detailed Steps:

  • Denaturation, Reduction, and Alkylation: Denature the cross-linked protein mixture, reduce disulfide bonds with DTT, and alkylate with iodoacetamide.[1]

  • Enzymatic Digestion: Digest the proteins into peptides using a protease like trypsin.[1]

  • Click Chemistry: Add a biotin-alkyne reagent (e.g., Biotin-PEG-Alkyne) to the peptide mixture to label the azide-containing peptides.

  • Affinity Purification: Use streptavidin-coated magnetic beads or resin to capture the biotinylated peptides.

  • Washing: Thoroughly wash the beads to remove non-specifically bound peptides.

  • Elution: Elute the enriched cross-linked peptides from the beads. If a cleavable linker was used in the biotin reagent, elution can be achieved by cleaving the linker.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry.

Concluding Remarks

Successful cross-linking experiments with this compound require careful optimization of each step, from amino acid incorporation to data analysis. By understanding the underlying principles and potential pitfalls, researchers can effectively utilize this powerful technique to gain valuable insights into protein-protein interactions and cellular networks. This guide serves as a starting point for developing robust and reproducible workflows.

References

Control experiments for N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine photo-cross-linking

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine (AzF-Lys) photo-cross-linking. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and validated control experiments. Our goal is to equip you with the scientific rationale and practical steps needed to ensure the specificity and reliability of your protein-protein interaction studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AzF-Lys) and how does it work?

A1: AzF-Lys is an unnatural amino acid that contains a photo-activatable azidophenyl group.[1][2] It can be incorporated into a protein of interest in place of a native lysine residue. Upon exposure to ultraviolet (UV) light, typically in the range of 250-370 nm, the aryl azide group forms a highly reactive nitrene intermediate.[3][4][5] This intermediate can then form a covalent bond with nearby molecules, including interacting proteins, by inserting into C-H or N-H bonds.[6] This process "traps" transient or weak protein-protein interactions for subsequent analysis.[7][8]

Q2: What is the optimal UV wavelength and exposure time for activating AzF-Lys?

A2: The optimal UV conditions are critical and must be determined empirically for each experimental system. For simple phenyl azides, shorter wavelength UV light (e.g., 254 nm) can be effective, but may also cause damage to proteins.[4][9] For substituted aryl azides like AzF-Lys, longer wavelengths (300-370 nm) are often preferred to minimize protein damage while still achieving efficient activation.[3][4][9] The ideal exposure time can range from a few minutes to over 30 minutes and depends on the UV lamp's intensity, the distance of the sample from the source, and the sample's concentration.[3][9] A time-course experiment is highly recommended to find the sweet spot between maximizing cross-linking and minimizing UV-induced damage.

Q3: Can I use buffers containing DTT or other reducing agents?

A3: No. Thiol-containing reducing agents such as DTT and 2-mercaptoethanol must be avoided in all steps prior to and during photo-activation.[4][10][11] These agents will reduce the azide functional group to an amine, rendering it incapable of photo-activation.[4][10][11]

Troubleshooting Guide

Here we address common issues encountered during AzF-Lys photo-cross-linking experiments, providing potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions & Control Experiments
Low or No Cross-Linking Efficiency 1. Insufficient UV Exposure: The UV energy is too low or the exposure time is too short. 2. Suboptimal Wavelength: The chosen UV wavelength is not efficiently activating the azide group. 3. Presence of Reducing Agents: Reagents like DTT have quenched the azide. 4. Protein Aggregation: Over-derivatization or improper buffer conditions can cause aggregation, preventing interactions. 5. No Genuine Interaction: The proteins of interest do not interact under the experimental conditions.Solutions: 1. UV Titration Experiment: Perform a time-course and intensity titration of UV exposure to find the optimal conditions. Analyze samples by SDS-PAGE and Western blot to assess the formation of higher molecular weight species.[12] 2. Wavelength Optimization: If possible, test different UV wavelengths within the 300-370 nm range.[3] 3. Buffer Exchange: Ensure all buffers are free of reducing agents. 4. Optimize Protein Concentration: Test a range of concentrations for your bait and prey proteins. Control Experiments:No UV Control: A sample that is not exposed to UV light should show no cross-linked product. This confirms that the observed higher molecular weight band is UV-dependent. • Positive Control: If available, use a known interacting protein pair to validate your experimental setup.
High Levels of Non-Specific Cross-Linking 1. Excessive UV Exposure: Over-exposure can lead to random, proximity-based cross-linking rather than specific interaction-dependent cross-linking. 2. High Protein Concentrations: Excessively high concentrations can increase random collisions and non-specific cross-linking. 3. Incorrect AzF-Lys Incorporation Site: The photo-cross-linker may be located in a region prone to non-specific interactions.Solutions: 1. Reduce UV Exposure: Based on your UV titration, use the minimum exposure time and intensity that yields specific cross-linking. 2. Optimize Protein Concentrations: Titrate down the concentrations of your bait and prey proteins. Control Experiments:Wild-Type Protein Control: A parallel experiment with the wild-type protein (lacking AzF-Lys) should not produce a cross-linked product upon UV exposure. This verifies that cross-linking is specific to the presence of the photo-activatable amino acid.[13] • Non-Interacting Protein Control: Include a known non-interacting protein in the reaction. A lack of cross-linking to this protein demonstrates the specificity of the interaction.
Protein Aggregation or Precipitation 1. Over-derivatization: Incorporating too many AzF-Lys residues can alter protein structure and lead to aggregation.[11] 2. Inappropriate Buffer Conditions: pH, ionic strength, or detergents may not be optimal for protein stability. 3. UV-Induced Damage: Excessive UV exposure can denature proteins, causing them to aggregate.Solutions: 1. Optimize AzF-Lys Incorporation: If using chemical modification, adjust the molar ratio of the labeling reagent to the protein. If using genetic incorporation, ensure single-site incorporation. 2. Buffer Optimization: Screen different buffer conditions to enhance protein solubility and stability. 3. Cooling During UV Exposure: Place the sample on ice during UV irradiation to dissipate heat.[3] Control Experiments:Solubility Test: Centrifuge the sample after UV exposure and analyze the supernatant and pellet by SDS-PAGE to check for precipitation.

Experimental Protocols & Workflows

Workflow for a Typical AzF-Lys Photo-Cross-Linking Experiment

The following diagram illustrates the key steps in a photo-cross-linking experiment designed to identify protein-protein interactions.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Incorporate AzF-Lys into Bait Protein p2 Purify Bait and Prey Proteins p1->p2 p3 Prepare Reaction Mixture in UV-Transparent Vessel p2->p3 e1 Incubate Bait and Prey Proteins p3->e1 e2 Expose to UV Light (e.g., 365 nm) e1->e2 a1 Analyze by SDS-PAGE / Western Blot e2->a1 a2 Excise Cross-Linked Band a1->a2 a3 In-Gel Digestion a2->a3 a4 Mass Spectrometry (LC-MS/MS) a3->a4 a5 Identify Cross-Linked Peptides and Interaction Site a4->a5

Caption: Workflow for AzF-Lys Photo-Cross-Linking.

Protocol 1: UV Exposure Titration

This protocol is essential for determining the optimal UV dose for your specific experiment.

  • Prepare Identical Samples: Prepare multiple identical samples containing your AzF-Lys-incorporated bait protein and its potential interacting partner in a UV-transparent plate or cuvette.[3] Include a "No UV" control.

  • UV Irradiation: Expose the samples to a UV source (e.g., 365 nm) for varying amounts of time (e.g., 0, 1, 5, 10, 20, 30 minutes). If possible, also test different lamp intensities. Keep samples on ice to prevent heating.[3]

  • SDS-PAGE Analysis: Quench the reaction by adding SDS-PAGE loading buffer. Run the samples on an appropriate polyacrylamide gel.

  • Visualization: Visualize the proteins by Coomassie staining or Western blotting using an antibody against your bait protein or an epitope tag.[13][14]

  • Quantification: Quantify the intensity of the un-cross-linked bait protein band and the higher molecular weight cross-linked band(s). Calculate the cross-linking efficiency for each condition.[13] The optimal condition is the one that provides a clear cross-linked product with minimal non-specific bands or protein degradation.

Protocol 2: Western Blot Analysis of Cross-Linked Products

Western blotting is a straightforward method to confirm the presence of your target proteins in the cross-linked complex.[12][15]

  • Run SDS-PAGE: Separate your cross-linked and control samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your bait protein. In a separate blot, or after stripping, probe with an antibody for the suspected prey protein.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. The appearance of a band at a higher molecular weight that is reactive to antibodies for both the bait and prey proteins confirms the cross-linked complex.

The Logic of Controls: Ensuring Data Integrity

A robust set of controls is the foundation of a trustworthy cross-linking experiment. The relationship between these controls validates the specificity of the observed interaction.

G Experiment Experiment: Bait(AzF-Lys) + Prey + UV Result_XL Result: Cross-linked Complex Observed Experiment->Result_XL Conclusion Conclusion: Observed cross-linking is specific, UV-dependent, and interaction-mediated. Result_XL->Conclusion AND Control_NoUV Control 1: No UV Bait(AzF-Lys) + Prey Result_NoXL_NoUV Expected: No Cross-linking Control_NoUV->Result_NoXL_NoUV Result_NoXL_NoUV->Conclusion Validates UV-dependence Control_WT Control 2: Wild-Type Bait Bait(WT) + Prey + UV Result_NoXL_WT Expected: No Cross-linking Control_WT->Result_NoXL_WT Result_NoXL_WT->Conclusion Validates AzF-Lys specificity Control_NonInteracting Control 3: Non-Interacting Protein Bait(AzF-Lys) + Non-Interactor + UV Result_NoXL_NI Expected: No Cross-linking Control_NonInteracting->Result_NoXL_NI Result_NoXL_NI->Conclusion Validates interaction specificity

Caption: Logic Diagram of Essential Control Experiments.

Advanced Analysis: Mass Spectrometry

For definitive identification of interaction partners and the specific sites of cross-linking, mass spectrometry (MS) is the gold standard.[14][16]

  • Sample Preparation: The cross-linked band is excised from the gel, destained, and subjected to in-gel digestion with a protease (e.g., trypsin).[17]

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18]

  • Data Analysis: Specialized software is used to identify the cross-linked peptides. This involves searching the spectral data for pairs of peptides linked by the mass of the cross-linker remnant.[18] This powerful technique not only confirms the identity of the interacting protein but can also provide structural information by mapping the interaction interface.[14][17]

References

Validation & Comparative

Comparison of N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine with p-azidophenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Protein Cross-Linking: N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine vs. p-Azidophenylalanine

In the dynamic field of chemical biology and drug discovery, the identification of protein-protein and protein-small molecule interactions is paramount to understanding complex biological systems and for the development of novel therapeutics. Photo-affinity labeling, a powerful technique to covalently capture transient interactions, relies on the use of photo-activatable cross-linkers. Among the arsenal of tools available, photo-activatable unnatural amino acids (Uaas) have gained prominence. This guide provides a comprehensive comparison of two such amino acids: the lysine derivative, this compound (AzF-Lys), and the well-established p-azidophenylalanine (pAzF).

Introduction to Photo-Activatable Amino Acids

Photo-activatable amino acids are invaluable tools for mapping protein interactions directly in their native environment. These molecules are chemically engineered to be inert until activated by a specific wavelength of UV light. Upon activation, they generate a highly reactive species that can form a covalent bond with nearby molecules, thus "trapping" the interaction for subsequent analysis by techniques such as mass spectrometry.

The choice of a photo-activatable amino acid is critical and depends on several factors, including the biological question being addressed, the nature of the protein of interest, and the experimental system being used. This guide will delve into the nuances of two distinct approaches: the post-translational modification of a native amino acid with a photo-reactive moiety (represented by AzF-Lys) and the genetic incorporation of a fully photo-activatable unnatural amino acid (represented by pAzF).

p-Azidophenylalanine (pAzF): A Workhorse for Genetic Code Expansion

p-Azidophenylalanine is an analog of the natural amino acid phenylalanine, where a hydrogen atom at the para position of the phenyl ring is replaced by an azido group (-N3). This seemingly small modification has profound implications for its utility in chemical biology.

Mechanism of Incorporation and Action

The incorporation of pAzF into a target protein is achieved through the powerful technique of genetic code expansion. This method involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair, typically the Methanosarcina mazei pyrrolysyl-tRNA synthetase/tRNA pair, which has been engineered to recognize pAzF and incorporate it into a growing polypeptide chain in response to a nonsense codon, most commonly the amber stop codon (UAG). This allows for the site-specific incorporation of pAzF with high fidelity.

Upon exposure to UV light (typically around 254 nm), the azido group of pAzF undergoes photolysis, losing a molecule of dinitrogen (N2) to generate a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, to form a stable covalent crosslink with an interacting partner.

pAzF_Mechanism cluster_incorporation Genetic Incorporation cluster_activation Photo-Activation & Cross-Linking pAzF p-Azidophenylalanine Synthetase Engineered Aminoacyl-tRNA Synthetase pAzF->Synthetase tRNA Orthogonal tRNA Synthetase->tRNA Charges Ribosome Ribosome tRNA->Ribosome UAG Codon Protein Protein with pAzF Ribosome->Protein UV_Light UV Light (254 nm) Nitrene Reactive Nitrene UV_Light->Nitrene Photolysis (-N2) Target Interacting Protein Nitrene->Target Insertion Crosslink Covalent Crosslink

Caption: Workflow for pAzF incorporation and photo-crosslinking.

Advantages of pAzF
  • Site-Specificity: The ability to introduce pAzF at a precise location in the protein sequence is a major advantage. This allows for the design of highly controlled experiments to probe specific interaction interfaces.

  • Minimal Perturbation: pAzF is structurally very similar to phenylalanine, and studies have shown that its incorporation often has minimal effect on protein structure and function.

  • Genetic Encoding: Once the genetic machinery is in place, pAzF can be incorporated into proteins in a variety of expression systems, including E. coli, yeast, and mammalian cells.

Limitations of pAzF
  • Technical Complexity: The requirement for an orthogonal synthetase/tRNA pair and genetic manipulation of the target protein can be technically challenging.

  • Reduction of the Azide: The azide group of pAzF can be reduced to an amine by cellular reducing agents, which abolishes its photo-reactivity. This can lead to a heterogeneous population of proteins and lower crosslinking yields.

  • Expression Levels: The expression of proteins containing unnatural amino acids can sometimes be lower than their wild-type counterparts.

This compound (AzF-Lys): A Strategy of Chemical Modification

In contrast to the genetic incorporation of pAzF, AzF-Lys represents a class of photo-crosslinkers that are introduced into proteins via chemical modification of a naturally occurring amino acid. In this case, the epsilon-amino group of a lysine residue is modified with a photo-activatable azidophenyl group.

Mechanism of Incorporation and Action

The incorporation of AzF-Lys is a two-step process. First, the protein of interest is expressed and purified. Then, the purified protein is reacted with a reagent that will selectively modify the side chains of lysine residues. In the case of AzF-Lys, this would likely involve an activated ester of the azidophenylmethoxycarbonyl group that reacts with the nucleophilic epsilon-amino group of lysine.

Once incorporated, the photo-activation mechanism is similar to that of pAzF. UV irradiation generates a reactive nitrene that can form a covalent bond with an interacting molecule.

AzF_Lys_Mechanism cluster_modification Chemical Modification cluster_activation Photo-Activation & Cross-Linking Protein_WT Wild-Type Protein (with Lysine) AzF_Lys_Reagent AzF-Lys Reagent (e.g., NHS-ester) Protein_WT->AzF_Lys_Reagent Reaction Protein_Mod Modified Protein (with AzF-Lys) AzF_Lys_Reagent->Protein_Mod UV_Light UV Light (254 nm) Nitrene Reactive Nitrene UV_Light->Nitrene Photolysis (-N2) Target Interacting Protein Nitrene->Target Insertion Crosslink Covalent Crosslink

Caption: Workflow for AzF-Lys modification and photo-crosslinking.

Advantages of AzF-Lys
  • Technical Simplicity: This approach does not require genetic manipulation, making it more accessible to a wider range of researchers.

  • Applicability to any Protein: Any protein with surface-accessible lysine residues can be modified, without the need for cloning or expression optimization.

  • Potentially Higher Yields: Chemical modification can sometimes lead to higher yields of modified protein compared to the expression of Uaa-containing proteins.

Limitations of AzF-Lys
  • Lack of Site-Specificity: Lysine residues are often abundant on the surface of proteins. Chemical modification will typically result in the labeling of multiple lysine residues, leading to a heterogeneous population of modified proteins. This lack of specificity can make it difficult to interpret crosslinking results.

  • Potential for Protein Perturbation: The modification of multiple lysine residues, which are often involved in electrostatic interactions, can potentially perturb the structure and function of the protein.

  • Off-Target Reactions: The reagents used for chemical modification can sometimes react with other nucleophilic residues, such as the N-terminus of the protein, leading to off-target labeling.

Head-to-Head Comparison: AzF-Lys vs. pAzF

The choice between AzF-Lys and pAzF depends heavily on the specific research question and the experimental system. Below is a summary of their key features to guide this decision.

FeatureThis compound (AzF-Lys)p-Azidophenylalanine (pAzF)
Incorporation Method Chemical modification of lysine residuesGenetic code expansion (amber suppression)
Site-Specificity Low (targets all accessible lysines)High (targets a single, specific site)
Protein Perturbation Potentially high due to modification of multiple charged residuesGenerally low, structurally similar to phenylalanine
Technical Complexity Low (standard protein chemistry)High (requires molecular biology and specialized expression systems)
Applicability Any protein with accessible lysinesRequires a gene that can be mutated and expressed
Homogeneity of Product Heterogeneous (multiple modification sites)Homogeneous (single modification site)
In vivo applications Challenging due to the need to deliver the modifying reagentWell-established for in vivo crosslinking in cells and organisms

Experimental Protocols

Protocol 1: Site-Specific Incorporation of pAzF into a Protein in E. coli

This protocol provides a general workflow for the expression of a protein containing pAzF in E. coli using an engineered pyrrolysyl-tRNA synthetase/tRNA pair.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with an in-frame amber codon (UAG) at the desired position.

  • Plasmid encoding the engineered pyrrolysyl-tRNA synthetase and its cognate tRNA (e.g., pEVOL-pAzF).

  • Luria-Bertani (LB) medium.

  • p-Azidophenylalanine.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Appropriate antibiotics.

Procedure:

  • Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL-pAzF plasmid.

  • Select for transformants on LB agar plates containing the appropriate antibiotics.

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.

  • The next day, inoculate 500 mL of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Add p-azidophenylalanine to a final concentration of 1 mM.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to grow the culture for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation and purify the protein of interest using standard chromatography techniques.

  • Confirm the incorporation of pAzF by mass spectrometry.

Protocol 2: Photo-Crosslinking and Analysis

This protocol describes a general procedure for photo-crosslinking of a protein containing a photo-activatable amino acid and subsequent analysis by SDS-PAGE.

Materials:

  • Purified protein containing either pAzF or AzF-Lys.

  • Interacting partner protein (if applicable).

  • Phosphate-buffered saline (PBS).

  • UV lamp (254 nm for pAzF and AzF-Lys).

  • SDS-PAGE gel and running buffer.

  • Coomassie blue stain or Western blot reagents.

Procedure:

  • Prepare a solution of the photo-activatable protein and its interacting partner in PBS in a UV-transparent plate or cuvette.

  • Place the sample on ice and irradiate with 254 nm UV light for 15-60 minutes. The optimal irradiation time should be determined empirically.

  • After irradiation, add SDS-PAGE loading buffer to the sample.

  • Analyze the sample by SDS-PAGE. The formation of a covalent crosslink will result in a higher molecular weight band corresponding to the complex of the two proteins.

  • Visualize the gel by Coomassie blue staining or perform a Western blot to specifically detect the proteins of interest.

Conclusion and Future Perspectives

Both this compound and p-azidophenylalanine are valuable tools for the study of protein interactions. The choice between them represents a trade-off between technical simplicity and site-specificity. For researchers who require precise control over the location of the photo-crosslinker and are equipped for molecular biology, pAzF is the superior choice. Its ability to be incorporated at a single, defined site with minimal perturbation to the protein makes it ideal for detailed structural and functional studies.

On the other hand, for researchers who need a more straightforward method to quickly probe for protein interactions, or for systems where genetic manipulation is not feasible, a lysine-reactive crosslinker like AzF-Lys can be a useful tool. While the lack of specificity is a significant drawback, it can still provide valuable information about the general proximity of proteins.

The field of chemical biology is constantly evolving, and new photo-crosslinking amino acids with improved properties are continually being developed. Future generations of these reagents may offer enhanced photo-activation wavelengths to minimize cellular damage, increased crosslinking efficiency, and novel reactive groups with different specificities. Ultimately, the continued development and application of these powerful tools will undoubtedly lead to a deeper understanding of the complex network of protein interactions that govern life.

A Head-to-Head Comparison for Proximity-Based Proteomics: N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine versus Diazirine-Based Photo-Cross-Linkers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical biology and drug discovery, the identification of direct binding partners and proximal proteins is paramount to understanding biological processes and mechanisms of action. Photo-affinity labeling (PAL) has emerged as a powerful technique for covalently capturing these transient interactions.[1] At the heart of PAL are photo-cross-linkers, moieties that can be activated by light to form covalent bonds with nearby molecules. Among the most utilized classes are aryl azides and diazirines. This guide provides an in-depth comparison of a prominent aryl azide, N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine, and the broadly applicable diazirine-based photo-cross-linkers, offering researchers the insights needed to select the optimal tool for their experimental goals.

Introduction: The Quest for Covalent Capture

The principle of photo-affinity labeling is elegant in its simplicity: a biomolecule of interest is equipped with a photo-activatable cross-linker and a reporter tag (e.g., a biotin or a fluorescent dye). Upon UV irradiation, the cross-linker generates a highly reactive species that covalently binds to interacting molecules in its immediate vicinity.[2] Subsequent purification via the reporter tag allows for the identification of these "captured" partners, often by mass spectrometry.

The choice of photo-cross-linker is a critical experimental parameter that significantly influences the outcome of a proteomics experiment.[3] This guide will dissect the key differences between this compound, a representative of the aryl azide family, and the increasingly popular diazirine-based cross-linkers.

The Contenders: A Tale of Two Chemistries

This compound (Aryl Azide): The Workhorse

Aryl azides, such as the one present in this compound, are a well-established class of photo-cross-linkers.[4][5] Upon absorption of UV light, they form a highly reactive nitrene intermediate.[5] This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, to form a stable covalent adduct.[3][5]

Mechanism of Action:

Caption: Aryl azide photo-activation pathway.

Diazirine-Based Photo-Cross-Linkers: The Carbene Generators

Diazirines are a newer class of photo-activatable groups that have gained popularity due to their high reactivity and smaller size.[6][7][8] Photolysis with long-wave UV light (~350-370 nm) causes the extrusion of nitrogen gas, generating a highly reactive and short-lived carbene intermediate.[6][9] This carbene can readily insert into a wide range of chemical bonds, including C-H, N-H, and O-H, to form covalent linkages.[3][10]

Mechanism of Action:

Caption: Diazirine photo-activation pathway.

Head-to-Head Comparison: Performance and Practicalities

The choice between an aryl azide like this compound and a diazirine-based cross-linker is not merely a matter of preference but is dictated by the specific experimental context. Below is a detailed comparison of their key attributes.

FeatureThis compound (Aryl Azide)Diazirine-Based Cross-Linkers
Activation Wavelength ~260-365 nm[3]~350-370 nm[3]
Reactive Intermediate Aryl Nitrene[3]Carbene and Diazo[3][11]
Reactivity Inserts into C-H and N-H bonds, with potential for rearrangements.[3]Broad reactivity with various amino acid side chains. The diazo intermediate shows a preference for acidic residues.[3]
Cross-Linking Efficiency Generally lower than diazirines due to competing rearrangement reactions.[3]Generally high due to the high reactivity of the carbene intermediate.[3]
Number of Identified Cross-Links Generally yields a lower number of cross-links compared to diazirines.[3]Typically produces a higher density of cross-links.[3]
Key Advantages Established chemistry.[3]High reactivity, small size, and the potential for tunable reactivity.[3]
Key Disadvantages Lower cross-linking efficiency and potential for complex side reactions.[3]High reactivity can lead to non-specific labeling if not carefully controlled.[3]

Experimental Considerations and Best Practices

Choosing the Right Wavelength: A Balancing Act

Simple phenyl azides often require short-wavelength UV light (265-275 nm) for efficient activation, which can be damaging to biological molecules.[6] Nitrophenyl azides, a subset of aryl azides, can be activated by longer-wavelength UV light (300-460 nm), reducing the potential for photodamage.[6][12] Diazirines are efficiently activated with long-wave UV light (330-370 nm), which is less damaging to biological samples.[6][12]

The Reactivity-Specificity Trade-Off

The carbene generated from diazirines is highly reactive and can insert into a wide array of chemical bonds, providing a significant advantage over more restrictive cross-linking chemistries.[3] This broad reactivity is excellent for capturing diverse interactions but may increase non-specific labeling. Recent studies have shown that diazirines can also form a diazo intermediate that preferentially targets buried polar residues, offering a degree of selectivity.[3][13][14] Aryl azides, while generally less efficient, can also undergo insertion into C-H and N-H bonds.[3]

A Note on Byproducts and Stability

Aryl azides can undergo rearrangement to less reactive species, which can lead to lower cross-linking yields.[3][15] The photolysis of diazirines is generally cleaner, primarily producing nitrogen gas.[9][10] However, diazirines can isomerize into a linear diazo intermediate upon UV irradiation, which can also react with proteins.[10][16][17] It is also important to note that aryl azides can be reduced by thiols, so the presence of reducing agents like DTT in buffers should be carefully considered.[1][18]

Experimental Workflow: A Step-by-Step Guide

The following provides a generalized workflow for a photo-affinity labeling experiment. Specific parameters, such as concentrations and irradiation times, will need to be optimized for each biological system.

G cluster_prep Probe Preparation cluster_exp Cross-linking cluster_analysis Analysis A Synthesize or obtain bait molecule B Incorporate photo-cross-linker and reporter tag A->B C Incubate probe with biological sample B->C D Irradiate with UV light C->D E Quench reaction D->E F Enrich cross-linked proteins E->F G Digest proteins F->G H Identify proteins by mass spectrometry G->H

Caption: A generalized workflow for photo-affinity labeling.

Conclusion: Making an Informed Decision

The choice between this compound and diazirine-based photo-cross-linkers is a critical decision that hinges on the specific goals of the experiment.

Choose an aryl azide-based cross-linker when:

  • A well-established and often more economical option is desired.[3]

  • The experimental setup is compatible with the required UV activation wavelength.

  • The potential for lower cross-linking efficiency is acceptable for the research question.[3]

Choose a diazirine-based cross-linker when:

  • High cross-linking efficiency and the identification of a greater number of interactions are prioritized.[3]

  • Minimizing potential damage to the biological sample from UV light is crucial.[3]

  • The small size of the diazirine group is advantageous for minimizing perturbation of the system under study.[3][6]

Ultimately, the ideal photo-cross-linker is the one that provides the most reliable and interpretable data for your specific biological question. Pilot experiments comparing different cross-linkers are often a worthwhile investment to ensure the selection of the optimal tool for discovery.

References

A Researcher's Guide: The Ascendancy of Photo-Activatable Lysine Analogs Over Formaldehyde in In Vivo Cross-linking

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of cellular biology, capturing the ephemeral dance of protein-protein and protein-nucleic acid interactions is paramount to understanding function, regulation, and disease. For decades, formaldehyde has been the workhorse for covalently "freezing" these interactions within the cellular milieu.[1] However, its utility is often compromised by its indiscriminate nature and inherent toxicity. The advent of photo-activatable amino acids, specifically N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine (herein referred to as Photo-lysine), offers a sophisticated alternative, providing researchers with unprecedented control and specificity. This guide provides an in-depth, evidence-based comparison of Photo-lysine and formaldehyde, empowering researchers to make informed decisions for their experimental designs.

At a Glance: Photo-Lysine vs. Formaldehyde

FeatureThis compound (Photo-lysine)Formaldehyde
Mechanism Metabolic incorporation into proteins, followed by UV light-triggered activation of the azido group to form a highly reactive nitrene.Diffusion-based reaction forming methylene bridges between nearby nucleophilic groups (e.g., lysine, arginine, guanine).[1][2]
Specificity High; cross-linking is confined to the immediate vicinity of the incorporated Photo-lysine residue upon UV activation.[3]Low; reacts with multiple accessible nucleophilic amino acids and DNA bases, potentially leading to a heterogeneous mixture of cross-linked products.[1][4]
Temporal Control High; cross-linking is initiated precisely "on-demand" by UV light exposure.[3][5]Low; the reaction begins immediately upon addition and is difficult to control, often requiring a quenching step.[1][6]
In Vivo Compatibility High; Photo-lysine is biocompatible and incorporated through the cell's natural translational machinery.[3]Low; highly toxic to cells, limiting its application for studying dynamic processes in living systems.
Reversibility Generally considered irreversible, forming a stable covalent bond.Reversible with heat, which can be advantageous for downstream applications like ChIP-seq but can also lead to sample loss or artifacts.[1][7][8]
Artifact Potential Low; the "zero-distance" and temporally controlled nature minimizes the capture of non-specific or transient encounters.High; can trap proteins that are merely in close proximity due to cellular crowding and may fail to capture very transient interactions (<5 seconds).[9][10]
Ideal Use Case High-resolution mapping of direct and transient interactions in living cells for applications like XL-MS and advanced ChIP.[11][12]General fixation of cellular structures, standard ChIP-seq, and stabilization of robust protein complexes.[13][14]

The Mechanics of Molecular Entrapment

The fundamental differences between Photo-lysine and formaldehyde stem from their distinct mechanisms of action.

Formaldehyde: A Blunt Instrument

Formaldehyde is a small, cell-permeable molecule that rapidly cross-links proteins and nucleic acids.[15] Its mechanism is a two-step process: it first reacts with a primary amine, typically from a lysine residue, to form a Schiff base. This intermediate then reacts with a nearby nucleophile, such as another amino group on a protein or a DNA base (like guanine), creating a stable methylene bridge.[1][2] While effective for stabilizing large complexes, this process is continuous and relatively non-specific, cross-linking any reactive groups that happen to be within its short reach (~2 Å).[9] This lack of control can lead to the formation of large, insoluble aggregates and the capture of biologically irrelevant neighbors.[5]

Caption: Formaldehyde's two-step cross-linking mechanism.
Photo-lysine: A Precision Tool

Photo-lysine represents a paradigm shift towards precision. As an unnatural amino acid analog, it is introduced into cellular proteins through metabolic labeling, replacing lysine during protein synthesis.[3] The key to its function is the chemically inert azido group. This group remains dormant within the protein structure until it is activated by a specific wavelength of UV light (typically ~365 nm).[3][16] Upon photoactivation, the azido group expels nitrogen gas and transforms into a highly reactive nitrene intermediate. This nitrene then rapidly and covalently bonds with the first molecule it encounters—typically within a few angstroms—effectively creating a "zero-distance" snapshot of a direct interaction.[12]

Caption: Workflow for Photo-lysine in vivo cross-linking.

Experimental Deep Dive: Performance & Protocols

The theoretical advantages of Photo-lysine translate into tangible benefits in experimental applications, particularly in the field of proteomics and genomics.

Application Focus: Cross-Linking Mass Spectrometry (XL-MS)

In XL-MS, the goal is to identify amino acid residues that are in close proximity, providing distance constraints to model protein structures and interaction interfaces.

  • Formaldehyde's Challenge: The broad reactivity of formaldehyde creates a complex mixture of cross-linked products, making data analysis challenging.[4] Furthermore, the harsh, high-temperature conditions required to reverse formaldehyde cross-links can lead to sample degradation.[15]

  • Photo-lysine's Advantage: Photo-lysine, especially when isotopically labeled (e.g., with deuterium), simplifies the identification of cross-linked peptides in mass spectrometry.[11] The precise, "zero-distance" nature of the cross-link provides high-confidence data for structural modeling. The irreversible bond is stable throughout the sample preparation workflow, ensuring that the captured interaction is preserved until detection.[11]

Protocol 1: In Vivo Cross-linking with Photo-lysine for Mass Spectrometry

This protocol is adapted for mammalian cells and aims to capture protein-protein interactions.

  • Metabolic Labeling:

    • Culture mammalian cells (e.g., HEK293T) in DMEM formulated without L-lysine.

    • Supplement the medium with 40-80 mg/L of this compound and dialyzed fetal bovine serum.

    • Incubate cells for 24-48 hours to allow for incorporation of the Photo-lysine into newly synthesized proteins. Causality: This step is critical for replacing native lysine with the photo-activatable analog. The duration ensures sufficient protein turnover and labeling.

  • UV Photo-Cross-linking:

    • Wash the cells with ice-cold PBS to remove unincorporated Photo-lysine.

    • Place the culture dish on ice and irradiate with 365 nm UV light for 10-15 minutes. Self-Validation: Perform a control experiment without UV irradiation. The absence of high-molecular-weight cross-linked bands on a Western blot of a target protein confirms that cross-linking is UV-dependent.

  • Cell Lysis and Protein Extraction:

    • Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Sample Preparation for MS:

    • Perform affinity purification if a specific protein complex is being targeted.

    • Denature, reduce, and alkylate the proteins.

    • Digest the proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use specialized software (e.g., pLink, MeroX) to identify the cross-linked peptides, specifying the mass modification of the Photo-lysine cross-linker.[11]

Protocol 2: Conventional Formaldehyde Cross-linking for ChIP

This protocol provides a standard method for cross-linking protein-DNA complexes.

  • Cross-linking:

    • To cultured cells in their medium, add formaldehyde to a final concentration of 1% (v/v).

    • Incubate for 10 minutes at room temperature with gentle shaking. Causality: This incubation time is a common starting point but may need optimization. Over-cross-linking can mask epitopes and make chromatin shearing difficult, while under-cross-linking results in weak signals.[15]

  • Quenching:

    • Stop the cross-linking reaction by adding glycine to a final concentration of 125 mM.

    • Incubate for 5 minutes at room temperature. Causality: Glycine contains a primary amine that reacts with excess formaldehyde, preventing further uncontrolled cross-linking.[1][6]

  • Cell Harvesting and Lysis:

    • Wash cells with ice-cold PBS and harvest.

    • Proceed with the standard ChIP protocol, which includes cell lysis, chromatin shearing (sonication or enzymatic digestion), immunoprecipitation, and cross-link reversal.

  • Cross-link Reversal:

    • Elute the chromatin from the antibody-bead complex and reverse the cross-links by incubating at 65°C for several hours, typically in the presence of high salt. Causality: Heat breaks the methylene bridges formed by formaldehyde, releasing the DNA for subsequent analysis like qPCR or sequencing.[8]

Conclusion: Choosing the Right Tool for the Job

Formaldehyde remains a useful and accessible reagent for general fixation and for standard applications like ChIP-seq where its reversibility is a key advantage.[1][13] However, its limitations—lack of specificity, poor temporal control, and cellular toxicity—are significant hurdles for researchers aiming to dissect the fine details of dynamic molecular interactions.

This compound and other photo-activatable amino acids represent a superior choice for high-resolution, in vivo studies. By leveraging the cell's own machinery for incorporation and using light as a precise trigger, Photo-lysine allows researchers to capture a high-fidelity snapshot of direct molecular interactions in their native context.[3][16] For scientists and drug development professionals pushing the frontiers of proteomics and genomics, the precision, control, and biocompatibility of Photo-lysine offer a decisive advantage in the quest to unravel the complex interactome of the cell.

References

A Senior Application Scientist's Guide to Benchmarking Photo-Cross-Linker Efficiency for In-Cell Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in understanding molecular interactions within the native cellular environment.

The Imperative for In-Cell Cross-Linking: Freezing Molecular Dialogues in Time

In the intricate and dynamic theater of the living cell, proteins and other macromolecules are in constant communication, forming transient complexes that dictate cellular function. Understanding these interactions is paramount to unraveling biological mechanisms and developing targeted therapeutics. Photo-cross-linking has emerged as a powerful technique to capture these fleeting interactions in their native context.[1][2] By introducing a photo-activatable group, researchers can use a pulse of UV light to forge a covalent bond between interacting molecules, effectively "freezing" the interaction for subsequent analysis.[1][3][4][5] This guide provides a comprehensive comparison of commonly used photo-cross-linkers, offering experimental insights to help you select the optimal tool for your in-cell studies.

A Comparative Analysis of Common Photo-Cross-Linkers

The choice of photo-cross-linker is critical and depends on the specific biological question, the nature of the interacting partners, and the experimental system. The most widely used classes of photo-cross-linkers include diazirines, benzophenones, and aryl azides.[1][3][6]

Diazirines: The Small and Mighty Workhorse

Diazirines are small, versatile photo-cross-linkers that have gained popularity for their high photo-cross-linking efficiency and minimal perturbation to biological systems.[7][8][9]

Mechanism of Action: Upon activation with UV light (typically ~355-380 nm), diazirines extrude nitrogen gas to generate a highly reactive carbene intermediate.[7][8][10] This carbene can rapidly insert into a wide variety of chemical bonds, including C-H, N-H, and O-H bonds, in close proximity.[7][8] Some studies suggest a more complex mechanism involving a diazo intermediate that shows a preference for acidic residues.[7]

Advantages:

  • Small Size: Their compact structure minimizes steric hindrance, reducing the likelihood of disrupting the natural interaction.[7][9]

  • High Reactivity: The carbene intermediate is extremely reactive, leading to efficient cross-linking with nearby molecules.[7][10]

  • Rapid Kinetics: The short half-life of the carbene favors cross-linking to immediate neighbors, enhancing specificity.[7]

Disadvantages:

  • Potential for Non-Specific Labeling: The high reactivity of the carbene can also lead to off-target labeling if not carefully controlled.[7]

  • Isomerization: Diazirines can isomerize into less reactive linear diazo compounds.[7]

Benzophenones: The Classic Choice with Broad Reactivity

Benzophenones, particularly the genetically encodable p-benzoyl-L-phenylalanine (Bpa), are a well-established class of photo-cross-linkers.[7][11]

Mechanism of Action: When excited by UV light (~365 nm), benzophenone forms a triplet-state biradical.[7] This biradical can abstract a hydrogen atom from C-H bonds, resulting in the formation of a stable C-C bond.[7]

Advantages:

  • Genetically Encodable: Bpa can be site-specifically incorporated into proteins using amber codon suppression, allowing for precise placement of the cross-linker.[3][7]

  • High Quantum Efficiency: The C-H abstraction reaction is generally efficient.[7]

  • Stability: Benzophenones are relatively stable and less prone to unwanted rearrangements.[7][11]

Disadvantages:

  • Bulky Size: The larger size of the benzophenone group may perturb protein structure and function.[7][11]

  • Long-Lived Reactive State: The relatively long-lived triplet state can potentially lead to less specific cross-linking with molecules that are not immediate interaction partners.[7]

  • Autofluorescence: The aromatic structure can contribute to background fluorescence in imaging applications.[12]

Aryl Azides and Other Emerging Players

Aryl azides are another traditional class of photo-cross-linkers, though their use has somewhat declined with the rise of diazirines and benzophenones.[3] More recently, novel photo-cross-linkers like 2-aryl-5-carboxytetrazoles (ACT) and o-nitrobenzyl (o-NB) derivatives are being explored for their unique properties.[10][13][14][15] ACTs, for instance, have been reported to have higher cross-linking yields compared to benzophenone and diazirine probes in some cases.[10]

Experimental Design for Benchmarking Photo-Cross-Linker Efficiency

To objectively compare the performance of different photo-cross-linkers, a well-designed benchmarking experiment is essential. The following protocol outlines a general workflow for such a study.

Experimental Workflow Diagram

experimental_workflow cluster_cell_prep Cell Preparation & Cross-linker Incorporation cluster_crosslinking Photo-Cross-linking cluster_analysis Analysis of Cross-linked Products cell_culture 1. Cell Culture incorporation 2. Cross-linker Incorporation (e.g., Unnatural Amino Acid) cell_culture->incorporation uv_irradiation 3. UV Irradiation (Optimize Wavelength & Duration) incorporation->uv_irradiation lysis 4. Cell Lysis uv_irradiation->lysis purification 5. Affinity Purification (e.g., Immunoprecipitation) lysis->purification sds_page 6. SDS-PAGE & Western Blot purification->sds_page ms_analysis 7. LC-MS/MS Analysis purification->ms_analysis

Caption: A generalized workflow for in-cell photo-cross-linking experiments.

Detailed Experimental Protocol

Objective: To compare the in-cell cross-linking efficiency of Diazirine- and Benzophenone-based photo-cross-linkers for a known protein-protein interaction (e.g., Protein X and Protein Y).

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Plasmids encoding Protein X with a site-specifically incorporated photo-cross-linking unnatural amino acid (UAA) (one with a diazirine-containing UAA and one with Bpa) and a purification tag (e.g., FLAG-tag).

  • Transfection reagent

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • UV cross-linker instrument with adjustable wavelength and energy settings[16]

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-FLAG affinity beads

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Primary antibodies against Protein X and Protein Y

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Mass spectrometer

Procedure:

  • Cell Culture and Transfection: a. Culture HEK293T cells to ~70-80% confluency. b. Transfect cells with the plasmids encoding the tagged Protein X containing either the diazirine-UAA or Bpa, along with a plasmid for the cognate aminoacyl-tRNA synthetase/tRNA pair, following the manufacturer's protocol. c. Culture the cells in the presence of the respective UAA for 24-48 hours to allow for protein expression and incorporation.

  • In-Cell Photo-Cross-linking: a. Wash the cells with ice-cold PBS.[17] b. Irradiate the cells with UV light. Crucially, optimize the UV dose for each cross-linker. [18]

    • For diazirines, start with a wavelength of ~365 nm and an energy dose of 0.15 J/cm².[18]
    • For benzophenones, use a wavelength of ~365 nm and a similar energy dose.[19]
    • Perform a titration of UV energy to determine the optimal dose that maximizes cross-linking while minimizing cell damage.[18]

  • Cell Lysis and Protein Extraction: a. Lyse the cells in ice-cold lysis buffer. b. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Affinity Purification of Cross-linked Complexes: a. Incubate the cell lysate with anti-FLAG affinity beads to immunoprecipitate Protein X and its cross-linked partners. b. Wash the beads extensively to remove non-specific binders. c. Elute the protein complexes from the beads.

  • Analysis by SDS-PAGE and Western Blotting: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a nitrocellulose or PVDF membrane. c. Probe the membrane with primary antibodies against Protein X and Protein Y. d. Visualize the bands using a chemiluminescent substrate. The appearance of a higher molecular weight band corresponding to the Protein X-Protein Y complex indicates successful cross-linking. The intensity of this band can be used for semi-quantitative comparison of cross-linking efficiency.[20][21]

  • Analysis by Mass Spectrometry (LC-MS/MS): a. For a more detailed analysis, the eluted protein complexes can be digested with trypsin and analyzed by LC-MS/MS.[22][23][24] b. Specialized software can then be used to identify the cross-linked peptides, confirming the interaction and providing residue-level information about the binding interface.[22][23][24]

Data Presentation and Interpretation: A Quantitative Comparison

The results from the benchmarking experiments should be summarized for easy comparison.

Visualizing Cross-Linker Mechanisms

crosslinker_mechanisms cluster_diazirine Diazirine Mechanism cluster_benzophenone Benzophenone Mechanism Diazirine Diazirine Carbene Carbene (Highly Reactive) Diazirine->Carbene UV (~365nm) - N₂ Crosslink_D Covalent Cross-link (C-H, N-H, O-H insertion) Carbene->Crosslink_D Interaction Partner Benzophenone Benzophenone Biradical Triplet Biradical Benzophenone->Biradical UV (~365nm) Crosslink_B Covalent Cross-link (C-H abstraction) Biradical->Crosslink_B Interaction Partner

Caption: Reaction mechanisms of diazirine and benzophenone photo-cross-linkers.

Comparative Performance Metrics
FeatureDiazirine-Based Cross-linkersBenzophenone-Based Cross-linkers
Photoreactive Group DiazirineBenzophenone
Reactive Intermediate Carbene and Diazo intermediatesTriplet state biradical
Activation Wavelength ~355-380 nm[7]~365 nm[7]
Reactivity Inserts into C-H, N-H, O-H, and S-H bonds; diazo intermediate prefers acidic residues.[7]Preferentially abstracts hydrogen from C-H bonds.[7]
Cross-linking Efficiency Generally high yields due to high reactivity of the carbene, though system-dependent.[7]Generally high quantum efficiency for C-H abstraction.[7]
Specificity Short half-life of carbene favors proximity labeling. High reactivity can lead to non-specific labeling.[7]Longer-lived triplet state may lead to less specific cross-linking.[7]
Key Advantages Small size minimizes steric hindrance; rapid reaction kinetics.[7][9]Genetically encodable (Bpa); relatively stable.[3][7]
Key Disadvantages Potential for isomerization to less reactive diazo compound.[7]Larger size can perturb protein structure; potential for higher background fluorescence.[7][11][12]

Conclusion: Selecting the Right Tool for the Job

Both diazirine and benzophenone-based photo-cross-linkers are powerful tools for studying in-cell protein-protein interactions. The choice between them is not always straightforward and depends on the specific experimental context. Diazirines offer the advantage of smaller size and high reactivity, which can be beneficial for capturing very transient interactions. Benzophenones, particularly the genetically encodable Bpa, provide the ability for precise, site-specific incorporation, which is invaluable for detailed structural studies.

Ultimately, the optimal approach may involve empirically testing both types of cross-linkers for the system of interest. By carefully designing and executing benchmarking experiments as outlined in this guide, researchers can confidently select the most efficient photo-cross-linker to illuminate the intricate molecular interactions within the living cell.

References

Evaluating the specificity of N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine cross-linking

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine cross-linking performance with other alternatives, supported by experimental data.

Introduction: The Quest for Specificity in Mapping Protein Interactions

In the intricate cellular environment, proteins function in dynamic networks, forming transient and stable complexes to execute biological processes. Mapping these protein-protein interactions (PPIs) is fundamental to understanding cellular function and disease. Photo-affinity cross-linking has emerged as a powerful technique to capture these interactions in their native context. This method utilizes photoreactive amino acid analogs that can be incorporated into a "bait" protein and, upon activation by UV light, covalently link to interacting "prey" proteins.

The utility of a photo-cross-linker is fundamentally defined by its specificity . An ideal agent should only react upon photoactivation and form covalent bonds exclusively with molecules in its immediate vicinity, providing a high-resolution snapshot of a genuine interaction. This compound (herein referred to as Azido-lysine or AzK) is an artificial amino acid designed for this purpose. This guide provides a comprehensive evaluation of AzK's cross-linking specificity, compares it with common alternatives, and offers a detailed protocol for its empirical validation.

Mechanism of Action: The Photochemistry of Azido-lysine

Azido-lysine is a lysine analog that can be incorporated into proteins during translation by cellular machinery, often requiring engineered aminoacyl-tRNA synthetases. Its utility as a cross-linker stems from the aryl azide moiety.

  • Photoactivation: The aryl azide group is chemically inert in the dark. However, upon exposure to UV light (typically ~254-270 nm), it is excited and rapidly extrudes a molecule of dinitrogen (N₂).

  • Formation of a Reactive Intermediate: This photo-decomposition generates a highly reactive singlet nitrene intermediate. The singlet nitrene can quickly undergo intersystem crossing to a more stable triplet state.

  • Cross-linking Reaction: The singlet nitrene is exceptionally reactive and can insert into various chemical bonds, including C-H and N-H bonds, that are within its immediate proximity. This "zero-length" cross-linking capability makes it theoretically ideal for capturing direct interactions. The triplet nitrene has a longer lifetime but is generally less reactive and can participate in hydrogen abstraction or other radical-based reactions. The short-lived, highly reactive nature of the singlet nitrene is the basis for its specificity.

cluster_0 Mechanism of Azido-lysine Photo-Cross-linking AzK Azido-lysine (in Protein) UV UV Light (hv) AzK->UV 1. Activation Nitrene Highly Reactive Singlet Nitrene UV->Nitrene N2 N₂ Gas Nitrene->N2 2. N₂ Extrusion Crosslink Covalent Cross-link (C-H, N-H Insertion) Nitrene->Crosslink 3. Insertion Reaction Partner Interacting Protein Partner->Crosslink

Caption: Photo-activation of Azido-lysine to form a reactive nitrene for covalent cross-linking.

Comparative Analysis of Cross-Linking Agents

The specificity of Azido-lysine must be evaluated in the context of alternative cross-linking strategies. The choice of cross-linker fundamentally influences the type of interactions captured and the potential for artifacts.

FeatureAzido-lysine (Aryl Azide) p-Benzoyl-L-phenylalanine (BPA) Diazirine Analogs (Photo-Leu/Met) Formaldehyde
Reactive Intermediate Singlet/Triplet NitreneExcited Ketone TripletCarbeneMethylene Bridge
Activation Method UV Light (~254-270 nm)UV Light (~350-360 nm)UV Light (~350-370 nm)Spontaneous (in solution)
Primary Targets C-H, N-H bonds (less specific, but broad)C-H bonds, particularly those that are good hydrogen donors.C-H, O-H, N-H bonds (highly reactive and non-selective).Primarily primary amines (Lysine) and other nucleophiles (Cys, His).
Cross-linking Radius Zero-lengthZero-lengthZero-length~2-3 Å
In Vivo Compatibility Good; requires genetic code expansion.Good; requires genetic code expansion. Less phototoxic due to longer wavelength UV.Good; requires genetic code expansion. Less phototoxic due to longer wavelength UV.High; cell-permeable but highly toxic and prone to extensive, low-specificity cross-linking.
Reversibility Generally irreversible.Irreversible.Irreversible.Reversible by heat and high salt concentration.
Key Advantage Broad reactivity can capture interactions with diverse partners.Higher activation wavelength is less damaging to cells. More stable intermediate.Highly efficient and rapid cross-linking upon activation.Simple to use, penetrates cells and tissues easily.
Major Limitation Shorter wavelength UV can cause photodamage. Nitrene can rearrange to a less reactive species.Can be more selective for certain amino acid side chains, potentially missing some interactions.Carbene can be quenched by water, reducing efficiency.Prone to generating a high degree of non-specific cross-links, making data interpretation difficult.

Experimental Protocol: A Self-Validating System for Specificity Evaluation

To empirically validate the specificity of Azido-lysine cross-linking, a rigorous experimental design with appropriate controls is paramount. This protocol outlines a workflow using a known protein-protein interaction pair (e.g., Bait-Protein-X and Prey-Protein-Y) in a mammalian cell culture system.

cluster_workflow Experimental Workflow for Specificity Validation A 1. Cell Culture & Transfection (Expressing Bait-Protein-X) B 2. Metabolic Labeling (+ Azido-lysine) A->B C 3. Negative Controls (No UV, No AzK, Competition) B->C D 4. UV Cross-linking (254 nm) B->D E 5. Cell Lysis & Bait Enrichment (Immunoprecipitation) D->E F 6. SDS-PAGE & In-gel Digestion E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Identify Cross-linked Peptides) G->H

Caption: Workflow for validating the specificity of Azido-lysine cross-linking experiments.

Methodology:

  • Cell Line Preparation:

    • Culture a suitable mammalian cell line (e.g., HEK293T) known to have low endogenous levels of the bait and prey proteins.

    • Co-transfect cells with plasmids encoding:

      • The "bait" protein with an amber stop codon (TAG) at a specific site for AzK incorporation.

      • The engineered aminoacyl-tRNA synthetase/tRNA pair specific for AzK.

      • The "prey" protein, optionally with a different tag for verification.

  • Metabolic Labeling:

    • Two hours post-transfection, replace the standard medium with lysine-free medium supplemented with 1-2 mM Azido-lysine.

    • Incubate for 16-24 hours to allow for protein expression and incorporation of the analog.

    • Rationale: Withholding natural lysine from the media maximizes the incorporation efficiency of Azido-lysine at the target codon.

  • Experimental Controls (Critical for Trustworthiness):

    • No UV Control: A plate of labeled cells that is not exposed to UV light. This control identifies proteins that co-purify with the bait non-covalently.

    • No AzK Control: A plate of cells cultured with normal lysine-containing medium. This control identifies non-specific binding to the affinity resin.

    • Competition Control: A plate of labeled cells where a high concentration of a soluble, known binder of the bait protein is added before cross-linking. A reduction in prey cross-linking indicates specificity.

  • In Vivo Photo-Cross-linking:

    • Wash cells gently with ice-cold PBS.

    • Place the culture plate on an ice block and irradiate with 254 nm UV light using a calibrated source (e.g., a Stratalinker). A typical dose is 0.15-0.5 J/cm².

    • Rationale: Performing the cross-linking on ice minimizes cellular processes and reduces heat-induced artifacts. The UV dose must be optimized to maximize cross-linking while minimizing protein degradation and DNA damage.

  • Protein Enrichment and Digestion:

    • Lyse the cells under denaturing conditions (e.g., RIPA buffer) to disrupt non-covalent interactions.

    • Perform immunoprecipitation (IP) to enrich for the bait protein using an antibody against its tag (e.g., FLAG, HA).

    • Elute the protein complexes and separate them by SDS-PAGE.

    • Excise the band corresponding to the cross-linked bait-prey complex (which will have a higher molecular weight) as well as the bait band.

    • Perform in-gel tryptic digestion.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by LC-MS/MS.

    • Use specialized software (e.g., pLink, MeroX) to search the MS/MS data for "dead-end" modifications (unreacted AzK) and inter-peptide cross-links.

    • Validation of Specificity: A specific cross-link is validated if the identified cross-linked peptides between the bait and prey are significantly enriched in the "+UV" sample compared to the "No UV" control. The absence of these cross-links in the negative controls provides strong evidence of their authenticity.

Conclusion: An Expert Assessment

This compound is a powerful tool for mapping protein-protein interactions with high spatial resolution. Its primary strength lies in the broad reactivity of the photogenerated nitrene, which allows it to capture interactions with a wide range of amino acid side chains at a zero-length distance.

However, its specificity is not absolute and is critically dependent on rigorous experimental design. The potential for UV-induced cellular damage and the need for genetic code expansion are important considerations. When compared to alternatives, AzK offers a balance between reactivity and usability. It is less selective than BPA, potentially providing a broader view of the interactome, but more specific than traditional chemical cross-linkers like formaldehyde.

Ultimately, the "specificity" of an Azido-lysine experiment is a direct reflection of the quality of its controls. When used within a self-validating system as described, Azido-lysine provides a reliable method for capturing high-resolution snapshots of protein interactions in their native cellular environment.

A Senior Application Scientist's Guide to Cross-Linking Reagents for Studying Protein Complexes

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic world of proteomics, understanding the intricate dance of protein-protein interactions (PPIs) is fundamental to unraveling cellular function, disease mechanisms, and therapeutic targets. Chemical cross-linking has emerged as an indispensable technique, providing a molecular "snapshot" by covalently linking interacting proteins, thereby capturing both stable and transient associations for downstream analysis.[1][2]

The success of a cross-linking experiment, however, is critically dependent on the selection of the appropriate reagent. The choice is far from trivial, as the cross-linker's chemistry dictates the specificity, efficiency, and analytical tractability of the entire workflow. This guide provides a comparative analysis of common cross-linking reagents, grounded in experimental principles, to empower researchers, scientists, and drug development professionals to make informed decisions for their specific applications.

The Fundamental Principle: Covalent Capture

Chemical cross-linking introduces stable, covalent bonds between spatially proximal amino acid residues on interacting proteins.[3] This process transforms a transient or weak interaction into a stable complex that can withstand purification and analysis techniques like SDS-PAGE, co-immunoprecipitation (Co-IP), and, most powerfully, mass spectrometry (MS).[4][5] The general workflow provides a robust framework for these investigations.

G cluster_workflow General Cross-Linking Workflow cluster_analysis Downstream Analysis Options P Protein Complex (In Vitro or In Vivo) CL Add Cross-Linking Reagent P->CL Q Quench Reaction CL->Q A Analysis Q->A SDS SDS-PAGE A->SDS CoIP Co-IP / Western Blot A->CoIP MS Mass Spectrometry (XL-MS) A->MS

Caption: A generalized workflow for protein cross-linking experiments.

Deconstructing the Cross-Linker: Key Characteristics for Comparison

The vast arsenal of cross-linking reagents can be classified based on a few key chemical and physical properties. Understanding these is the first step in designing a successful experiment.

  • Reactivity: This defines which amino acid functional groups the cross-linker will target. The most common targets are primary amines (-NH₂) found at the N-terminus and on lysine side chains.[6] Other targets include sulfhydryls (-SH on cysteine), carboxyls (-COOH on aspartate/glutamate), and non-specific C-H bonds targeted by photoreactive groups.[6][7]

  • Spacer Arm Length: This is the distance spanned by the cross-linker between the two reactive groups.[2] It acts as a "molecular ruler," providing distance constraints that are invaluable for structural modeling. "Zero-length" cross-linkers, like EDC, directly couple two residues without leaving a spacer.[8][9]

  • Cleavability: The spacer arm can be designed to be stable (non-cleavable) or labile (cleavable) under specific conditions (e.g., reduction, acid, or MS-fragmentation).[10][11] This feature is particularly crucial for simplifying data analysis in cross-linking mass spectrometry (XL-MS).[12][13]

  • Membrane Permeability: The solubility and charge of a cross-linker determine its ability to cross the cell membrane. Hydrophobic, uncharged reagents (e.g., DSS) are required for in vivo cross-linking of intracellular proteins, while charged, water-soluble reagents (e.g., BS³) are restricted to the cell surface.[14][15]

G cluster_reactivity By Reactivity cluster_properties By Other Properties center Cross-Linker Classification amine Amine-Reactive (e.g., NHS Esters) center->amine sulfhydryl Sulfhydryl-Reactive (e.g., Maleimides) center->sulfhydryl photo Photo-Reactive (e.g., Diazirines) center->photo zero Zero-Length (e.g., EDC) center->zero cleavable Cleavable center->cleavable noncleavable Non-Cleavable center->noncleavable permeable Membrane Permeable center->permeable impermeable Membrane Impermeable center->impermeable

Caption: Key classification criteria for cross-linking reagents.

Comparative Analysis of Common Cross-Linking Reagents

The selection of a cross-linker is a critical decision point. The following table provides an objective comparison of commonly used reagents to guide this choice.

Feature DSS / BS³ EDC / Sulfo-NHS Photo-Reactive (e.g., Diazirines) MS-Cleavable (e.g., DSSO)
Type HomobifunctionalZero-LengthHetero- or HomobifunctionalHomobifunctional, Cleavable
Reactive Toward Primary amines (Lys, N-terminus)[6][15]Carboxyls (Asp, Glu) and primary amines (Lys, N-terminus)[9]Non-specific C-H, N-H, O-H, S-H bonds upon UV activation[1][7][16]Primary amines (Lys, N-terminus)[13]
Spacer Arm Length 11.4 Å[17]0 Å (direct amide bond)[8][17]Variable10.1 Å[18]
Cleavability Non-cleavable (cleavable versions exist)Non-cleavableNon-cleavableMS-cleavable (CID)[3][13]
Cell Permeability DSS: PermeableBS³: Impermeable[14][17]Generally impermeable[17]Generally permeablePermeable
Primary Applications Stabilizing complexes for Co-IP/SDS-PAGE, XL-MSProbing direct contacts (<3 Å), conjugating proteins to surfaces[19]Capturing transient or weak interactions, mapping interaction interfaces in vivo[16][20]Simplifying XL-MS data analysis, proteome-wide interaction studies[12][13]
Key Advantage Well-established, robust, high reactivityForms a native peptide bond, no spacer armCaptures interactions without specific functional group requirementsSimplifies identification of cross-linked peptides in complex mixtures[3]
Key Limitation Can be difficult to analyze by MS without enrichmentLess efficient, requires specific pH (4.5-5.5) for carboxyl activation[21]Can have lower yields, potential for protein damage from UV light[22]Can be more expensive, requires specific MS acquisition methods (MSⁿ)
Experimental Protocols: A Self-Validating System

A trustworthy protocol is one that includes inherent checks and balances. The following methodologies are designed to be robust and provide clear, interpretable results.

Protocol 1: General In Vitro Cross-Linking with DSS/BS³

This protocol is a workhorse for confirming interactions between purified proteins or within a complex lysate. The choice between DSS (water-insoluble) and BS³ (water-soluble) depends on the desired hydrophobicity.[15]

Causality: The use of an amine-free buffer like PBS or HEPES is critical because buffers containing primary amines (like Tris or glycine) will compete with the target proteins for reaction with the NHS-ester cross-linker, effectively quenching the reaction before it can occur.[23]

Methodology:

  • Buffer Exchange: Ensure your protein sample (~0.1-2 mg/mL) is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). This is a critical self-validating step; if the buffer is incorrect, the reaction will fail.

  • Reagent Preparation: Immediately before use, dissolve DSS in an organic solvent like DMSO, or BS³ in reaction buffer.[15] Do not store stock solutions, as the NHS-ester moiety readily hydrolyzes.

  • Cross-Linking Reaction: Add the cross-linker to the protein solution at a final concentration of 0.25-2 mM. A common starting point is a 20- to 50-fold molar excess of cross-linker to protein.[15] Incubate for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[4][15] This neutralizes any unreacted cross-linker. Incubate for 15 minutes at room temperature.

  • Analysis: The cross-linked sample is now ready for downstream analysis.

    • SDS-PAGE: Run the sample on a gel. Successful cross-linking will be indicated by the appearance of higher molecular weight bands corresponding to the cross-linked complex.

    • Mass Spectrometry: Proceed with sample preparation for XL-MS (digestion, enrichment).

Protocol 2: In Vivo Cross-Linking with Formaldehyde

This protocol is used to capture protein interactions within their native cellular environment. Formaldehyde is a zero-length cross-linker that is highly cell-permeable.[17][24]

Causality: The quenching step with glycine is essential. Glycine contains a primary amine that reacts with any remaining formaldehyde, terminating the cross-linking reaction and preventing artifacts during cell lysis and downstream processing.[24][25]

Methodology:

  • Cell Preparation: Harvest cells and wash them 2-3 times with ice-cold PBS to remove any amine-containing culture media. Resuspend the cell pellet in PBS.[15]

  • Cross-Linking: Add freshly prepared formaldehyde to the cell suspension to a final concentration of 0.2% - 1%.[24] Incubate with gentle agitation for 10 minutes at room temperature.

  • Quenching: Pellet the cells and immediately resuspend them in a quenching buffer (e.g., 125 mM glycine in PBS).[24] Incubate for 5-10 minutes at room temperature to stop the reaction.

  • Lysis: Wash the quenched cells with PBS, then lyse the cells using a buffer appropriate for your downstream application (e.g., RIPA buffer for immunoprecipitation).

  • Downstream Processing: The lysate containing cross-linked complexes can now be used for affinity purification, Co-IP, or processed for XL-MS analysis.

The XL-MS Workflow: From Cross-Link to Constraint

Cross-linking mass spectrometry (XL-MS) has revolutionized structural biology by providing distance constraints that can be used to model the 3D architecture of protein complexes.[20][26] The workflow is complex but incredibly powerful.

Causality: The low abundance of cross-linked peptides (<1% of total peptides) makes an enrichment step essential for successful MS analysis.[18][27] Techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) are used to separate the larger, more highly charged cross-linked peptides from the vast excess of unmodified peptides.[27][28][29]

G XL Cross-Linked Protein Complex Digest Proteolytic Digestion (e.g., Trypsin) XL->Digest Enrich Enrich for Cross-Linked Peptides (SEC/SCX) Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Search Database Search (Specialized Software) LCMS->Search Model Generate Distance Constraints & Model Search->Model

Caption: The experimental workflow for cross-linking mass spectrometry (XL-MS).

The use of MS-cleavable cross-linkers like DSSO has greatly streamlined the data analysis step.[13] During MS/MS fragmentation, the cross-linker itself cleaves, producing characteristic fragment ions that make the identification of the constituent peptides simpler and more reliable.[3][12]

Troubleshooting Common Pitfalls
Problem Potential Cause Recommended Solution
No cross-linking observed Reactive groups in buffer (Tris, glycine).[23]Use an amine-free buffer like PBS or HEPES for NHS-ester reactions.
Hydrolyzed/inactive cross-linker.Prepare cross-linker stock solutions fresh immediately before use.[15]
Incorrect pH for reaction.Ensure pH is 7-9 for amine-reactive NHS esters.[15]
Low cross-linking efficiency Suboptimal cross-linker:protein ratio.Titrate the molar excess of cross-linker (e.g., from 10-fold to 100-fold) to find the optimal concentration.[30]
Interaction is too transient or weak.Try a photo-reactive cross-linker to capture fleeting interactions.[16]
High molecular weight smear on gel Over-cross-linking/aggregation.Reduce the cross-linker concentration or incubation time.[31]
Cannot detect protein by Western Blot after cross-linking Epitope is masked by the cross-linking.Test multiple antibodies for your protein of interest. Consider using a cleavable cross-linker and reversing the cross-links before blotting.
Conclusion

The strategic selection of a cross-linking reagent is paramount to the successful study of protein complexes. By carefully considering the specific biological question and the requirements of the downstream analytical method, researchers can choose the optimal tool for the job. Homobifunctional NHS esters remain a robust choice for general applications, while zero-length and photo-reactive cross-linkers offer unique advantages for high-resolution mapping and capturing transient interactions, respectively. For researchers leveraging the power of mass spectrometry, the development of MS-cleavable reagents represents a significant leap forward, simplifying complex data analysis and expanding the scope of proteome-wide interaction studies. This guide serves as a foundation for navigating the complex but rewarding field of chemical cross-linking, enabling deeper insights into the architecture of life.

References

Safety Operating Guide

A Guide to the Safe Disposal of N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and chemical biology, the use of versatile reagents like N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine is indispensable. This unnatural amino acid, a key component in "click chemistry," enables precise molecular connections through its reactive azide moiety[1][2]. However, the very feature that makes this compound invaluable—the azide group—also necessitates stringent safety and disposal protocols. This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of this compound, ensuring the protection of laboratory personnel and environmental integrity.

Foundational Safety: Understanding the Hazard Profile

A related compound, N6-((2-Azidoethoxy)carbonyl)-L-lysine hydrochloride, is classified as a self-reactive substance, warranting a GHS02 (flame) pictogram[4][5]. It is prudent to assume a similar hazard profile for this compound.

Key Hazard Considerations:

  • Shock and Friction Sensitivity: Avoid grinding, scraping with metal spatulas, or using glassware with frosted glass joints that can create friction[6].

  • Thermal Instability: Organic azides can decompose violently upon heating[3].

  • Incompatibility with Acids: Contact with acids can generate hydrazoic acid (HN₃), a highly toxic and explosive gas[3].

  • Incompatibility with Metals: Azides can react with heavy metals (e.g., copper, lead, silver, mercury) often found in plumbing or certain reagents to form highly shock-sensitive and explosive metal azides[3]. Never dispose of azide-containing waste down the drain.

  • Incompatibility with Solvents: Avoid using halogenated solvents like dichloromethane or chloroform, which can react with azides to form extremely unstable di- and tri-azidomethane[6].

A stability assessment of this compound (Molecular Formula: C₁₄H₁₉N₅O₄)[7] provides some reassurance. The molecule has a carbon-to-nitrogen ratio of 14:5 (or 2.8:1), and it adheres to the "Rule of Six," which suggests that having at least six carbon atoms per energetic group (the azide) provides sufficient dilution to render the compound relatively safe for careful handling[3]. Despite this, all subsequent handling and disposal steps must proceed with the assumption that it is a hazardous substance.

Parameter Value for C₁₄H₁₉N₅O₄ Interpretation Source
Molecular Formula C₁₄H₁₉N₅O₄-[7]
Carbon Atoms (C) 14-[7]
Nitrogen Atoms (N) 5-[7]
C:N Ratio 2.8 : 1Ratio is less than 3, suggesting caution is warranted.[3]
"Rule of Six" 14 carbons per azide groupAdheres to the rule (≥6 carbons per energetic group), suggesting relative stability for handling.[3]

The Disposal Workflow: A Decision-Making Framework

The primary goal in disposing of this compound is to neutralize the hazardous azide functionality. The recommended and safest approach for residual quantities is chemical deactivation, which converts the azide into a stable amine[3]. This process is often referred to as "quenching."

This decision-making workflow guides the user from initial waste generation to final disposal.

DisposalWorkflow start Waste Generated (Residual Reagent, Reaction Mixtures) assess Assess Waste Stream - Pure/Concentrated? - Dilute Solution? - Mixed with Incompatibles? start->assess segregate Segregate Azide Waste into a dedicated, labeled, non-metallic container. assess->segregate decision Chemical Deactivation Feasible? segregate->decision quench Perform Chemical Deactivation (Staudinger Reduction Protocol) decision->quench  Yes dispose_direct Dispose as Untreated Hazardous Azide Waste (Contact EHS/EH&S) decision->dispose_direct  No (e.g., complex mixture, large quantity) verify Verify Deactivation (e.g., TLC, IR Spectroscopy) quench->verify dispose_quenched Dispose of Quenched Waste as non-azide chemical waste (follow institutional guidelines) verify->dispose_quenched end Disposal Complete dispose_quenched->end dispose_direct->end

Caption: Disposal decision workflow for azide-containing waste.

The Preferred Method: Chemical Deactivation via Staudinger Reduction

The Staudinger reaction is a mild and highly chemoselective method for reducing azides to primary amines using a phosphine, typically triphenylphosphine (PPh₃), followed by hydrolysis with water[8][9][10]. This reaction is ideal for waste neutralization as it proceeds under gentle conditions and is tolerant of many other functional groups, making it suitable for waste streams from biochemical experiments[10][11].

Causality of Protocol Choice: We select the Staudinger reduction over other methods for several reasons:

  • Safety: It avoids the use of highly reactive and non-selective metal hydrides (like LiAlH₄) or the high-pressure hydrogen gas required for catalytic hydrogenation[12].

  • Selectivity: It specifically targets the azide group, leaving other functionalities within the molecule (e.g., amides, carboxylic acids) intact, which is crucial when dealing with complex biomolecules or reaction byproducts[12].

  • Control: The reaction's progress can be easily monitored, and the generation of nitrogen gas provides a visual cue that the reaction is proceeding[13].

This protocol is designed for quenching residual amounts of this compound or dilute solutions (e.g., <5% in a compatible solvent) typically encountered in a research setting. This procedure must be performed in a certified chemical fume hood.

Materials:

  • Azide-containing waste solution (in a compatible solvent like THF, ethyl acetate, or DMF).

  • Triphenylphosphine (PPh₃).

  • Water (H₂O).

  • A suitable reaction vessel (round-bottom flask) equipped with a magnetic stir bar and a loose-fitting cap or a gas outlet to prevent pressure buildup.

  • Heating mantle or oil bath.

  • Appropriate Personal Protective Equipment (PPE): safety glasses, flame-resistant lab coat, and appropriate chemical-resistant gloves.

Procedure:

  • Preparation:

    • Place the azide-containing waste solution in the round-bottom flask inside a chemical fume hood. If the waste is a solid, dissolve it in a minimal amount of a compatible solvent like Tetrahydrofuran (THF).

    • Ensure the concentration of the azide is low. If necessary, dilute the waste stream with more solvent.

  • Addition of Reagents:

    • To the stirring solution, slowly add triphenylphosphine (approximately 1.5 to 2.0 molar equivalents relative to the estimated amount of azide).

    • Add water to the reaction mixture (approximately 10 molar equivalents)[14]. The water is necessary for the hydrolysis of the iminophosphorane intermediate to the final amine and triphenylphosphine oxide[8].

  • Reaction:

    • Vigorous bubbling (evolution of N₂ gas) may be observed upon addition of the phosphine, indicating the reaction has begun[13].

    • Gently heat the mixture to approximately 50-65 °C to ensure the reaction goes to completion[14].

    • Stir the reaction for 6-12 hours. The cessation of gas evolution is a good indicator that the initial azide reduction is complete.

  • Verification (Optional but Recommended):

    • For validation, a small aliquot of the reaction mixture can be analyzed by Thin-Layer Chromatography (TLC) to confirm the disappearance of the starting azide material.

  • Final Disposal:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • The resulting solution now contains the corresponding amine, triphenylphosphine oxide, and residual reagents. This mixture is no longer considered azide waste.

    • Transfer the quenched solution to an appropriate hazardous waste container for organic waste, clearly labeling the contents (e.g., "Quenched Lysine Derivative Waste, contains THF, Triphenylphosphine Oxide").

    • Follow your institution's specific guidelines for the disposal of this chemical waste stream[15].

Disposal of Contaminated Materials and Untreated Waste

  • Contaminated Labware: Any materials (gloves, pipette tips, absorbent paper) that come into contact with the pure this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag or container. Do not mix with general laboratory trash.

  • Untreated Waste: If chemical deactivation is not feasible due to the nature of the waste stream (e.g., presence of incompatible chemicals, large quantities), the material must be disposed of as acutely toxic and reactive hazardous waste.

    • Collect the waste in a designated, non-metallic, tightly sealed container.

    • Clearly label the container with "Hazardous Waste: Organic Azide" and list the full chemical name and any solvents.

    • Store this container in a secondary containment bin in a cool, dark location away from acids and metals.

    • Contact your institution's Environmental Health and Safety (EHS or EH&S) department for pickup and disposal according to regulated procedures[15][16].

By adhering to this structured and chemically sound disposal strategy, researchers can continue to leverage the power of azide-containing reagents like this compound while upholding the highest standards of laboratory safety and environmental responsibility.

References

A Senior Application Scientist's Guide to the Safe Handling of N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine

Author: BenchChem Technical Support Team. Date: January 2026

As a novel unnatural amino acid, N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine is a powerful tool in biochemical research, particularly in "click chemistry" for bioconjugation and labeling studies.[1][2] However, the presence of the azido (-N3) functional group introduces specific hazards that demand rigorous safety protocols. This guide provides essential, field-proven procedures for researchers to handle this compound safely, ensuring both personal safety and experimental integrity. The core principle is to treat all organic azides with caution, recognizing their potential as energetic materials.[3][4]

Hazard Assessment: Understanding the Azido Moiety

The primary hazard associated with this compound stems from its organic azide nature. Organic azides can be sensitive to heat, shock, friction, and light, potentially leading to rapid and explosive decomposition.[4][5]

Structural Stability Analysis

A key predictor of an organic azide's stability is the ratio of carbon atoms to nitrogen atoms (C/N ratio).[3] Molecules with a higher carbon content relative to the energetic azido group are generally more stable.

  • Molecular Formula: C₁₄H₁₉N₅O₄

  • Number of Carbon Atoms (C): 14

  • Number of Nitrogen Atoms (N): 5

  • C/N Ratio: 14 / 5 = 2.8

According to established laboratory safety guidelines, organic azides with a C/N ratio between 1 and 3 can be synthesized and isolated but should be handled with significant care.[5][6] They should be stored at reduced temperatures and handled in limited quantities.[5] Therefore, while this compound is stable enough for laboratory use, it must be treated as a potentially energetic compound.

Primary Hazards
  • Explosion Hazard: Can decompose violently when exposed to external energy sources like heat, friction (e.g., in ground glass joints), or shock.[5][6]

  • Toxicity: The azide ion is toxic, with a mechanism of action similar to cyanide. While this compound is an organic azide, systemic toxicity should be considered a potential risk.[4]

  • Formation of Hazardous Byproducts: Azides can react with acids to form hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[3][5] They can also form dangerously explosive heavy metal azides upon contact with metals like copper, lead, brass, or mercury.[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling any quantity of this compound. All PPE must be inspected for integrity before each use.[9]

PPE CategorySpecificationRationale and Best Practices
Body Protection Flame-resistant lab coat worn fully buttoned.Provides a primary barrier against splashes. A flame-resistant material is preferred due to the energetic nature of the compound.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness).[10]Protects against dermal absorption. Change gloves frequently, at least every two hours, and immediately after known contact.[10] For handling larger quantities or cleaning spills, consider double-gloving.
Eye Protection Tightly fitting safety goggles (conforming to EN 166 or equivalent).[11]Protects against splashes and airborne particles. When handling larger volumes or performing vigorous mixing, a full-face shield should be worn over safety goggles for enhanced protection.[5]
Footwear Closed-toe, non-absorbent shoes.Protects feet from spills. Do not wear leather or canvas shoes, as they can absorb chemicals and are difficult to decontaminate.[12]

Safe Handling & Operational Plan

All manipulations involving this compound, from weighing to reaction quenching, must be conducted within a certified chemical fume hood.[6][7]

Preparation and Weighing
  • Designate an Area: Clearly label the work area within the fume hood for azide use.[5]

  • Use a Blast Shield: Position a blast shield between the apparatus and the user inside the fume hood.[5][6]

  • Avoid Metal: NEVER use metal spatulas or scoops for weighing or transferring.[5][6][7] Use plastic, ceramic, or glass utensils to prevent the formation of shock-sensitive metal azides.[3]

  • Work on a Small Scale: Plan experiments to use the minimum quantity of the azide necessary. Do not scale up reactions without a thorough hazard review with your principal investigator or safety officer.[5]

In-Reaction Procedures
  • Solvent Choice: NEVER use halogenated solvents like dichloromethane (DCM) or chloroform.[3][4] These can react with azides to form extremely unstable and explosive di- and tri-azidomethane.[4][5]

  • Avoid Ground Glass Joints: If possible, use glassware with smooth joints. Friction from ground glass joints can be an ignition source for explosive decomposition.[5][6]

  • Temperature Control: Maintain strict temperature control. Do not allow the reaction to overheat.

  • Concentration: Do not concentrate azide-containing reaction mixtures to dryness via rotary evaporation or distillation.[4][5] This can create a dangerously concentrated and potentially explosive residue.

Safe Handling Workflow Diagram

The following diagram outlines the critical steps for safely managing this compound throughout its lifecycle in the laboratory.

G cluster_prep 1. Pre-Operation cluster_handling 2. Handling & Reaction cluster_cleanup 3. Post-Operation & Disposal prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_shield Set Up Blast Shield prep_hood->prep_shield prep_tools Gather Non-Metal Tools (Plastic/Ceramic Spatulas) prep_shield->prep_tools handle_weigh Weigh Compound (Small Scale) prep_tools->handle_weigh Proceed to Handling handle_react Conduct Reaction (No Halogenated Solvents, No Ground Glass Joints) handle_weigh->handle_react handle_monitor Monitor Temperature handle_react->handle_monitor cleanup_decon Decontaminate Glassware & Surfaces with Soap/Water handle_monitor->cleanup_decon Reaction Complete cleanup_waste Collect All Azide Waste in a Dedicated, Labeled Non-Metal Container cleanup_decon->cleanup_waste cleanup_separate Keep Azide Waste Separate from Acidic Waste cleanup_waste->cleanup_separate cleanup_dispose Transfer to EH&S for Hazardous Waste Disposal cleanup_separate->cleanup_dispose

Caption: Workflow for safe handling of azido compounds.

Storage & Incompatibilities

Proper storage is critical to prevent decomposition and accidental reactions.

  • Location: Store in a cool, dark place, away from sources of heat, light, and shock.[4][5] Refrigerated storage (not freezer, to avoid friction from ice crystals) in a clearly labeled, secondary container is recommended.

  • Containers: Use plastic amber containers.[3]

  • Segregation: Store separately from all other chemicals, especially the following incompatible materials:[5]

    • Acids (generates toxic/explosive hydrazoic acid)[3]

    • Heavy metals and their salts (forms explosive metal azides)[5]

    • Oxidizing agents

    • Halogenated compounds[3]

    • Carbon disulfide, bromine, dimethyl sulfate[5]

Emergency Procedures

Spills
  • Small Spill (Solid): Cover with sand or other non-reactive absorbent.[10] Gently sweep the mixture into a non-metal container, label it as hazardous azide waste, and decontaminate the area with soap and water.[6][10]

  • Small Spill (Solution): Absorb with chemical absorbent pads.[10] Collect pads into a labeled, non-metal hazardous waste container. Clean the area with soap and water.

  • Large Spill: Evacuate the laboratory immediately. Notify your supervisor and the institutional Environmental Health & Safety (EH&S) department. Prevent entry to the area.

Accidental Exposure
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[7]

  • Inhalation: Move to fresh air immediately. Seek medical attention.[7]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical team.[7]

Waste Management & Disposal

Improper disposal of azide waste can lead to violent explosions in plumbing or during waste consolidation.[8]

  • Dedicated Waste Container: All waste containing this compound (including contaminated solids, solutions, and disposable labware) must be collected in a dedicated, clearly labeled, non-metal container designated for azide waste only.[5]

  • No Drain Disposal: Under no circumstances should any azide-containing solution be poured down the drain. Reaction with lead or copper pipes can form highly explosive metal azide deposits.[7][8]

  • Segregation: Do not mix azide waste streams with acidic waste.[3] This can generate highly toxic and explosive hydrazoic acid.[3]

  • Final Disposal: All azide waste must be disposed of through your institution's official hazardous waste program.[3][7] For dilute aqueous solutions, some institutions may have specific deactivation protocols (e.g., reaction with nitrous acid), but this must only be performed by trained personnel following an approved Standard Operating Procedure (SOP).[7]

By adhering to these stringent protocols, researchers can confidently and safely utilize the powerful capabilities of this compound, advancing their scientific objectives while maintaining the highest standards of laboratory safety.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.